5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-8-5-7-6(1)9-3-4-10-7/h3-4,8H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPONSZGOXQPNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405162-62-1 | |
| Record name | 5H,6H,7H,8H-pyrido[3,4-b]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
What is the chemical structure of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine?
An In-Depth Technical Guide to 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine: Structure, Synthesis, and Therapeutic Potential
Abstract
The this compound core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This bicyclic system, comprising a fused piperidine and dihydropyrazine ring, offers a unique three-dimensional architecture and a versatile platform for chemical modification. Its electron-deficient nature and multiple points for substitution have established it as a privileged scaffold in the design of targeted therapeutics. This guide provides a comprehensive technical overview of its chemical structure, key synthesis methodologies, and established applications in drug development, with a focus on its role in developing potent enzyme inhibitors. We will explore the causality behind its synthetic routes and delve into structure-activity relationships that govern its biological efficacy, providing researchers and drug development professionals with a foundational understanding of this important molecular framework.
Core Chemical Identity and Physicochemical Properties
Nomenclature and Structural Elucidation
The systematic IUPAC name for this scaffold is this compound. The name precisely describes its structure: a pyridine ring fused to a pyrazine ring, where the fusion occurs at the 'b' face of the pyrazine, corresponding to the 3 and 4 positions of the pyridine ring. The "5,6,7,8-tetrahydro" prefix indicates that the pyrazine ring is fully saturated, while the pyridine ring remains aromatic. This arrangement results in an electron-deficient heterocyclic system that is a focal point for diverse chemical transformations.[1]
The Fused Heterocyclic System
The core structure consists of a piperidine ring fused with a pyrazine ring. This fusion imparts a rigid, yet conformationally relevant, three-dimensional shape that is advantageous for specific binding to biological targets. The nitrogen atoms in the pyrazine ring and the secondary amine in the piperidine ring serve as key points for hydrogen bonding and further functionalization.
Caption: Chemical structure of this compound.
Physicochemical Properties
The fundamental properties of the parent scaffold and a common derivative are summarized below. These properties are critical for predicting its behavior in biological systems and for planning synthetic modifications.
| Property | Value (Parent Scaffold) | Value (Example Derivative) | Reference |
| Molecular Formula | C₇H₉N₃ | C₈H₁₀ClN₃O₂ | [2],[3] |
| Molecular Weight | 135.17 g/mol | 215.64 g/mol | [2],[3] |
| Appearance | Yellow to light brownish powder (for related aromatic pyrido[3,4-b]pyrazine) | Solid | [3],[4] |
| Canonical SMILES | C1NCC2=C(N1)C=NC=N2 | Not available | [2] |
| InChIKey | Not available | Not available | [2] |
Synthesis Methodologies and Experimental Protocols
The construction of the this compound scaffold is versatile, with several established strategies. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Principle of Synthesis: Annelation and Condensation Strategies
A highly effective and common approach involves the cyclocondensation of a suitably substituted diaminopyridine with a 1,2-dicarbonyl compound.[1] This method allows for significant diversity in the final product by varying the substituents on both reactants.
An alternative and powerful strategy is the one-pot annelation reaction of pentafluoropyridine with appropriate diamines.[5][6] This approach is particularly valuable for creating polyfunctionalized scaffolds, which are often inaccessible through other means. The highly reactive nature of the pentafluoropyridine starting material allows for sequential nucleophilic substitutions, providing a robust platform for building complex molecular libraries essential for drug discovery.[5]
Caption: Synthetic workflow for tetrahydropyrido[3,4-b]pyrazine scaffolds.
Experimental Protocol: Synthesis via One-Pot Annelation
The following protocol is a representative example based on the annelation reaction of pentafluoropyridine.[5][6]
Objective: To synthesize a polyfunctionalized this compound scaffold.
Materials:
-
Pentafluoropyridine
-
N-Substituted ethylenediamine
-
Anhydrous solvent (e.g., acetonitrile or DMF)
-
Base (e.g., K₂CO₃ or Et₃N)
-
Standard laboratory glassware for inert atmosphere reactions
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the N-substituted ethylenediamine (1.1 equivalents) and the anhydrous solvent.
-
Addition of Base: Add the base (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Reactant Addition: Slowly add a solution of pentafluoropyridine (1.0 equivalent) in the anhydrous solvent to the reaction mixture dropwise over 30 minutes. The exothermicity of the reaction should be monitored.
-
Reaction Progression: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired trifluorinated tetrahydropyrido[3,4-b]pyrazine intermediate.
-
Further Derivatization: This intermediate can be subjected to sequential nucleophilic substitution reactions with various nucleophiles to generate a library of polysubstituted derivatives.[5]
The Scaffold in Drug Discovery: Rationale and Applications
The this compound scaffold is considered a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional nature allows it to present substituents in well-defined vectors, facilitating precise interactions with protein binding sites. The nitrogen atoms provide opportunities for hydrogen bonding, while the carbon framework can be functionalized to modulate lipophilicity and other pharmacokinetic properties.
Case Study: Inhibition of HB-EGF Shedding
Derivatives of this scaffold have been successfully developed as potent inhibitors of Heparin-Binding EGF-like Growth Factor (HB-EGF) shedding.[7] This process is implicated in skin diseases characterized by the hyperproliferation of keratinocytes. The research in this area has provided critical insights into the structure-activity relationships (SAR) for this class of compounds.
| Moiety | Importance for Activity | Rationale | Reference |
| Hydroxamic Acid | Crucial | Acts as a key zinc-binding group, chelating the metal ion in the active site of the metalloproteinase responsible for shedding. | [7] |
| Sulfonamide | Crucial | Provides additional hydrogen bonding interactions within the enzyme's active site, enhancing binding affinity. | [7] |
| Phenyl Group | Crucial | Occupies a hydrophobic pocket (S1' pocket) of the enzyme, contributing significantly to binding potency. | [7] |
| Stereochemistry | Important | The stereochemistry at the alpha-carbon of the hydroxamic acid moiety influences the optimal orientation within the active site. | [7] |
These findings demonstrate a clear and validated pharmacophore where the tetrahydropyrido[3,4-b]pyrazine core acts as the central scaffold, correctly orienting the essential pharmacophoric elements for potent enzymatic inhibition.[7]
Case Study: Development of Kinase Inhibitors
The related tetrahydropyridopyrimidine scaffold has been instrumental in the discovery of inhibitors for extracellular signal-regulated kinase (Erk2).[8] Through a combination of high-throughput screening and structure-based drug design, potent and selective inhibitors were developed. These compounds effectively reduced the phosphorylation of downstream targets in both cell-based assays and tumor xenograft models.[8] While the core is slightly different (pyrimidine vs. pyrazine), this work highlights the utility of the broader fused piperidine-heterocycle family in targeting ATP-binding sites of kinases, a major class of drug targets in oncology.
Conclusion and Future Outlook
The this compound scaffold is a chemically tractable and biologically relevant platform for modern drug discovery. Its robust synthesis routes, particularly those allowing for diverse functionalization, make it an attractive starting point for the development of compound libraries.[5] Extensive research has validated its role as a core for potent enzyme inhibitors, and the detailed structure-activity relationships established provide a clear roadmap for future optimization efforts.[7] As our understanding of complex biological pathways deepens, scaffolds like this, which offer precise control over molecular geometry and pharmacophoric presentation, will continue to be invaluable tools for scientists and researchers in the development of next-generation therapeutics.
References
- Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors. (Source: PubMed) [Link]
- Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. (Source: PubMed) [Link]
- 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY.
- 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. (Source: Rasayan Journal of Chemistry) [Link]
- Tetrahydropyrido[3,4-b]pyrazine Scaffolds from Pentafluoropyridine.
- Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. (Source: PubMed) [Link]
- Pyrido[3,4-b]pyrazine. (Source: PubChem, NIH) [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrido[3,4-b]pyrazine | C7H5N3 | CID 638007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound-7-carboxylic acid … [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
An In-depth Technical Guide to the Physical and Chemical Properties of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Abstract: This guide offers a detailed examination of this compound, a heterocyclic scaffold of significant interest to the pharmaceutical and life sciences industries. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental physicochemical data with practical insights into its synthesis, reactivity, and analytical characterization. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this paper serves as a robust resource for leveraging this compound in rational drug design and discovery.
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound is a bicyclic heterocyclic compound featuring a saturated pyridine ring fused to a pyrazine ring. This unique structural arrangement imparts a three-dimensional geometry and a specific distribution of hydrogen bond donors and acceptors, making it a valuable "privileged scaffold" in drug discovery. Its derivatives have been investigated for a wide range of therapeutic applications, including as inhibitors of kinases like Erk2 and in the modulation of other critical biological pathways.[1]
The strategic importance of this nucleus lies in its synthetic tractability and its ability to present substituents in defined spatial orientations, facilitating the optimization of interactions with biological targets. A comprehensive understanding of the core molecule's intrinsic physical and chemical properties is therefore the foundational prerequisite for any successful drug discovery program built upon this scaffold.
Core Physicochemical Properties
The physical properties of a molecule govern its pharmacokinetic and pharmacodynamic behavior. For this compound, these characteristics provide a baseline for predicting the solubility, absorption, and formulation potential of its future derivatives.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉N₃ | [2][3] |
| Molecular Weight | 135.17 g/mol | [2] |
| Appearance | Typically an off-white to yellow or brown solid | [4] |
| Melting Point | Data for derivatives suggest melting points often exceed 100 °C (e.g., 118-119 °C for a derivative) | [4] |
| Solubility | Generally soluble in polar organic solvents like methanol and chloroform | N/A |
| pKa | The presence of multiple nitrogen atoms suggests basic character, but specific experimental pKa values for the parent compound are not readily published. | N/A |
Chemical Synthesis and Reactivity
The chemical behavior of the this compound nucleus is defined by the interplay between its saturated, amine-containing portion and the pyrazine ring. This duality offers distinct opportunities for chemical modification.
Synthetic Strategies
The construction of the tetrahydropyridopyrazine core is a critical step. One efficient and versatile approach involves the annelation of a suitably substituted pyridine with a diamine. A notable method utilizes pentafluoropyridine as a starting material, which reacts with a diamine in a one-pot process to form the fused ring system.[5][6][7] This method is particularly powerful as the resulting trifluorinated intermediate can undergo sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of diverse functional groups.[5][6]
Caption: Synthetic pathway from pentafluoropyridine to create diverse scaffolds.
Chemical Reactivity and Derivatization
The true utility of this compound in drug discovery comes from its capacity for selective functionalization. The key reactive handles are:
-
Secondary Amines (N6 and N7): The two secondary amines in the saturated ring are nucleophilic. They can be readily alkylated, acylated, or used in reductive amination reactions to append a wide variety of side chains. This position is often crucial for modulating potency and pharmacokinetic properties.
-
Pyrazine Ring: The pyrazine portion, if appropriately substituted (e.g., with halogens from the synthesis described above), can participate in cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations.[8][9] This allows for the introduction of aryl or heteroaryl groups, which can form key interactions with protein targets.
This strategic derivatization has enabled the development of compound libraries for exploring structure-activity relationships (SAR), for example, in creating potent HB-EGF shedding inhibitors by adding hydroxamic acid, sulfonamide, and phenyl moieties.[10][11]
Experimental Protocols for Structural Verification and Purity Analysis
Rigorous analytical characterization is non-negotiable in scientific research and drug development. The following protocols outline the standard, self-validating workflow for confirming the identity and purity of a synthesized batch of this compound or its derivatives.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the gold standard for unambiguous structure determination of organic molecules. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR maps the carbon skeleton. The choice of a deuterated solvent is critical; it must fully dissolve the analyte without interfering with its signals.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Place the tube in the NMR spectrometer (e.g., 400 MHz). Acquire a ¹H spectrum, followed by a ¹³C spectrum. If structural assignment is complex, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) should be performed.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw Free Induction Decay (FID) data.
-
Spectral Analysis:
-
¹H NMR: Integrate the signals to determine proton ratios. Analyze chemical shifts (ppm) and coupling constants (J, in Hz) to infer the electronic environment and neighboring protons.
-
¹³C NMR: Correlate the number of signals to the number of unique carbons. Use chemical shifts to identify the types of carbons (aliphatic vs. aromatic).
-
-
Structure Confirmation: Match the integrated spectral data with the expected structure of this compound.
Caption: Standard workflow for NMR-based structural characterization.
Molecular Weight and Purity Confirmation by LC-MS
Expertise & Causality: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique. The LC component separates the analyte from impurities, providing a purity profile (typically via a UV detector), while the MS component provides high-accuracy mass information, confirming the molecular weight. Electrospray ionization (ESI) is a soft ionization technique ideal for this class of molecules, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter to remove particulates.
-
LC Separation: Inject the sample onto an appropriate HPLC column (e.g., C18). Run a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to elute the compound. The formic acid aids in protonation for positive-ion ESI.
-
MS Detection: Direct the eluent from the HPLC into the ESI source of the mass spectrometer. Acquire mass spectra across the relevant m/z range.
-
Data Analysis:
-
Examine the LC chromatogram (UV trace) to assess purity by calculating the area percentage of the main peak.
-
Analyze the mass spectrum corresponding to the main peak. Identify the [M+H]⁺ ion and confirm that its measured m/z matches the theoretical value for C₇H₁₀N₃⁺ (136.0869).
-
Conclusion
This compound is more than a mere collection of atoms; it is a highly adaptable and synthetically valuable scaffold for the creation of novel chemical entities. Its physical properties provide a solid foundation for ADME predictions, while its distinct reactive sites offer chemists precise control over molecular design. The robust analytical workflows detailed herein ensure that research and development efforts built upon this core are grounded in high-quality, validated science. As the demand for innovative therapeutics continues to grow, a deep, mechanistic understanding of such privileged structures will remain an indispensable asset for medicinal chemists and drug development professionals.
References
- Nakayama, K., et al. (2007). Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors. PubMed.
- Chambers, R. D., et al. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. Journal of Organic Chemistry, 70(18), 7208-16.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Sarkar, K., et al. (2022). 2D QSAR of 3-(Piperidin-1-yl)-5,6,7,8-Tetrahydropyrido[3,4-b] Pyrazine Derivatives With GPCR-6 Inhib... ResearchGate.
- Chambers, R. D., et al. (2005). Tetrahydropyrido[3,4-b]pyrazine Scaffolds from Pentafluoropyridine. ACS Publications.
- Chambers, R. D., et al. (2005). Tetrahydropyrido[3,4- b ]pyrazine Scaffolds from Pentafluoropyridine. ResearchGate.
- Patel, M., et al. (2024). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry.
- National Center for Biotechnology Information. (n.d.). Pyrido[3,4-b]pyrazine. PubChem.
- Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.
- National Institute of Standards and Technology. (n.d.). Pyrazine. NIST WebBook.
- Wikipedia. (n.d.). Pyrazine. Wikipedia.
- Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9).
- Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed.
- G. Barlin. (1982). THE PYRAZINES. wiley-vch.
- Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin.
- National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[5][10][11]triazolo[4,3-a]pyrazine hydrochloride. PubChem.
- National Institute of Standards and Technology. (n.d.). Pyrazine. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Pyrazine, 2,5-dimethyl-. NIST WebBook.
- CAS Common Chemistry. (n.d.). 2-(Trifluoromethyl)pyrido[2,3-b]pyrazine.
Sources
- 1. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1,2,3,4-tetrahydropyrido[3,4-b]pyrazine 95% | CAS: 35808-41-4 | AChemBlock [achemblock.com]
- 4. rsc.org [rsc.org]
- 5. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine mechanism of action
An In-Depth Technical Guide to the Mechanistic Versatility of the 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine Scaffold
Executive Summary
The this compound core is a heterocyclic motif recognized in medicinal chemistry as a "privileged scaffold." This designation stems from its proven ability to serve as a foundational structure for ligands that modulate a wide array of distinct biological targets. Its unique combination of structural rigidity, hydrogen bonding capabilities, and multiple points for synthetic diversification allows for the development of potent and selective agents across various therapeutic areas. This guide provides a detailed exploration of the principal mechanisms of action associated with derivatives of this scaffold, moving beyond a singular definition to a more nuanced, target-class-specific analysis. We will dissect its role in kinase inhibition for oncology, monoamine oxidase (MAO) inhibition for neurodegenerative disorders, G-protein coupled receptor (GPCR) antagonism for anxiety, and metalloproteinase inhibition for inflammatory and proliferative diseases. This document synthesizes data from seminal studies, offering not just a review of established mechanisms but also the underlying experimental rationale and detailed protocols for their validation, tailored for researchers and drug development professionals.
The this compound Core: A Foundation for Bioactivity
The this compound system is a fused bicyclic heterocycle. Its structure features a saturated pyridine ring fused to a pyrazine ring, presenting multiple nitrogen atoms that can act as hydrogen bond acceptors or donors, depending on their substitution. This framework provides a three-dimensional conformation that can be readily modified, making it an ideal starting point for creating libraries of diverse small molecules.[1][2] The strategic functionalization of this core has been shown to be a fruitful approach for developing new chemical entities for the life sciences and drug discovery sectors.[1][3] Its value lies not in an intrinsic activity of the core itself, but in its capacity to orient appended pharmacophoric groups in a precise geometry to engage with the binding sites of specific proteins.[4]
Primary Mechanisms of Action & Key Derivatives
The therapeutic action of compounds derived from this scaffold is dictated entirely by the nature and position of their substituents. Below, we examine the most well-documented mechanisms categorized by their molecular target class.
Mechanism I: Protein Kinase Inhibition
A significant number of derivatives function as inhibitors of protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in cancer. The primary mechanism is competitive inhibition at the ATP-binding site.
-
Molecular Target Example: Extracellular Signal-Regulated Kinase 2 (Erk2) : Erk2 is a key component of the MAPK/ERK pathway, which is often hyperactivated in tumors, leading to uncontrolled cell proliferation. Inhibitors based on the tetrahydropyridopyrimidine scaffold (a closely related isomer) have been developed that demonstrate potent and selective inhibition of Erk2.[5] These compounds operate by occupying the ATP-binding pocket, preventing the phosphorylation of downstream substrates like RSK (Ribosomal S6 Kinase).[5][6]
-
Molecular Target Example: Anaplastic Lymphoma Kinase (ALK) : Dysregulation of ALK is implicated in various cancers. Tetrahydropyrido[2,3-b]pyrazines (a related isomer) have been synthesized as potent ALK inhibitors, with IC50 values in the low nanomolar range in enzymatic assays and sub-micromolar efficacy in cell-based models.[7]
-
Causality in Design : The design of these inhibitors focuses on placing specific chemical groups that form key interactions (e.g., hydrogen bonds with the hinge region of the kinase, van der Waals interactions in the hydrophobic pocket) that mimic the binding of ATP's adenine ring. The 4-(piperidin-1-yl)aniline moiety, for instance, has been identified as a critical pharmacophoric group for binding to a panel of cancer-related protein kinases.[8]
Caption: Competitive inhibition of Erk2 by a pyridopyrazine derivative.
Mechanism II: Monoamine Oxidase B (MAO-B) Inhibition
Derivatives of related heterocyclic scaffolds have been extensively explored as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme responsible for degrading neurotransmitters like dopamine.[9] MAO-B inhibitors are a cornerstone of therapy for Parkinson's disease, as they increase dopamine levels in the brain.
-
Molecular Target: MAO-B : This enzyme is located on the outer mitochondrial membrane. Its inhibition prevents the breakdown of dopamine in the striatum, alleviating motor symptoms in Parkinson's disease. The goal is to achieve high selectivity for MAO-B over MAO-A to avoid the "cheese effect" (a hypertensive crisis) associated with non-selective MAOIs.[10][11]
-
Mechanism of Action : The inhibition can be either reversible or irreversible. Reversible inhibitors, such as safinamide, are often preferred for their improved safety profile.[] Kinetic studies of pyridazinobenzylpiperidine derivatives, which share structural similarities, have shown them to be competitive, reversible inhibitors of MAO-B.[9] The inhibitor binds to the active site of the enzyme, preventing the substrate (dopamine) from accessing it.
-
Neuroprotection : Beyond symptomatic relief, some pyrazine derivatives, like Tetramethylpyrazine (TMP), exhibit broader neuroprotective activities by combating oxidative stress and mitochondrial dysfunction, which are key pathological features in neurodegenerative disorders.[13][14] Some multifunctional agents have been designed to act on the Nrf2/ARE signaling pathway, boosting the expression of antioxidant proteins.[15]
Caption: Inhibition of MAO-B-mediated dopamine degradation.
Mechanism III: Inhibition of Metalloproteinases
Certain derivatives of the this compound scaffold have been engineered to inhibit metalloproteinases by incorporating a hydroxamic acid moiety.
-
Molecular Target Example: HB-EGF Shedding Enzyme : Heparin-binding EGF-like growth factor (HB-EGF) is a growth factor that must be "shed" from the cell surface by a metalloproteinase (likely an ADAM family member) to become active. Overactive shedding can drive the proliferation of keratinocytes in skin diseases.[16]
-
Mechanism of Action : These inhibitors function as chelating agents. The hydroxamic acid group (-CONHOH) is a classic zinc-binding group. It coordinates with the catalytic zinc ion in the active site of the metalloproteinase, rendering the enzyme inactive. Structure-activity relationship (SAR) studies have confirmed that the hydroxamic acid, a sulfonamide, and a phenyl moiety are all crucial for potent inhibitory activity.[6][16]
Experimental Protocols for Mechanistic Elucidation
To ensure scientific integrity, mechanistic claims must be substantiated by robust experimental data. The following protocols represent self-validating systems for characterizing the activity of this compound derivatives.
Protocol: MAO-B Inhibition and Selectivity Assay
This protocol is designed to determine the potency (IC50) of a test compound against human MAO-B and its selectivity versus MAO-A.
-
Principle : A fluorometric assay measures the hydrogen peroxide (H2O2) produced by the oxidative activity of MAO. The test compound's ability to reduce this signal is quantified.
-
Materials :
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., p-tyramine).
-
Amplex® Red reagent and horseradish peroxidase (HRP).
-
Test compounds (serially diluted in DMSO).
-
Control inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).
-
-
Methodology :
-
Preparation : Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4). Create a working solution of Amplex Red/HRP in the buffer.
-
Compound Plating : In a 96-well black microplate, add 2 µL of serially diluted test compound or control inhibitor. Add 2 µL of DMSO for "100% activity" controls.
-
Enzyme Addition : Add 50 µL of MAO-A or MAO-B enzyme solution to the appropriate wells. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add 50 µL of the substrate/Amplex Red/HRP working solution to all wells to start the reaction.
-
Signal Detection : Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) every 2 minutes for 20-30 minutes at 37°C.
-
Data Analysis :
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the rates relative to the DMSO control (100% activity) and a high-concentration control inhibitor (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Selectivity Index (SI) = IC50 (MAO-A) / IC50 (MAO-B). A high SI value indicates strong selectivity for MAO-B.
-
-
Table 1: Example Inhibition Data for MAO-B Inhibitors
| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
|---|---|---|---|---|
| Compound S5 | 0.203 | 3.857 | 19.0 | [9] |
| Compound S16 | 0.979 | > 10 | > 10.2 | [9] |
| Selegiline | (Reference) | (Reference) | High |[11] |
Protocol: Cell-Based Target Engagement (Erk2 Inhibition)
This protocol validates that the compound inhibits the intended kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.
-
Principle : If an Erk2 inhibitor is effective, it will reduce the level of phosphorylated RSK (p-RSK) in cells stimulated to activate the MAPK pathway. This is typically measured by Western Blot or a quantitative ELISA.
-
Materials :
-
HepG2 cells (or another relevant cell line).
-
Cell growth medium (e.g., DMEM with 10% FBS).
-
Growth factor for stimulation (e.g., EGF or FGF).
-
Test compound.
-
Lysis buffer, protease/phosphatase inhibitors.
-
Antibodies: Primary antibodies against p-RSK, total RSK, and a loading control (e.g., GAPDH). HRP-conjugated secondary antibody.
-
-
Methodology :
-
Cell Culture : Plate HepG2 cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours before the experiment to reduce basal pathway activity.
-
Compound Treatment : Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation : Stimulate the cells with a growth factor (e.g., 10 ng/mL EGF) for 15-20 minutes to activate the Erk pathway. An unstimulated control should be included.
-
Cell Lysis : Wash the cells with cold PBS and add lysis buffer to extract total protein.
-
Quantification : Determine protein concentration using a BCA assay.
-
Western Blot :
-
Separate 20-30 µg of protein per lane via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with primary antibodies (anti-p-RSK, anti-total-RSK, anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Data Analysis : Quantify the band intensity for p-RSK. Normalize this signal to the total RSK or GAPDH signal. Compare the normalized signal in compound-treated samples to the stimulated control to determine the extent of inhibition.
-
Caption: Workflow for assessing cellular Erk2 inhibition.
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in modern drug discovery. Its true mechanism of action is not singular but is a diverse portfolio of activities dictated by targeted chemical modifications. We have demonstrated its utility in generating potent inhibitors of kinases, monoamine oxidases, and metalloproteinases. The causality is clear: the core structure acts as a rigid and reliable anchor to position pharmacophoric elements for high-affinity binding to disparate protein targets.
Future research will likely focus on two key areas. First, the continued exploration of new chemical space around this scaffold to identify inhibitors for novel targets. Second, the application of polypharmacology—designing single molecules based on this scaffold that can modulate multiple, disease-relevant targets simultaneously (e.g., a dual MAO-B/kinase inhibitor for neurodegenerative diseases with a cancer comorbidity). The robust and verifiable experimental workflows outlined herein will be critical for validating the mechanisms of these next-generation therapeutics.
References
- Milkiewicz, K. L., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry, 18(12), 4351-62. [Link]
- Elslager, E. F., et al. (1983). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 26(12), 1753-9. [Link]
- Gilligan, P. J., et al. (2009). Synthesis, Structure-Activity Relationships, and in Vivo Properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as Corticotropin-Releasing factor-1 Receptor Antagonists. Journal of Medicinal Chemistry, 52(18), 5817-27. [Link]
- Moody, C. J., & Roff, G. J. (2004). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. Organic Letters, 6(16), 2733-5. [Link]
- MDPI. (2021).
- Mori, M., et al. (2005). Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors. Bioorganic & Medicinal Chemistry, 13(19), 5541-55. [Link]
- ResearchGate. (2014). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Request PDF. [Link]
- Moody, C. J., & Roff, G. J. (2004). Tetrahydropyrido[3,4-b]pyrazine Scaffolds from Pentafluoropyridine. The Journal of Organic Chemistry, 69(16), 5489-92. [Link]
- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7594. [Link]
- Zhang, Z., et al. (2024). Tetramethylpyrazine nitrone: a multifaceted neuroprotective agent in neurodegenerative disorders. Neural Regeneration Research, 19(12), 2685-2693. [Link]
- Lee, K., et al. (2023). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. International Journal of Molecular Sciences, 24(13), 11029. [Link]
- ResearchGate. (2004).
- Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2672-6. [Link]
- Binda, C., et al. (2018). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Expert Opinion on Drug Discovery, 13(10), 911-929. [Link]
- Kumar, A., et al. (2018). Neuroprotective activity of tetramethylpyrazine against 3-nitropropionic acid induced Huntington's disease-like symptoms in rats. Biomedicine & Pharmacotherapy, 105, 1254-1268. [Link]
- Wang, Y., et al. (2023). Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions. Bioorganic & Medicinal Chemistry, 96, 117535. [Link]
- Szałek, A., et al. (2023). Superiority of the Triple-Acting 5-HT6R/5-HT3R Antagonist and MAO-B Reversible Inhibitor PZ-1922 over 5-HT6R Antagonist Intepirdine in Alleviation of Cognitive Deficits in Rats. Journal of Medicinal Chemistry, 66(24), 16682-16704. [Link]
- Marques, F. B., et al. (2022). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Current Drug Targets, 23(1), 5-21. [Link]
- Fallacara, A. L., et al. (2018). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 9(4), 659-664. [Link]
Sources
- 1. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 13. Tetramethylpyrazine nitrone: a multifaceted neuroprotective agent in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective activity of tetramethylpyrazine against 3-nitropropionic acid induced Huntington's disease-like symptoms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of its derivatives. We delve into their significant potential as anticancer agents, kinase inhibitors, neuroprotective compounds, and their emerging roles in combating microbial infections and inflammation. This document is designed to serve as a comprehensive resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising class of heterocyclic compounds.
Introduction: The Strategic Importance of the this compound Core
The fusion of a tetrahydropyridine ring with a pyrazine moiety creates the this compound core, a heterocyclic system of significant interest in drug discovery. This unique structural architecture offers a three-dimensional conformation that allows for precise spatial orientation of substituents, facilitating interactions with a variety of biological targets. The pyrazine ring, a well-known pharmacophore present in numerous approved drugs, imparts a range of physicochemical properties that can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles. The tetrahydropyridine component provides conformational flexibility and opportunities for stereospecific modifications, which can be crucial for target selectivity and potency. This guide will illuminate the diverse biological activities stemming from this versatile scaffold.
Synthetic Strategies: Constructing the Core and its Analogs
The efficient synthesis of the this compound core and its derivatives is paramount for extensive biological evaluation. A variety of synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
One-Pot Annulation from Pentafluoropyridine
A particularly efficient method involves the one-pot annelation reaction of pentafluoropyridine with appropriate diamines.[1][2] This approach allows for the rapid construction of the core structure and provides a scaffold that can be further functionalized through sequential nucleophilic substitution of the remaining fluorine atoms.[1]
Experimental Protocol: One-Pot Synthesis of Trifluorinated Tetrahydropyrido[3,4-b]pyrazine
-
Reaction Setup: To a solution of pentafluoropyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide, add the selected diamine (e.g., ethane-1,2-diamine) (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired trifluorinated this compound derivative.
Multi-step Synthesis for Diverse Functionalization
For more complex derivatives, multi-step synthetic sequences are often employed. These can involve the initial construction of a substituted pyridine or pyrazine ring, followed by cyclization to form the fused tetrahydropyridopyrazine system. Such approaches offer greater control over the introduction of various functional groups at specific positions.
Anticancer Activity: A Multifaceted Approach to Targeting Malignancies
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.
Kinase Inhibition
A prominent mechanism of anticancer activity for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
Derivatives of the related 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold have been identified as potent and selective inhibitors of extracellular signal-regulated kinase 2 (Erk2).[3] Erk2 is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers. Inhibition of Erk2 can lead to decreased cell proliferation and tumor growth.
Table 1: Anticancer Activity of Selected Pyrazine and Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | HT1080 | 96.25 | [4] |
| Pyrazolo[3,4-d]pyrimidine | Hela | 74.8 | [4] |
| Pyrazolo[3,4-d]pyrimidine | Caco-2 | 76.92 | [4] |
| Pyrazolo[3,4-d]pyrimidine | A549 | 148 | [4] |
| 3-Trifluoromethyl-5,6-dihydro-[1][5][6]triazolo pyrazine | HT-29 | 8.18 | [7] |
| Tetrahydropyrido[3,4-d]pyrimidine (10c) | Panc1 (KRAS-G12D) | 1.40 | [8] |
| Tetrahydropyrido[3,4-d]pyrimidine (10c) | HCT116 (KRAS-G13D) | 5.13 | [8] |
| Tetrahydropyrido[3,4-d]pyrimidine (10c) | A549 (Wild-type) | 6.88 | [8] |
Targeting KRAS Mutations
Mutations in the KRAS gene are among the most common drivers of cancer, and targeting these mutations has been a significant challenge. Notably, derivatives of the structurally similar 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine have been developed as inhibitors of the KRAS-G12D mutation.[8] This highlights the potential of the broader tetrahydropyridopyrimidine scaffold to be adapted for targeting specific oncogenic mutations.
HB-EGF Shedding Inhibition
Certain this compound-based hydroxamic acids have been synthesized as inhibitors of heparin-binding EGF-like growth factor (HB-EGF) shedding.[5] The shedding of HB-EGF is a process that releases the soluble form of this growth factor, which can then activate the epidermal growth factor receptor (EGFR) and promote cell proliferation. Inhibiting this process is a potential therapeutic strategy for skin diseases characterized by keratinocyte hyperproliferation.[5] Structure-activity relationship (SAR) studies have revealed that the presence of hydroxamic acid, sulfonamide, and phenyl moieties are crucial for potent inhibitory activity.[5]
Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases
While direct studies on the this compound core are emerging, compelling evidence from the closely related compound, tetramethylpyrazine (TMP), suggests a strong neuroprotective potential for this scaffold. TMP has been shown to exert its effects through multiple mechanisms, making it a promising candidate for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.
Antioxidant and Anti-inflammatory Mechanisms
A key aspect of the neuroprotective action of TMP is its ability to combat oxidative stress and inflammation, two central pathological features of neurodegenerative diseases. TMP has been shown to reduce lipid peroxidation and replenish depleted glutathione levels, thereby mitigating oxidative damage. Its anti-inflammatory properties further contribute to a neuroprotective environment.
Anti-apoptotic Activity
Programmed cell death, or apoptosis, is a critical process in the loss of neurons in neurodegenerative conditions. TMP has demonstrated the ability to inhibit the mitochondrial apoptotic pathway by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax. This leads to a reduction in the release of cytochrome c and the cleavage of caspase-3, ultimately preventing neuronal cell death.
Experimental Protocol: Evaluation of Neuroprotective Activity in a Cell-Based Assay
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Induction of Neurotoxicity: Treat the cells with a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+ to induce a model of Parkinson's disease-like neurodegeneration.
-
Treatment with Test Compounds: Co-treat the cells with various concentrations of the this compound derivatives.
-
Assessment of Cell Viability: After a suitable incubation period (e.g., 24-48 hours), assess cell viability using a standard method such as the MTT assay.
-
Mechanistic Studies: To investigate the mechanism of action, measure markers of oxidative stress (e.g., reactive oxygen species levels), apoptosis (e.g., caspase-3 activity), and key signaling proteins by techniques such as flow cytometry and Western blotting.
Antimicrobial and Anti-inflammatory Activities: An Expanding Frontier
The therapeutic potential of this compound derivatives extends to the realms of infectious diseases and inflammation. While research in this area is still in its early stages for this specific scaffold, studies on related pyrazine and pyrazole-containing heterocycles have shown promising results, suggesting that the tetrahydropyrido[3,4-b]pyrazine core is a worthy candidate for further investigation.
Antimicrobial Potential
The emergence of antibiotic-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazine carboxamides and pyrazole derivatives have demonstrated activity against a range of bacteria and fungi.[9] For instance, certain pyrazole analogues have shown significant antibacterial activity against Escherichia coli and Streptococcus epidermidis, with Minimum Inhibitory Concentrations (MICs) as low as 0.25 µg/mL.[9]
Table 2: Antimicrobial Activity of Related Heterocyclic Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole derivative (3) | Escherichia coli | 0.25 | [9] |
| Pyrazole derivative (4) | Streptococcus epidermidis | 0.25 | [9] |
| Pyrazole derivative (2) | Aspergillus niger | 1 | [9] |
Anti-inflammatory Effects
Chronic inflammation is a hallmark of numerous diseases. Pyrazolo[3,4-b]pyrazines have been evaluated for their anti-inflammatory properties, with some derivatives exhibiting activity comparable to the standard drug indomethacin.[10] This suggests that the pyrazine moiety, a key component of the this compound core, can contribute to anti-inflammatory effects.
Future Directions and Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects, underscore the significant potential of this heterocyclic system.
Future research should focus on several key areas:
-
Expansion of Synthetic Methodologies: The development of novel and efficient synthetic routes will facilitate the creation of diverse chemical libraries for extensive biological screening.
-
Structure-Activity Relationship (SAR) Studies: In-depth SAR studies are crucial for optimizing the potency and selectivity of these derivatives for their respective biological targets.
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular mechanisms underlying the observed biological activities will be essential for rational drug design and development.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates identified in vitro must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.
References
- Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors. PubMed. [Link]
- Tetrahydropyrido[3,4-b]pyrazine scaffolds
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PMC - PubMed Central. [Link]
- 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY | Request PDF.
- Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. [Link]
- Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm (RSC Publishing). [Link]
- IC 50 for Pyrazine derivatives. | Download Scientific Diagram.
- Tetrahydropyrido[3,4-b]pyrazine Scaffolds from Pentafluoropyridine.
- anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]
- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. [Link]
- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. [Link]
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - PubMed Central. [Link]
- Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. NIH. [Link]
Sources
- 1. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
The 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine Scaffold: A Privileged Motif for Novel Therapeutic Agents
An In-Depth Technical Guide for Drug Discovery Professionals
The relentless pursuit of novel chemical entities with therapeutic potential has spotlighted the 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine core as a versatile and promising scaffold. Its unique three-dimensional structure and capacity for diverse functionalization have positioned it as a privileged motif in medicinal chemistry. This guide provides an in-depth exploration of the key therapeutic targets associated with this scaffold, offering a technical narrative grounded in mechanistic insights and actionable experimental protocols for researchers, scientists, and drug development professionals. The this compound system is a foundational element for creating new chemical entities with significant potential in the life science and drug discovery sectors.[1]
Section 1: Inhibition of Heparin-Binding EGF-Like Growth Factor (HB-EGF) Shedding
A significant area of investigation for this compound derivatives is the inhibition of Heparin-Binding EGF-like Growth Factor (HB-EGF) shedding. This process is a critical step in the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is implicated in cell proliferation and migration. Consequently, inhibitors of HB-EGF shedding are being explored as potential therapeutics for diseases characterized by excessive cell proliferation, such as certain skin conditions.[2]
Mechanistic Rationale
HB-EGF is synthesized as a transmembrane precursor protein (pro-HB-EGF). Its ectodomain is cleaved by metalloproteinases, a process known as "shedding," to release the soluble, active form of the growth factor. This soluble HB-EGF then binds to and activates the EGFR, initiating downstream signaling cascades that promote cell growth. Derivatives of this compound, particularly those functionalized as hydroxamic acids, have demonstrated potent inhibition of this shedding process.[2] Structure-activity relationship (SAR) studies have revealed that the presence of hydroxamic acid, sulfonamide, and phenyl moieties are crucial for potent inhibitory activity.[2][3]
Signaling Pathway
The inhibition of HB-EGF shedding directly impacts the EGFR signaling pathway. By preventing the release of soluble HB-EGF, the tetrahydropyrido[3,4-b]pyrazine-based inhibitors effectively block the activation of EGFR and its downstream effectors, such as the Ras-Raf-MEK-ERK pathway, ultimately leading to a reduction in cell proliferation and migration.
Caption: Inhibition of HB-EGF Shedding by this compound Derivatives.
Quantitative Data: HB-EGF Shedding Inhibition
The following table summarizes the inhibitory activity of representative this compound-based hydroxamic acids against HB-EGF shedding.
| Compound | Modifications | IC50 (nM) for HB-EGF Shedding Inhibition | Reference |
| 3o | Ethoxyethoxy derivative | Potent | [2] |
| 3p | Methoxypropoxy derivative | Potent | [2] |
| CGS 27023A | Reference Compound | Less potent than 3o and 3p | [2] |
Experimental Protocol: HB-EGF Shedding Assay
This protocol outlines a cell-based ELISA to quantify the inhibition of induced HB-EGF shedding.
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., keratinocytes) expressing pro-HB-EGF in appropriate media.
-
Seed cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of the this compound test compounds and a reference inhibitor in serum-free media.
-
Wash the cells with phosphate-buffered saline (PBS) and replace the media with the compound dilutions.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
3. Induction of Shedding:
-
Prepare a solution of a shedding inducer, such as Phorbol 12-myristate 13-acetate (TPA), in serum-free media.
-
Add the TPA solution to each well (except for negative controls) to a final concentration known to induce robust shedding (e.g., 100 ng/mL).
-
Incubate for 30-60 minutes at 37°C.
4. Sample Collection:
-
Carefully collect the conditioned media from each well.
-
Centrifuge the media to pellet any detached cells and collect the supernatant.
5. Quantification of Shed HB-EGF by ELISA:
-
Use a commercial Human HB-EGF ELISA kit.[4]
-
Add the collected supernatants and recombinant HB-EGF standards to the wells of the ELISA plate pre-coated with a capture antibody.
-
Follow the manufacturer's protocol for incubation, washing, addition of detection antibody, streptavidin-HRP, and substrate solution.[5]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
6. Data Analysis:
-
Generate a standard curve from the absorbance values of the recombinant HB-EGF standards.
-
Calculate the concentration of shed HB-EGF in each sample from the standard curve.
-
Determine the percentage inhibition for each compound concentration relative to the vehicle-treated, TPA-stimulated control.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Section 2: Protein Kinase Inhibition
The this compound scaffold has emerged as a valuable framework for the design of protein kinase inhibitors, which are crucial in cancer therapy.[6][7] Several derivatives have shown activity against a panel of cancer-related protein kinases.[7] A closely related isomer, the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine core, is the basis for the approved KRAS G12C inhibitor Adagrasib and has also been utilized to develop potent Erk2 inhibitors.[3][8][9]
Mechanistic Rationale
Protein kinases regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer. Kinase inhibitors typically function by competing with ATP for binding to the active site of the enzyme, thereby preventing the phosphorylation of downstream substrates and blocking signal transduction.[10] The tetrahydropyrido[3,4-b]pyrazine core can be functionalized to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases.[6] SAR studies have identified the 4-(piperidin-1-yl)aniline moiety as a key pharmacophore for binding to several therapeutic kinase targets.[7]
The MAPK/ERK Pathway as a Key Target
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the downstream effector Extracellular signal-Regulated Kinase 2 (ERK2), is a critical regulator of cell proliferation and survival.[10] Hyperactivation of this pathway is common in many cancers, making ERK2 an attractive therapeutic target.[10] While much of the specific work has been on the pyrido[3,4-d]pyrimidine isomer, the principles of targeting the ERK2 ATP-binding site are applicable to the broader class of tetrahydropyridopyrazines.
Caption: Inhibition of the MAPK/ERK Pathway by Tetrahydropyridopyrazine-based Kinase Inhibitors.
Quantitative Data: Kinase Inhibition
The following table presents inhibitory activities of disubstituted pyrido[3,4-b]pyrazines against a panel of cancer-related protein kinases.
| Compound | Target Kinase | IC50 (µM) | Reference |
| Representative Analog | Aurora B | Low micromolar | [7] |
| Representative Analog | CDK2/cyclin A | Low micromolar | [7] |
| Representative Analog | GSK3α/β | Low micromolar | [7] |
| Representative Analog | PIM1 | Low micromolar | [7] |
| Representative Analog | ROCK1 | Low micromolar | [7] |
| Representative Analog | ROCK2 | Low micromolar | [7] |
Experimental Protocol: In Vitro Kinase Assay (e.g., for ERK2)
This protocol describes a generic in vitro kinase assay to determine the inhibitory potential of test compounds against a purified kinase.
1. Reagents and Materials:
-
Purified, active ERK2 enzyme.
-
Specific peptide substrate for ERK2 (e.g., Myelin Basic Protein).
-
ATP.
-
Kinase assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES).
-
Test compounds dissolved in DMSO.
-
96-well or 384-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In the wells of the assay plate, add the kinase, the peptide substrate, and the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ Reagent).
-
Incubate as required for the detection signal to develop.
-
Measure the luminescence or fluorescence signal using a plate reader.
3. Data Analysis:
-
The signal is inversely proportional to the amount of ADP produced, which reflects the kinase activity.
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Calculate the percentage inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
Section 3: Antimitotic Activity
Derivatives of the dihydropyrido[3,4-b]pyrazine ring system have demonstrated antineoplastic activity in murine models, with a proposed mechanism of action involving the disruption of mitosis. This leads to an accumulation of cells in the mitotic phase of the cell cycle, ultimately triggering apoptosis.
Mechanistic Rationale
The process of mitosis is tightly regulated by a complex network of proteins, including cyclins, cyclin-dependent kinases (CDKs), and components of the mitotic spindle and spindle assembly checkpoint. Compounds that interfere with these components can halt cell cycle progression at mitosis. While the precise molecular target for the antimitotic activity of dihydropyrido[3,4-b]pyrazines is not fully elucidated, their effect is a measurable and significant endpoint.
Caption: Experimental Workflow for the Evaluation of Antimitotic Activity.
Experimental Protocol: Western Blot for Mitotic Markers
This protocol details the detection of key mitotic markers by Western blotting to confirm mitotic arrest.[11]
1. Cell Lysis:
-
Culture cancer cells (e.g., HeLa) and treat with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., nocodazole).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against mitotic markers (e.g., anti-Cyclin B1, anti-phospho-Histone H3 (Ser10)) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
5. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[11]
-
Visualize the protein bands using a chemiluminescence imaging system.
6. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Compare the levels of mitotic markers in compound-treated cells to the vehicle control to confirm an increase indicative of mitotic arrest.
Section 4: Other Potential Therapeutic Targets
While the aforementioned targets have substantial evidence, preliminary research suggests the this compound scaffold may have broader therapeutic applications.
-
KRAS Inhibition: The closely related 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold is the core of the KRAS G12C inhibitor Adagrasib.[9] This highlights the potential of the broader tetrahydropyridopyrazine/pyrimidine class in targeting challenging oncogenes. Further exploration of the this compound core for inhibitors of various KRAS mutants, such as G12D, is a promising avenue for research.[12]
-
GPCR-6 Inhibition: A quantitative structure-activity relationship (QSAR) study has been conducted on 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivatives for their inhibitory activity against G-protein coupled receptor 6 (GPCR-6).[3] This suggests a potential role for this scaffold in modulating GPCR signaling, which is implicated in a vast array of physiological and pathological processes. Further investigation is required to validate this target and elucidate the mechanism of action.
Conclusion
The this compound scaffold represents a highly tractable and versatile platform for the development of novel therapeutic agents. Its demonstrated activity against key targets in oncology and dermatology, including HB-EGF shedding, protein kinases, and the mitotic machinery, underscores its significance in modern drug discovery. The detailed experimental protocols provided in this guide offer a robust framework for researchers to validate these targets and explore the full therapeutic potential of this privileged chemical motif. As research continues, it is anticipated that new applications and molecular targets for this remarkable scaffold will be uncovered, further solidifying its role in the advancement of medicinal chemistry.
References
- Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors. (2003). Bioorganic & Medicinal Chemistry, 11(3), 433-450. [Link]
- Cell Synchronization Techniques for Studying Mitosis. (2020).
- G2 Premature Chromosome Condensation/Chromosome Aberration Assay: Drug-Induced Premature Chromosome Condensation (PCC) Protocols and Cytogenetic Approaches in Mitotic Chromosome and Interphase Chromatin for Radiation Biology. (2018).
- Mitosis methods and protocols. (n.d.). SEARCH. [Link]
- A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. (2014). NIH. [Link]
- 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. (2025).
- Identification of potential extracellular signal-regulated protein kinase 2 inhibitors based on multiple virtual screening str
- Identification and Characterization of ERK2 Dimerization Inhibitors by Integrated In Silico and In Vitro Screening. (2022). PubMed Central. [Link]
- Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. (2014). Bioorganic & Medicinal Chemistry Letters, 24(12), 2680-2684. [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. [Link]
- Lactate-Induced HBEGF Shedding and EGFR Activation: Paving the Way to a New Anticancer Therapeutic Opportunity. (2021). MDPI. [Link]
- Pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation for identification of potential ERK inhibitors. (2021). Taylor & Francis Online. [Link]
- Two independent pathways for the shedding of pro HB-EGF in Vero-H... (2001).
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PubMed Central. [Link]
- Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. (2016). MedChemComm, 7(5), 955-960. [Link]
- Ectodomain Shedding of Epidermal Growth Factor Receptor Ligands Is Required for Keratinocyte Migration in Cutaneous Wound Healing. (2000). PubMed Central. [Link]
- Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. (2005). The Journal of Organic Chemistry, 70(18), 7208-7216. [Link]
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2024). PubMed Central. [Link]
- What are ERK2 inhibitors and how do they work?. (2024).
- 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. (2025). Rasayan Journal of Chemistry. [Link]
- Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. (2016). Semantic Scholar. [Link]
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]
Sources
- 1. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human HB-EGF ELISA Kit (EHHBEGF) - Invitrogen [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. What are ERK2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Review of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine literature
An In-Depth Technical Guide to the 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine Core for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold
The this compound core is a heterocyclic scaffold formed by the fusion of a piperidine and a pyrazine ring. This nitrogen-rich framework provides a unique three-dimensional architecture that has proven to be a valuable building block in medicinal chemistry.[1] Its structural rigidity, combined with multiple sites for functionalization, allows for the precise spatial orientation of substituents to interact with biological targets. This guide offers a comprehensive review of the synthesis, reactivity, and pharmacological applications of this scaffold, providing researchers and drug development professionals with a technical foundation for leveraging its potential in creating novel therapeutics. The versatility of this core has led to its exploration in various therapeutic areas, from oncology to dermatology.[1][2]
Part 1: Synthesis and Chemical Reactivity
A robust and flexible synthetic strategy is paramount for exploring the chemical space around a new scaffold. The this compound core benefits from efficient synthetic routes that enable the generation of diverse compound libraries.
Core Synthesis via One-Pot Annelation
A highly efficient method for constructing the core involves a one-pot annelation reaction of pentafluoropyridine with appropriate diamines.[3][4] This approach is particularly powerful as it yields a trifluorinated pyridopyrazine product. The remaining fluorine atoms act as versatile handles for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups in a controlled, sequential manner.[3][4] This strategy provides a rapid pathway to previously inaccessible polysubstituted derivatives, which is highly advantageous in the drug discovery arena where generating molecular diversity is key.[3]
The causality behind this experimental choice lies in its efficiency and modularity. The one-pot nature minimizes purification steps and reaction time, while the sequential substitution on the fluorinated intermediate allows for the systematic construction of a compound library to probe structure-activity relationships (SAR).
Caption: General workflow for synthesizing polysubstituted scaffolds.
Key Experimental Protocol: Synthesis of the Trifluorinated Core
This protocol is based on the one-pot annelation reaction, a self-validating system where the formation of the heterocyclic core is driven by sequential nucleophilic aromatic substitution and cyclization.
Objective: To synthesize the 2,3,4-trifluoro-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine intermediate.
Materials:
-
Pentafluoropyridine
-
Ethylenediamine
-
Acetonitrile (solvent)
-
Triethylamine (base)
-
Standard glassware for reflux and inert atmosphere (e.g., Schlenk line)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of pentafluoropyridine (1.0 eq) in acetonitrile under an inert nitrogen atmosphere, add triethylamine (2.2 eq).
-
Addition of Diamine: Slowly add a solution of ethylenediamine (1.0 eq) in acetonitrile to the reaction mixture at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Final Product: Purify the crude product by column chromatography on silica gel to yield the target trifluorinated tetrahydropyrido[3,4-b]pyrazine scaffold.[3][4]
Part 2: Pharmacological Significance and Applications
Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas. The ability to systematically modify the core allows for fine-tuning of its pharmacological profile.
Inhibition of HB-EGF Shedding for Dermatological Diseases
One of the most notable applications of this scaffold is in the development of inhibitors for Heparin-Binding EGF-like Growth Factor (HB-EGF) shedding.[2] HB-EGF is a key factor in the proliferation of keratinocytes, making its inhibition a promising strategy for skin diseases like psoriasis.[2] Researchers have successfully synthesized a series of this compound-based hydroxamic acids that show potent inhibitory activity.[2]
Structure-Activity Relationship (SAR) Insights: Through systematic modification, key structural features essential for potent activity were identified:
-
Hydroxamic Acid Moiety: This group is crucial for chelating the zinc ion in the active site of the metalloproteinase responsible for shedding.[2][5]
-
Sulfonamide Group: The presence of a sulfonamide is vital for inhibitory potency.[2][5]
-
Phenyl Moiety: A phenyl group attached to the sulfonamide is necessary for strong activity.[2][5]
-
Stereochemistry: The stereochemistry at the alpha-carbon of the hydroxamic acid side chain also plays an important role in determining the compound's potency.[2][5]
Comparison of these compounds with known Matrix Metalloproteinase (MMP) inhibitors revealed that the enzyme responsible for HB-EGF shedding has a deep S1' pocket, a critical insight for future rational drug design.[2]
Applications in Oncology and Kinase Inhibition
While much of the prominent kinase inhibitor work, such as for Erk2 and KRAS, has focused on the isomeric 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold, the underlying principles of targeting kinase pathways are relevant.[5][6] The structural similarity suggests that the this compound core is also a viable scaffold for developing kinase inhibitors. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, mimicking the hinge-binding motifs common to many kinase inhibitors.
The discovery of Erk2 inhibitors was advanced through high-throughput screening (HTS) and structure-based drug design, a workflow that could be readily applied to libraries built on the tetrahydropyrido[3,4-b]pyrazine core.[6]
Caption: The MAPK/Erk signaling pathway and the point of intervention.
Summary of Biological Activities
The table below summarizes the key biological targets and therapeutic potential of derivatives based on the this compound core.
| Derivative Class | Biological Target | Therapeutic Application | Key Structural Features | Reference |
| Hydroxamic Acids | HB-EGF Shedding Enzyme | Skin Diseases (e.g., Psoriasis) | Hydroxamic acid, Sulfonamide, Phenyl group | [2] |
| Polysubstituted Amines | (Potential) Kinases | Oncology | Hinge-binding motifs | [3][6] |
| General Derivatives | Various (Antitumor) | Oncology | Substituted aryl groups | [7] |
Conclusion and Future Perspectives
The this compound scaffold is a privileged structure with demonstrated utility in medicinal chemistry. Its efficient synthesis, coupled with its amenability to diverse functionalization, makes it an attractive starting point for the development of new chemical entities.[3] The success in developing potent HB-EGF shedding inhibitors highlights the scaffold's ability to present functional groups in a precise orientation for potent biological activity.[2]
Future research should focus on expanding the biological targets for this scaffold. Applying modern drug discovery techniques, such as DNA-encoded library (DEL) technology and fragment-based screening, could uncover novel activities. Furthermore, exploring its potential in other areas where fused heterocyclic systems are prevalent, such as neurodegenerative diseases and infectious diseases, could yield promising new therapeutic leads. The continued exploration of this versatile core is poised to make significant contributions to the field of drug discovery.
References
- Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors. PubMed.
- 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY.
- Tetrahydropyrido[3,4-b]pyrazine scaffolds
- 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry.
- Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed.
- Tetrahydropyrido[3,4-b]pyrazine Scaffolds from Pentafluoropyridine.
- Pyrido[3,4-b]pyrazine. Chem-Impex.
- 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity rel
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine (NMR, IR, Mass Spec)
Starting Data Collection
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An In-depth Technical Guide to 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine (CAS: 405162-62-1): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine, a heterocyclic compound identified by CAS number 405162-62-1. While detailed experimental data on the isolated compound is not extensively available in public literature, its significance lies in its role as a crucial structural motif and synthetic intermediate in the development of novel therapeutics. This guide synthesizes available information on its chemical identity, synthetic routes, and its application in the construction of potent inhibitors for high-value biological targets such as the NLRP3 inflammasome and heparin-binding EGF-like growth factor (HB-EGF) shedding. The document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, providing insights into the strategic use of this privileged scaffold.
Introduction to this compound
Chemical Identity and Nomenclature
This compound is a bicyclic heteroaromatic compound. The core structure consists of a fused pyrazine and piperidine ring system.
-
IUPAC Name: this compound
-
CAS Number: 405162-62-1
-
Synonyms: 5H,6H,7H,8H-pyrido[3,4-b]pyrazine[4]
Significance in Medicinal Chemistry: The Privileged Pyrido[3,4-b]pyrazine Scaffold
The tetrahydropyrido[3,4-b]pyrazine scaffold is of significant interest in medicinal chemistry due to its structural resemblance to endogenous purines and its ability to serve as a versatile framework for the synthesis of complex molecules. Its rigid, bicyclic nature allows for the precise spatial orientation of substituents, which is critical for achieving high-affinity interactions with biological targets. This scaffold has been successfully incorporated into molecules targeting a range of diseases, including inflammatory conditions, autoimmune disorders, and cancer.[5]
Physicochemical and Spectroscopic Properties
Molecular and Physicochemical Data
| Property | Value/Information | Source |
| Molecular Formula | C₇H₉N₃ | [1][2][3] |
| Molecular Weight | 135.17 g/mol | [1][3] |
| Appearance | Likely a solid at room temperature | Inferred |
| Boiling Point | No data available | [1] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |
| SMILES | C12=NC=CN=C1CCNC2 | [1] |
Spectroscopic Characterization
Disclaimer: Experimental spectra for CAS 405162-62-1 are not publicly available. The following information is based on data for the parent aromatic compound, Pyrido[3,4-b]pyrazine (CAS: 254-86-4), and is provided for illustrative purposes only. The hydrogenation of the pyridine ring in this compound will significantly alter its spectroscopic features.
For the aromatic parent, Pyrido[3,4-b]pyrazine, one would expect signals in the aromatic region of the ¹H NMR spectrum. In contrast, for this compound, the ¹H NMR spectrum would be characterized by the appearance of aliphatic signals corresponding to the protons on the saturated piperidine ring, in addition to the aromatic protons of the pyrazine ring.
The IR spectrum of this compound would be expected to show C-H stretching vibrations for both aromatic and aliphatic carbons, as well as C=N and C=C stretching vibrations characteristic of the pyrazine ring. The presence of the N-H bond in the piperidine ring would give rise to a characteristic stretching vibration.
The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 135, corresponding to its molecular weight.
Synthesis and Manufacturing
Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of the this compound scaffold can be approached through various synthetic strategies. A key disconnection can be made at the bonds forming the pyrazine ring, suggesting a condensation reaction between a substituted piperidine derivative and a 1,2-dicarbonyl compound or its equivalent.
Detailed Synthetic Protocol: One-Pot Annelation from Pentafluoropyridine
A reported efficient synthesis involves a one-pot annelation reaction of pentafluoropyridine with a suitable diamine.[6] This method provides a direct route to polyfunctionalized tetrahydropyrido[3,4-b]pyrazine scaffolds.
Caption: Simplified NLRP3 inflammasome activation pathway.
The synthesis of NLRP3 inhibitors often involves the functionalization of the this compound core, for example, through acylation or alkylation of the secondary amine in the piperidine ring, followed by coupling with other aromatic or heterocyclic fragments.
Application in the Synthesis of HB-EGF Shedding Inhibitors
Derivatives of this compound have been synthesized and evaluated as inhibitors of heparin-binding EGF-like growth factor (HB-EGF) shedding. [1]HB-EGF is a member of the epidermal growth factor (EGF) family, and its release from the cell surface is a critical step in various physiological and pathological processes, including wound healing and cancer progression.
Caption: Schematic of HB-EGF shedding and subsequent EGFR activation.
Studies on this compound-based hydroxamic acids as HB-EGF shedding inhibitors have revealed key structural features necessary for potent activity. These include the presence of a hydroxamic acid moiety, a sulfonamide group, and a phenyl ring. [1]
Handling, Storage, and Safety
Recommended Storage Conditions
As recommended by suppliers, this compound should be stored in a cool, dry, and dark place, with the container tightly sealed. [1]A storage temperature of 2-8°C is advised.
Safety Precautions and Personal Protective Equipment (PPE)
While a specific material safety data sheet (MSDS) for this compound is not widely available, general safe laboratory practices for handling heterocyclic amines should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Toxicology Profile
There is no specific toxicological data available for this compound. As with any uncharacterized chemical, it should be handled with care, and exposure should be minimized.
Conclusion and Future Perspectives
This compound is a valuable heterocyclic building block with demonstrated utility in the synthesis of potent modulators of important biological targets. Its application in the development of NLRP3 inflammasome and HB-EGF shedding inhibitors underscores its potential in addressing a range of diseases with high unmet medical needs. Future research will likely continue to explore the diversification of this scaffold to generate novel chemical entities with improved potency, selectivity, and pharmacokinetic properties. The development of more efficient and scalable synthetic routes to this and related scaffolds will further empower its application in drug discovery campaigns.
References
- Local Pharma Guide. CAS NO. 405162-62-1 | C7H9N3.
- PubMed. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. J Org Chem. 2005 Sep 2;70(18):7208-16.
- Coolpharm. |405162-62-1|C7H9N3|0|有机合成-上海珂华生物有限公司.
- Google Patents. WO2024213552A1 - Nlrp3 inhibitors.
- LookChem. 5,6,7,8-Tetrahydro-Pyrido[3,4-B]pyrazine (CAS No. 405162-62-1).
- PubMed. Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors. Bioorg Med Chem. 2008 Apr 1;16(7):3814-25.
Sources
- 1. capotchem.com [capotchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazine - Wikipedia [en.wikipedia.org]
- 5. 405162-62-1|this compound|BLD Pharm [bldpharm.com]
- 6. 785777-01-7 CAS MSDS (5-Ethyl-5,6,7,8-tetrahydro-pyrido[3,4-b]pyrazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Evolving Pharmacology of Tetrahydropyridopyrazines: A Technical Guide for Drug Discovery
Abstract
The tetrahydropyridopyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to interact with a diverse range of biological targets. This technical guide provides an in-depth exploration of the pharmacological profile of tetrahydropyridopyrazine compounds, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their characterization. We delve into three primary areas where these compounds have shown significant promise: as inhibitors of Anaplastic Lymphoma Kinase (ALK) for oncology applications, as modulators of the orphan G protein-coupled receptor 6 (GPR6) for neurodegenerative disorders, and as antagonists of dopamine D2/D3 receptors for neuropsychiatric conditions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate the advancement of tetrahydropyridopyrazine-based therapeutics.
Introduction: The Tetrahydropyridopyrazine Core
The tetrahydropyridopyrazine nucleus, a bicyclic heteroaromatic system, offers a unique three-dimensional architecture that allows for precise orientation of substituents to engage with specific binding pockets of biological targets. Its synthetic tractability enables the systematic exploration of chemical space, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. The inherent structural rigidity of the core, combined with the potential for diverse functionalization, has made it a fertile ground for the development of novel therapeutic agents.
Anaplastic Lymphoma Kinase (ALK) Inhibition: A Targeted Approach in Oncology
Dysregulation of the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase, is a known oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC).[1] Tetrahydropyridopyrazine derivatives have been successfully developed as potent and selective ALK inhibitors.[2]
Mechanism of Action
ALK inhibitors containing the tetrahydropyridopyrazine scaffold act as ATP-competitive inhibitors. They bind to the ATP-binding site within the kinase domain of the ALK protein, preventing the phosphorylation of ALK and its downstream signaling substrates.[1] This blockade of ALK signaling ultimately inhibits cancer cell proliferation and induces apoptosis.[1] The key to their efficacy lies in their ability to stabilize the inactive conformation of the kinase.
Signaling Pathway of ALK and its Inhibition
Caption: Step-by-step workflow for determining ALK kinase inhibition.
GPR6 Modulation: A Novel Avenue for CNS Disorders
G protein-coupled receptor 6 (GPR6) is an orphan receptor highly expressed in the medium spiny neurons of the striatum. [3]Its constitutive activity and role in modulating dopamine signaling make it an attractive target for the treatment of central nervous system (CNS) disorders, particularly Parkinson's disease. [4]Tetrahydropyridopyrazine derivatives have been identified as potent inverse agonists of GPR6. [3]
Mechanism of Action
GPR6 is constitutively active and signals through the Gs protein pathway, leading to an increase in intracellular cyclic AMP (cAMP). [5]Tetrahydropyridopyrazine-based inverse agonists bind to GPR6 and stabilize the receptor in an inactive conformation, thereby reducing the basal level of cAMP. [3][6]This reduction in cAMP in the striatopallidal pathway can functionally mimic the effects of dopamine D2 receptor activation, offering a non-dopaminergic approach to treating motor symptoms in Parkinson's disease. [4]
GPR6 Signaling and Inverse Agonism
Caption: GPR6 signaling cascade and its modulation by inverse agonists.
Structure-Activity Relationship (SAR) Insights
The development of tetrahydropyridopyrazine-based GPR6 modulators has yielded key SAR insights. [3]
-
Core Variations: Bicyclic cores such as quinoxalines and pyridopyrazines have shown potent activity. [3]* Substitutions on the Pyrazine Ring: Aromatic and heteroaromatic groups at this position are generally well-tolerated.
-
Amine Substituent: Small, constrained amines, such as cyclopropylamine, often confer good activity, while bulkier groups can be detrimental. [3]
Compound ID Core Structure R1 Group R2 Amine GPR6 IC50 (nM) Reference CVN424 Tetrahydropyridopyrazine 2,4-difluorophenoxy tetrahydrofuran-3-yl 0.3 [4] Envoy Cpd 1 Pyridopyrazine Phenyl Cyclopropyl < 10 [3] | Envoy Cpd 2 | Quinoxaline | Substituted Phenyl | Isopropyl | < 100 | [3]|
Experimental Protocol: GPR6 Functional Assay (cAMP Measurement)
This protocol describes a cell-based assay to measure the inverse agonist activity of test compounds on GPR6 by quantifying changes in intracellular cAMP levels.
Objective: To determine the EC50 value of a tetrahydropyridopyrazine compound as a GPR6 inverse agonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR6
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA)
-
PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation
-
Test compound (dissolved in DMSO)
-
cAMP assay kit (e.g., HTRF cAMP assay from Cisbio, AlphaScreen from PerkinElmer) [7][8]* 384-well white opaque microplates
Procedure:
-
Cell Seeding: Seed the GPR6-expressing cells into 384-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound in stimulation buffer containing the PDE inhibitor.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's protocol. [9]The signal is typically inversely proportional to the amount of cAMP produced.
-
Data Analysis: Generate a cAMP standard curve. Plot the calculated cAMP concentration against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Dopamine D2/D3 Receptor Antagonism: Targeting Neuropsychiatric Disorders
Dopamine D2 and D3 receptors are key targets for the treatment of various neuropsychiatric disorders, including schizophrenia and substance use disorders. [10]The development of antagonists with selectivity for D3 over D2 receptors is a major goal to potentially reduce the motor side effects associated with D2 receptor blockade. [10]Tetrahydropyridopyrazine and related scaffolds have been explored for their potential as D2/D3 receptor antagonists.
Mechanism of Action
Dopamine D2 and D3 receptors are Gi/o-coupled GPCRs that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. Tetrahydropyridopyrazine-based antagonists bind to these receptors and block the binding of dopamine, thereby preventing the downstream signaling cascade. Preferential D3 antagonists are sought to modulate the mesolimbic dopamine pathway, which is associated with reward and motivation, while minimizing effects on the nigrostriatal pathway, which is involved in motor control. [11]
Structure-Activity Relationship (SAR) Insights
SAR studies on D2/D3 receptor antagonists have highlighted the importance of specific structural features for affinity and selectivity. [12][13]
-
Basic Amine: A protonatable nitrogen is crucial for interaction with a conserved aspartate residue in the transmembrane domain 3 of dopamine receptors.
-
Aromatic Moiety: An aromatic ring system is typically required for binding.
-
Linker Region: The nature and length of the linker connecting the basic amine and the aromatic moiety influence affinity and selectivity.
| Compound ID | Scaffold | Key Features | D2 Ki (nM) | D3 Ki (nM) | Reference |
| Eticlopride analog | Benzamide | Pyrrolidine ring | 1.77 | 0.436 | [13] |
| YM-43611 | Benzamide | (S)-N-(1-Benzyl-3-pyrrolidinyl) | >230 | 21 | [12] |
| PF-4363467 | Aniline | Merged pharmacophore | - | - | [14] |
Experimental Protocol: Dopamine D2/D3 Receptor Binding Assay
This protocol details a radioligand binding assay to determine the affinity of test compounds for dopamine D2 and D3 receptors.
Objective: To determine the Ki values of a tetrahydropyridopyrazine compound for D2 and D3 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells expressing human D2 or D3 receptors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) [15]* Radioligand (e.g., [3H]Spiperone or [3H]7-OH-DPAT) [15][16]* Non-specific binding determinator (e.g., Haloperidol)
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add the cell membranes, radioligand, and either the test compound, assay buffer (for total binding), or the non-specific binding determinator.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium. [17]4. Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Workflow for Dopamine Receptor Binding Assay
Caption: General workflow for a radioligand binding assay.
In Vivo Evaluation: Preclinical Models
The in vivo efficacy of tetrahydropyridopyrazine compounds is assessed in relevant animal models. For CNS disorders like Parkinson's disease, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is commonly used to evaluate the ability of compounds to improve motor function. [18][19]
Experimental Protocol: MPTP Mouse Model of Parkinson's Disease
Objective: To assess the effect of a tetrahydropyridopyrazine compound on motor deficits in an MPTP-induced mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice
-
MPTP-HCl
-
Test compound
-
Vehicle for compound administration
-
Behavioral testing apparatus (e.g., rotarod, open field)
Procedure:
-
Induction of Parkinsonism: Administer MPTP to mice according to an established protocol (e.g., sub-acute or chronic regimen). [19]2. Compound Administration: Administer the test compound or vehicle to the mice at various doses and time points relative to MPTP administration (prophylactic or therapeutic).
-
Behavioral Assessment: Evaluate motor function using tests such as the rotarod test (for motor coordination and balance) and the open field test (for locomotor activity).
-
Neurochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue (striatum and substantia nigra) for neurochemical analysis (e.g., HPLC measurement of dopamine and its metabolites) and immunohistochemical analysis (e.g., tyrosine hydroxylase staining to assess dopaminergic neuron loss). [20]5. Data Analysis: Compare the behavioral and neurochemical outcomes between the compound-treated groups and the vehicle-treated MPTP group.
Conclusion and Future Directions
Tetrahydropyridopyrazine compounds represent a versatile and promising class of molecules with diverse pharmacological profiles. Their demonstrated activity as ALK inhibitors, GPR6 inverse agonists, and dopamine D2/D3 receptor antagonists highlights their potential for the development of novel therapeutics for cancer and CNS disorders. The continued exploration of the chemical space around this scaffold, guided by a deep understanding of SAR and enabled by robust in vitro and in vivo assays, will undoubtedly lead to the discovery of new and improved drug candidates. Future efforts should focus on optimizing the pharmacokinetic and safety profiles of these compounds to facilitate their translation into the clinic.
References
- Garcion, E., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. PubMed.
- Abdel-Magid, A. F. (2015). GPR6 Structural Insights: Homology Model Construction and Docking Studies. PMC.
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate.
- Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols.
- Schetz, J. A., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed.
- PerkinElmer. (n.d.). [3H]-Spiperone-Filtration Binding Assay on Membranes from CHO–hDRD3 Cells. MDPI.
- Wang, Y., et al. (2014). Therapeutic effects of multifunctional tetramethylpyrazine nitrone on models of Parkinson's disease in vitro and in vivo. PubMed.
- National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program.
- Marsilje, T. H., et al. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl). PubMed.
- Millan, M. J., et al. (2008). S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro-[2]benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent. PubMed.
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.
- Ohmori, J., et al. (1996). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. PubMed.
- Inotiv. (n.d.). Parkinson's Disease. Inotiv.
- De Pooter, T., et al. (2020). Phosphoproteome and gene expression profiling of ALK inhibition in neuroblastoma cell lines reveals conserved oncogenic pathways. ResearchGate.
- ResearchGate. (n.d.). Structure activity relationship of hydrolysis for selected ALK inhibitors (0.83 mM). ResearchGate.
- Taylor, C. G., et al. (2021). Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease. PubMed.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
- Taylor, C. G., et al. (2021). Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease. The Journal of Pharmacology and Experimental Therapeutics.
- Gifford Bioscience. (n.d.). Functional Assays. Gifford Bioscience.
- LaHoste, G. J., et al. (2019). Discovery of endogenous inverse agonists for G protein-coupled receptor 6. PMC.
- Katritch, V., et al. (2024). Structural insights into the high basal activity and inverse agonism of the orphan receptor GPR6 implicated in Parkinson's disease. PubMed.
- Singh, S., et al. (2024). In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. PubMed Central.
- Di Pietro, E., & Talarico, C. (2016). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers in Neuroscience.
- Patsnap. (2024). What are ALK inhibitors and how do they work?. Patsnap Synapse.
- La Mettrie, R., et al. (2018). GPR3, GPR6, and GPR12 as novel molecular targets: their biological functions and interaction with cannabidiol. PubMed Central.
- Shonberg, J., et al. (2013). A structure-activity analysis of biased agonism at the dopamine D2 receptor. PubMed.
- Reavill, C., et al. (2021). Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. PubMed.
- Fink-Jensen, A., et al. (1994). Dopamine D2 and D3 receptor preferring antagonists differentially affect striatal dopamine release and metabolism in conscious rats. PubMed.
- Collins, M. W., et al. (2017). Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. PubMed.
Sources
- 1. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR6 Structural Insights: Homology Model Construction and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR3, GPR6, and GPR12 as novel molecular targets: their biological functions and interaction with cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of endogenous inverse agonists for G protein-coupled receptor 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 11. Dopamine D2 and D3 receptor preferring antagonists differentially affect striatal dopamine release and metabolism in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for the MPTP mouse model of Parkinson's disease [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo and in vitro perspectives in Parkinson’s disease: Mechanisms and the role of phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Pyrazine Derivatives in Drug Discovery
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast majority of therapeutic agents. Among these, the pyrazine nucleus—a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation—has emerged as a "privileged scaffold".[1][2] Its unique electronic properties, metabolic stability, and capacity for specific molecular interactions have cemented its role as a cornerstone in modern drug discovery.[3][4] Pyrazine-containing molecules are not niche players; they are central to the treatment of critical global health issues, with four pyrazine derivatives—amiloride, bortezomib, paritaprevir, and pyrazinamide—included in the World Health Organization's (WHO) Model List of Essential Medicines.[5]
This guide provides a comprehensive technical overview of the pyrazine scaffold, delving into its fundamental chemical properties, diverse pharmacological applications, and the strategic rationale behind its use in drug design. We will explore key mechanisms of action, examine structure-activity relationships (SAR), and present detailed case studies of clinically successful pyrazine-based drugs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this versatile heterocyclic system.
The Pyrazine Core: A Synthesis of Favorable Physicochemical and Synthetic Properties
The utility of the pyrazine ring in drug design is not accidental; it stems from a unique combination of inherent physicochemical traits.[3][4] The two nitrogen atoms act as hydrogen bond acceptors, which is crucial for binding to biological targets like enzyme active sites.[6] The aromatic nature of the ring provides a rigid, planar scaffold for the precise spatial orientation of various substituents.
Caption: Core physicochemical properties of the pyrazine ring.
Synthetically, pyrazine derivatives are accessible through various established routes, including the biomimetically inspired homodimerization of α-amino aldehydes and modern C-H functionalization techniques.[5] Recent advancements in flow chemistry are enabling greener and more efficient synthesis of pyrazinamide derivatives, highlighting the scaffold's adaptability to cutting-edge manufacturing processes.[7]
Pharmacological Diversity and Mechanisms of Action
Pyrazine derivatives exhibit a remarkable breadth of biological activities, underscoring their versatility in targeting a wide array of diseases.[8][9][10]
Oncology
The fight against cancer has been a major area for the application of pyrazine derivatives.[1][11][12] They function through several distinct mechanisms:
-
Kinase Inhibition: Many pyrazine-based molecules act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in proliferation and survival.[13][14] The pyrazine nitrogens often form key hydrogen bonds in the hinge region of the kinase ATP-binding pocket.[13] Gilteritinib, an inhibitor of FLT3 and AXL kinases, is a prime example used in treating acute myeloid leukemia (AML).[13][13]
-
Proteasome Inhibition: Bortezomib, a first-in-class therapeutic, reversibly inhibits the 26S proteasome.[5] This disruption of protein degradation leads to the buildup of pro-apoptotic factors, inducing cell death in cancer cells, particularly in multiple myeloma.[5]
Caption: Mechanism of pyrazine-based kinase inhibitors.
Infectious Diseases: The Anti-Tubercular Paradigm
Pyrazinamide is a cornerstone of first-line therapy for tuberculosis (TB).[15][16] It is a prodrug that requires activation by a pyrazinamidase enzyme present in Mycobacterium tuberculosis.[15] The resulting active form, pyrazinoic acid (POA), is effective against semi-dormant bacilli in acidic environments, a bacterial population that other drugs struggle to eliminate.[15] While its precise mechanism remains a topic of research, leading theories suggest it disrupts membrane potential and inhibits fatty acid synthase I (FASI).[15] The success of pyrazinamide has spurred the development of numerous new derivatives to combat resistant TB strains.[17][18][19]
Neurodegenerative and CNS Disorders
The pyrazine scaffold is increasingly being explored for diseases of the central nervous system. Tetramethylpyrazine (TMP), an alkaloid found in traditional Chinese medicine, has demonstrated neuroprotective effects through anti-inflammatory and antioxidative mechanisms.[20] Research into novel derivatives aims to tackle complex diseases like Alzheimer's and Parkinson's by designing multifunctional agents that can chelate metal ions and counteract oxidative stress by activating pathways like the Nrf2/ARE signaling cascade.[20][21][22]
Structure-Activity Relationship (SAR) and Strategic Drug Design
Systematic modification of the pyrazine scaffold is a powerful tool for optimizing potency, selectivity, and pharmacokinetic properties. Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to build predictive models for designing improved compounds.[23][24][25]
Case Example: SAR of Pyrazine-Based Kinase Inhibitors
The following table illustrates a representative SAR for a series of hypothetical 2,6-disubstituted pyrazines as inhibitors of a target kinase, based on principles from published studies.[26] This demonstrates how subtle chemical changes can dramatically impact biological activity.
| Compound ID | R1 Group | R2 Group | IC₅₀ (nM) | Rationale for Change |
| PZ-1 | -Cl | -H | 1500 | Initial hit, modest activity. |
| PZ-2 | -Cl | -OCH₃ | 850 | Adding a methoxy group at R2 improves potency, possibly through additional interactions. |
| PZ-3 | -NH₂ | -OCH₃ | 250 | Replacing chlorine with an amino group at R1 likely forms a key hydrogen bond in the active site. |
| PZ-4 | -NH(CH₃) | -OCH₃ | 900 | Methylating the amine reduces activity, suggesting a primary amine is optimal for H-bonding. |
| PZ-5 | -NH₂ | -Cyclopropyl | 75 | Replacing methoxy with a cyclopropyl group at R2 likely accesses a hydrophobic pocket, significantly boosting potency. |
Scaffold Hopping: A Modern Design Strategy
Scaffold hopping is a drug design strategy where a core molecular structure is replaced by a different one while retaining similar biological activity and three-dimensional shape. The pyrazine ring is an excellent candidate for this approach.[27] It can replace other heterocyclic cores, like a methylpyrazole in cannabinoid (CB1) receptor antagonists, to generate novel chemical matter with potentially improved properties such as better pharmacokinetics or reduced off-target effects.[27][28]
Caption: The concept of scaffold hopping using a pyrazine core.
Clinically Approved Pyrazine Drugs: Case Studies
The therapeutic and commercial success of pyrazine derivatives is best illustrated by examining key drugs currently on the market.
| Drug | Therapeutic Area | Target / Mechanism of Action | Clinical Significance |
| Pyrazinamide | Infectious Disease (Tuberculosis) | Prodrug converted to pyrazinoic acid; disrupts mycobacterial membrane energetics.[15][19] | A first-line agent essential for shortening the duration of TB therapy and sterilizing lesions.[18][19] |
| Bortezomib | Oncology (Multiple Myeloma) | Reversible inhibitor of the 26S proteasome, leading to apoptosis.[5] | First-in-class proteasome inhibitor that transformed the treatment landscape for multiple myeloma.[5] |
| Gilteritinib | Oncology (AML) | Potent, orally active inhibitor of FLT3 and AXL tyrosine kinases.[13] | Approved for relapsed/refractory acute myeloid leukemia with a FLT3 mutation.[13][13] |
| Amiloride | Cardiovascular | Potassium-sparing diuretic; blocks epithelial sodium channels (ENaC) in the distal convoluted tubule.[5] | Used to treat hypertension and congestive heart failure, often in combination with other diuretics. |
Key Experimental Protocols
To ensure the trustworthiness and practical applicability of this guide, the following section details standardized experimental protocols relevant to the discovery of pyrazine-based drug candidates.
Protocol 1: General Synthesis of a Substituted Pyrazinamide Derivative
This protocol describes a common method for creating amide derivatives from a pyrazine ester, a key step in synthesizing analogs of pyrazinamide.[7]
-
Ester Hydrolysis: Dissolve methyl pyrazine-2-carboxylate in a 1:1 mixture of methanol and 2M aqueous sodium hydroxide.
-
Stir the mixture at room temperature for 4-6 hours until TLC or LC-MS indicates complete conversion to pyrazinoic acid.
-
Acidify the reaction mixture to pH 2-3 with 2M HCl, causing the pyrazinoic acid to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Amide Coupling: Suspend the dried pyrazinoic acid in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent (e.g., 1.1 equivalents of HBTU) and a non-nucleophilic base (e.g., 2.0 equivalents of DIPEA). Stir for 15 minutes at room temperature.
-
Add the desired amine (1.0 equivalent) to the activated acid solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the final pyrazinamide derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This protocol outlines a standard method for determining the IC₅₀ value of a pyrazine derivative against a target protein kinase.[26]
-
Preparation: Prepare a stock solution of the pyrazine test compound in 100% DMSO. Create a series of dilutions in assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100). The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Mixture: In a 96-well plate, combine the kinase buffer, a specific peptide substrate for the target kinase (e.g., 50 µM), and the diluted test compound.
-
Initiation: Add a solution containing the recombinant target kinase (e.g., 5-10 ng) to each well.
-
Start the phosphorylation reaction by adding ATP solution containing [γ-³³P]ATP (final concentration typically 10 µM).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-60 minutes), ensuring the reaction is within the linear range.
-
Termination and Capture: Stop the reaction by adding 3% phosphoric acid. Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: After a final wash with acetone and air-drying, add scintillation fluid to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme). Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Future Prospects and Challenges
The future for pyrazine derivatives in drug discovery is bright, with several exciting avenues of exploration. The creation of hybrid molecules, which combine the pyrazine scaffold with other pharmacophores like natural products or other heterocycles, is a promising strategy to enhance biological activity and overcome drug resistance.[3][4][29] Furthermore, the application of pyrazine derivatives is expanding into new therapeutic areas, including antiviral and anti-inflammatory agents.[2][13]
However, challenges remain. As with any popular scaffold, overcoming resistance mechanisms, particularly for antimicrobial and anticancer agents, is a constant battle. Optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to ensure drug-like characteristics continues to be a critical step in the development pipeline. The continued application of advanced computational tools, QSAR, and innovative synthetic strategies will be essential to unlock the next generation of pyrazine-based therapeutics.[23][25]
Conclusion
The pyrazine ring is a powerful and validated scaffold in the armamentarium of the medicinal chemist. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a multitude of biological targets have led to the development of life-saving drugs across diverse therapeutic areas, from infectious diseases to oncology. Through strategic design, including structure-activity relationship studies and scaffold hopping, researchers continue to refine and innovate upon this privileged core. As our understanding of disease biology deepens, the versatile pyrazine scaffold is poised to remain a vital component in the discovery of novel and effective medicines for years to come.
References
- Alshahrani, M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163.
- Yuan, T., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.
- Malki, A., & El-Sayad, A. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3326.
- Yuan, T., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.
- Alshahrani, M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]
- Boström, J., et al. (2007). Scaffold hopping, synthesis and structure-activity relationships of 5,6-diaryl-pyrazine-2-amide derivatives: a novel series of CB1 receptor antagonists. Bioorganic & Medicinal Chemistry, 15(12), 4077-84. [Link]
- Alshahrani, M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024).
- Cynamon, M. H., et al. (2003). Synthesis and Antimycobacterial Activity of Pyrazine and Quinoxaline Derivatives. Journal of Medicinal Chemistry, 46(10), 1813-1825. [Link]
- Hassan, A. A., et al. (2020). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry, 96, 103610. [Link]
- Sriram, D., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(23), 13486-13501. [Link]
- Alshahrani, M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]
- Al-Hujaily, E. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921. [Link]
- Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Wang, Y., et al. (2023). Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions. European Journal of Medicinal Chemistry, 262, 115865. [Link]
- Bensaber, S. M., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823.
- Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]
- Sriram, D., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(23), 13486-13501. [Link]
- Hassan, A. A., et al. (2020). Novel Pyrazine Based Anti-tubercular Agents: Design, Synthesis, Biological Evaluation and In Silico Studies.
- Yuan, T., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]
- Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]
- Kumar, A., et al. (2023). Synthesis and biological evaluation of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives as anticancer agents. Journal of Chemical Sciences, 135(3), 1-13. [Link]
- Meng, S., et al. (2021). The Roles of Tetramethylpyrazine During Neurodegenerative Disease. Neurochemical Research, 46(10), 2847-2859. [Link]
- Unknown. (2024). Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review.
- Bensaber, S. M., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Semantic Scholar. [Link]
- Unknown. (n.d.). List of marketed drugs having pyrazine nucleus along with its biological activity.
- Al-Hujaily, E. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921. [Link]
- de Lucas, A. I., et al. (2021). Scaffold Hopping to Imidazo[1,2-a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor. ACS Omega, 6(35), 22695-22706. [Link]
- Hu, Y., & Stumpfe, D. (2014). Classification of Scaffold Hopping Approaches. Journal of Chemical Information and Modeling, 54(10), 2649-2661. [Link]
- Bensaber, S. M., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Semantic Scholar. [Link]
- Hou, W., et al. (2023). Pharmacological activity and mechanism of pyrazines. OUCI. [Link]
- Unknown. (n.d.). Pyrazine derivatives and pharmaceutical use thereof.
- de Lucas, A. I., et al. (2021). Scaffold Hopping to Imidazo[1,2- a]pyrazin-8-one Positive Allosteric Modulators of Metabotropic Glutamate 2 Receptor. ACS Omega, 6(35), 22695-22706. [Link]
- Unknown. (n.d.). Structure–activity relationship (SAR) features of chloropyrazine-tethered pyrimidine hybrids.
- Kamal, A., et al. (2015). Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. RSC Advances, 5(90), 73562-73579. [Link]
- Unknown. (n.d.). Pyrazine compound, preparation method and application thereof.
- Al-Hujaily, E. M. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921. [Link]
- Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(51), 37492-37499. [Link]
Sources
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Roles of Tetramethylpyrazine During Neurodegenerative Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. WO2005040151A1 - Pyrazine derivatives and pharmaceutical use thereof - Google Patents [patents.google.com]
- 23. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [PDF] QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. | Semantic Scholar [semanticscholar.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Scaffold hopping, synthesis and structure-activity relationships of 5,6-diaryl-pyrazine-2-amide derivatives: a novel series of CB1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine: A Detailed Guide for Medicinal Chemists
The 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine core is a privileged scaffold in modern drug discovery, forming the structural basis for a multitude of biologically active molecules. Its unique three-dimensional architecture and strategic placement of nitrogen atoms allow for diverse functionalization and interaction with various biological targets. This guide provides an in-depth exploration of the synthetic routes to this valuable heterocyclic system, offering detailed protocols and insights into the chemical principles that underpin these methodologies.
The significance of the this compound framework is underscored by its presence in compounds targeting a range of therapeutic areas, including oncology and neurology. For instance, derivatives of this scaffold have been investigated as potent inhibitors of enzymes such as Heparan-binding EGF-like growth factor (HB-EGF) shedding, a process implicated in skin diseases and cancer.[1]
This document outlines two principal synthetic strategies for accessing the this compound system, each commencing from readily available starting materials and offering distinct advantages for library synthesis and lead optimization.
Strategic Approaches to the Pyrido[3,4-b]pyrazine Core
The synthesis of the target saturated heterocycle typically involves a two-stage process: first, the construction of the aromatic pyrido[3,4-b]pyrazine ring, followed by the selective reduction of the pyridine moiety.
Caption: General synthetic workflow.
Two prominent methods for the initial construction of the aromatic core are detailed below.
Protocol 1: Synthesis via Condensation of 3,4-Diaminopyridine
This classical and reliable method involves the condensation of a 1,2-dicarbonyl compound, such as glyoxal, with 3,4-diaminopyridine to form the pyrazine ring. This approach is advantageous due to the commercial availability of the starting materials.
Step 1: Synthesis of Pyrido[3,4-b]pyrazine
The condensation reaction proceeds readily to form the aromatic bicyclic system.
Caption: Synthesis of the aromatic precursor.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminopyridine (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add an aqueous solution of glyoxal (40% w/w, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Outcome: Pyrido[3,4-b]pyrazine is obtained as a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Protocol 2: One-Pot Synthesis from Pentafluoropyridine
A more contemporary and versatile approach utilizes the reaction of pentafluoropyridine with a suitable diamine, such as ethylenediamine. This method allows for the rapid generation of polyfunctionalized tetrahydropyrido[3,4-b]pyrazine scaffolds, which is particularly valuable for creating chemical libraries for drug discovery.[2][3][4]
Step 1: One-Pot Annelation Reaction
This one-pot reaction proceeds through a series of nucleophilic aromatic substitution and cyclization steps to directly yield a trifluorinated tetrahydropyrido[3,4-b]pyrazine derivative.
Sources
- 1. Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Note: A Robust One-Pot Synthesis of Tetrahydropyrido[3,4-b]pyrazine Scaffolds for Drug Discovery
Introduction: The Strategic Importance of the Tetrahydropyrido[3,4-b]pyrazine Core
The tetrahydropyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic framework in modern medicinal chemistry. Its rigid, three-dimensional structure and the strategic placement of nitrogen atoms make it an ideal building block for designing molecules that can interact with a wide range of biological targets.[1][2] Derivatives of this core have been investigated as potential therapeutic agents for neurological disorders and as potent protein kinase inhibitors.[2][3] Furthermore, certain analogues have demonstrated activity against experimental neoplasms, highlighting the scaffold's broad therapeutic potential.[4]
Historically, the synthesis of functionalized tetrahydropyrido[3,4-b]pyrazines involved multi-step procedures, often resulting in low overall yields and limited structural diversity.[5] The development of efficient, one-pot synthetic methodologies is therefore crucial for accelerating lead generation and optimization in drug discovery programs. This application note details a highly effective one-pot annelation reaction using pentafluoropyridine and various diamines, providing a streamlined and versatile route to polyfunctionalized tetrahydropyrido[3,4-b]pyrazine scaffolds.[5][6][7] This method not only simplifies access to the core structure but also yields products primed for subsequent diversification, enabling the rapid exploration of chemical space.[6][7]
Scientific Rationale and Reaction Mechanism
The described one-pot synthesis leverages the unique reactivity profile of pentafluoropyridine. The fluorine atoms on the pyridine ring are susceptible to sequential nucleophilic aromatic substitution (SNAr), a reactivity that can be controlled to achieve selective transformations.[8] The entire one-pot process is driven by a tandem SNAr-intramolecular cyclization sequence.
Causality of the Mechanism:
-
Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine substrate at the C4 position of pentafluoropyridine. This position is the most electrophilic and susceptible to substitution.
-
Intermediate Formation: This first SNAr reaction forms a key intermediate where the diamine is tethered to the pyridine ring.
-
Intramolecular Cyclization: The second amino group of the tethered diamine is now perfectly positioned to perform an intramolecular SNAr reaction, typically at the C3 position of the pyridine ring. This ring-closing step is thermodynamically favorable and proceeds readily to form the fused tetrahydropyrido[3,4-b]pyrazine ring system.
-
Product Formation: The final product is a trifluorinated tetrahydropyrido[3,4-b]pyrazine. The remaining fluorine atoms on the scaffold are not inert; they serve as valuable handles for subsequent, post-synthesis functionalization, allowing for the creation of diverse compound libraries from a single core structure.[5][6][9]
Caption: One-pot synthesis via tandem SNAr reactions.
Detailed Experimental Protocol
This protocol provides a self-validating, step-by-step methodology for the one-pot synthesis of a representative 5,7,8-trifluoro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine.
Materials and Reagents
-
Pentafluoropyridine (≥99%)
-
N,N'-Dimethylethylenediamine (≥98%)
-
Potassium Carbonate (K₂CO₃), anhydrous (≥99%)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Workflow Diagram
Caption: Step-by-step one-pot synthesis workflow.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a stirred suspension of anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., Argon), add N,N'-dimethylethylenediamine (1.1 equivalents).
-
Expert Insight: Potassium carbonate acts as a base to scavenge the hydrofluoric acid (HF) byproduct generated during the SNAr reactions, driving the equilibrium towards the product. Anhydrous conditions are critical to prevent side reactions.
-
-
Reagent Addition: Add pentafluoropyridine (1.0 equivalent) dropwise to the suspension at room temperature.
-
One-Pot Cyclization: Heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature.
-
Trustworthiness: The reaction progress should be monitored periodically (e.g., every 2-4 hours) by TLC or HPLC to ensure the consumption of the starting material and the formation of the product. A typical reaction time is 24-48 hours.
-
-
Reaction Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KF). Wash the filtered solids with a small amount of dichloromethane.
-
Extraction: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator. Dissolve the resulting crude residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure trifluorinated tetrahydropyrido[3,4-b]pyrazine product.
Results and Substrate Scope
The described one-pot protocol is versatile and can be applied to various diamine substrates. The yields are generally good to excellent, demonstrating the robustness of the method.
| Entry | Diamine Substrate | Product | Yield (%) |
| 1 | N,N'-Dimethylethylenediamine | 5,7,8-Trifluoro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine | ~85% |
| 2 | N,N'-Diethylethylenediamine | 5,7,8-Trifluoro-1,4-diethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine | ~80% |
| 3 | Piperazine | Octafluorodipyrido[3,4-b:3',4'-e]pyrazine | ~78% |
Data synthesized from representative literature procedures.[5][9]
Discussion of Results: The reaction proceeds efficiently with simple N,N'-dialkylated diamines. The use of a cyclic diamine like piperazine also yields the corresponding fused product, showcasing the method's flexibility. The resulting trifluorinated products are ideal precursors for creating compound libraries, as the C5, C7, and C8 positions can be selectively functionalized by reacting with various nucleophiles (e.g., alkoxides, amines) under controlled conditions.[9]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product | 1. Reagents not anhydrous.2. Insufficient base.3. Incomplete reaction. | 1. Ensure use of anhydrous solvents and reagents.2. Use freshly dried K₂CO₃ and ensure at least 2.0 equivalents are used.3. Increase reaction time and monitor carefully by TLC/HPLC. |
| Multiple Byproducts | 1. Reaction temperature too high.2. Impure starting materials. | 1. Maintain a steady reflux; avoid overheating.2. Use high-purity pentafluoropyridine and diamine. |
| Difficult Purification | Product co-elutes with impurities. | 1. Optimize the solvent system for column chromatography.2. Consider an alternative purification method like preparative HPLC if necessary. |
Conclusion
The one-pot synthesis of tetrahydropyrido[3,4-b]pyrazine scaffolds via the annelation of pentafluoropyridine with diamines represents a highly efficient and powerful strategy for medicinal chemists and drug development professionals. This method offers significant advantages over traditional multi-step approaches, including operational simplicity, high yields, and, most importantly, the generation of a polyfunctionalized core that is readily amenable to further diversification. By providing rapid access to novel and diverse chemical matter, this protocol serves as an invaluable tool for the exploration of this pharmaceutically relevant scaffold.
References
- Title: Tetrahydropyrido[3,4-b]pyrazine Scaffolds from Pentafluoropyridine. Source: The Journal of Organic Chemistry, 2005. URL:[Link][5][7][9]
- Title: Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. Source: PubMed, National Library of Medicine. URL:[Link][6]
- Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Source: Molecules, 2022. URL:[Link][1]
- Title: 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Source: PubMed, National Library of Medicine. URL:[Link][4]
- Title: Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. Source: MedChemComm, Royal Society of Chemistry, 2016. URL:[Link][3]
- Title: Tetrahydropyrido[3,4- b ]pyrazine Scaffolds from Pentafluoropyridine.
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of the 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine Ring
Introduction: The Strategic Importance of the 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine Scaffold in Medicinal Chemistry
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its rigid, three-dimensional structure provides a versatile framework for the development of potent and selective therapeutic agents. This bicyclic system, comprised of a fused piperidine and pyrazine ring, serves as a key building block in the synthesis of molecules targeting a range of biological entities, including protein kinases and metalloproteinases.[1][2] The functionalization of this ring system at its various positions allows for the fine-tuning of physicochemical properties and pharmacological activity, making it a highly attractive starting point for the design of novel drug candidates.
This comprehensive guide provides detailed application notes and protocols for the functionalization of the this compound ring. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs. The protocols described herein are based on established synthetic methodologies and provide a foundation for the generation of diverse libraries of functionalized derivatives.
Core Synthesis of the Tetrahydropyrido[3,4-b]pyrazine Scaffold
A foundational approach to constructing the this compound scaffold involves a one-pot annelation reaction. This method provides a straightforward entry to polyfunctionalized derivatives.[3][4][5]
Protocol 1: One-Pot Annelation from Pentafluoropyridine
This protocol outlines the synthesis of a trifluorinated tetrahydropyrido[3,4-b]pyrazine scaffold, which can be further functionalized through nucleophilic aromatic substitution.
Materials:
-
Pentafluoropyridine
-
Appropriate diamine (e.g., ethane-1,2-diamine)
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Base (e.g., Triethylamine, Potassium Carbonate)
Procedure:
-
To a solution of pentafluoropyridine (1.0 eq) in the chosen solvent, add the diamine (1.1 eq) and the base (2.0 eq).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluorinated tetrahydropyrido[3,4-b]pyrazine scaffold.
Key Functionalization Strategies and Protocols
The this compound ring offers multiple sites for functionalization, including the nitrogen atoms of the pyrazine and piperidine rings, as well as the carbon atoms of both rings. The following sections detail key functionalization reactions with step-by-step protocols.
N-Functionalization of the Piperidine Nitrogen (N-6)
The secondary amine at the N-6 position of the tetrahydropyrido[3,4-b]pyrazine ring is a common site for modification, allowing for the introduction of a wide variety of substituents.
This protocol describes a standard procedure for the N-alkylation of the piperidine nitrogen.[6][7]
Materials:
-
This compound derivative (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)
-
Base (e.g., K₂CO₃, NaH) (2.0 eq)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
To a solution of the this compound derivative in the chosen solvent, add the base and stir for 15 minutes at room temperature.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or an elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of aryl and heteroaryl groups at the N-6 position.[8][9]
Materials:
-
This compound derivative (1.0 eq)
-
Aryl halide (e.g., aryl bromide, aryl iodide) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄) (2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the this compound derivative, aryl halide, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Diagram 1: N-Functionalization Workflow
Caption: Workflow for N-alkylation and N-arylation at the N-6 position.
C-Functionalization of the Pyridine and Pyrazine Rings
Functionalization of the carbon atoms of the heterocyclic rings is crucial for modulating the electronic properties and creating vectors for further diversification. Palladium-catalyzed cross-coupling reactions are instrumental in this regard.
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[10] This is particularly useful for introducing aryl or vinyl substituents onto the pyridopyrazine core. A common strategy involves the synthesis of a halogenated (e.g., chloro or bromo) tetrahydropyrido[3,4-b]pyrazine intermediate.
Materials:
-
Halogenated this compound (e.g., 2-chloro or 3-bromo derivative) (1.0 eq)
-
Aryl or vinyl boronic acid or ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃) (2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
Procedure:
-
To a reaction vessel, add the halogenated tetrahydropyrido[3,4-b]pyrazine, boronic acid/ester, palladium catalyst, and base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas.
-
Heat the reaction to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Diagram 2: C-C Bond Formation via Suzuki Coupling
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Applications in Drug Discovery: Case Studies
The functionalized derivatives of this compound have shown significant promise in various therapeutic areas.
Kinase Inhibitors
Derivatives of this scaffold have been developed as potent inhibitors of various protein kinases, which are critical targets in oncology.[11][12][13] Structure-activity relationship (SAR) studies have demonstrated that substitution at different positions of the ring system can significantly impact inhibitory activity and selectivity.[11] For instance, certain pyrido[3,4-b]pyrazine derivatives have been identified as RET kinase inhibitors for the potential treatment of pancreatic cancer.[12]
HB-EGF Shedding Inhibitors
Hydroxamic acid derivatives based on the this compound scaffold have been synthesized and evaluated as inhibitors of heparin-binding EGF-like growth factor (HB-EGF) shedding.[2] This process is implicated in skin diseases characterized by keratinocyte proliferation. SAR studies have highlighted the importance of the hydroxamic acid, sulfonamide, and phenyl moieties for potent inhibitory activity.[2]
Pharmacological Data Summary
The following table summarizes the reported pharmacological activity of selected functionalized this compound derivatives.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Compound A | RET | 25 | [12] |
| Compound B | TRKA | 0.22 - 7.68 | [12] |
| Compound C | TRKB | 0.22 - 7.68 | [12] |
| Compound D | TRKC | 0.22 - 7.68 | [12] |
| Compound E | c-MET | <10 | [12] |
| Compound F | JAK1 | 3 | [12] |
| Compound G | JAK2 | 8.5 | [12] |
| Compound H | TYK2 | 7.7 | [12] |
| Compound I | MKK4 | 22 | [14] |
Conclusion and Future Perspectives
The this compound scaffold remains a highly valuable and versatile platform in modern medicinal chemistry. The synthetic protocols detailed in this guide provide a robust toolkit for the generation of diverse libraries of functionalized derivatives. The continued exploration of novel functionalization methodologies, including C-H activation and photocatalysis, will undoubtedly expand the accessible chemical space and lead to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The adaptability of this scaffold ensures its continued relevance in the ongoing quest for innovative treatments for a wide range of diseases.
References
- Tetrahydropyrido[3,4-b]pyrazine scaffolds
- Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors.
- Tetrahydropyrido[3,4-b]pyrazine Scaffolds
- Pyrazine-based small molecule kinase inhibitors: clinical applications and p
- Tetrahydropyrido[3,4-b]pyrazine Scaffolds
- Buchwald–Hartwig amin
- Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Buchwald-Hartwig Amin
- Reliable Functionalization of 5,6-Fused Bicyclic N- Heterocycles Pyrazolopyrimidines and Imidazopyridazines.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
- Synthesis of Novel 5-(N-Substituted-Anilino)
- Palladium-c
- Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors.
- Pyrido[3,4-b]pyrazine.
- Advances in the Synthesis and Bio-Applications of Pyrazine Deriv
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
- Regioselective Late-Stage C-3 Functionaliz
- Reliable Functionalization of 5,6-Fused Bicyclic N-Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics.
- Reliable Functionalization of 5,6-Fused Bicyclic N-Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics.
- N-Alkyl
- [Novel pyrido[2,3-b][3][12]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer.]([Link])
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
Sources
- 1. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. ias.ac.in [ias.ac.in]
- 10. nobelprize.org [nobelprize.org]
- 11. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine as a Versatile Scaffold in Synthetic and Medicinal Chemistry
Introduction: The Strategic Value of the Tetrahydropyrido[3,4-b]pyrazine Core
The 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid bicyclic structure, combined with the presence of multiple nitrogen atoms with distinct electronic and steric environments, provides a unique three-dimensional framework for the design of highly specific and potent therapeutic agents. This scaffold is particularly prominent in the development of kinase inhibitors, where the nitrogen atoms can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of these enzymes.[1][2] Furthermore, the tetrahydropyridine portion of the molecule allows for the introduction of diverse substituents, enabling fine-tuning of physicochemical properties such as solubility, metabolic stability, and cell permeability, which are critical for the development of successful drug candidates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a building block in organic synthesis. We will delve into the fundamental reactivity of this scaffold, present detailed protocols for its synthesis and selective functionalization, and showcase its application in the construction of biologically active molecules.
Reactivity and Strategic Considerations for Functionalization
The this compound core possesses three distinct types of nitrogen atoms: two in the pyrazine ring and two secondary amines in the tetrahydropyridine ring (at positions 5 and 8). The nitrogen atoms in the pyrazine ring are generally less nucleophilic due to their sp2 hybridization and involvement in the aromatic system. In contrast, the nitrogens at positions 5 and 8 are sp3 hybridized and behave as typical secondary amines, making them the primary sites for functionalization.
A key challenge and opportunity in the chemistry of this scaffold lies in the selective functionalization of the N-5 and N-8 positions. Direct dialkylation or diarylation is often straightforward, but for the construction of diverse libraries of compounds for structure-activity relationship (SAR) studies, selective mono-functionalization is paramount. This is typically achieved through the use of a protecting group strategy. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for one of the amine functionalities, allowing for the selective modification of the other. The choice of reaction conditions for the introduction of the Boc group and its subsequent removal is critical for a successful synthetic campaign.[1][3]
Synthesis of the Core Scaffold
A versatile and efficient method for the synthesis of the this compound scaffold starts from commercially available and inexpensive pentafluoropyridine.[4][5] This one-pot annelation reaction with a suitable diamine provides a direct entry to the core structure.
Protocol 1: One-Pot Synthesis of this compound from Pentafluoropyridine
This protocol outlines a general procedure for the synthesis of the core scaffold.
Materials:
-
Pentafluoropyridine
-
Ethane-1,2-diamine
-
Triethylamine (TEA)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of pentafluoropyridine (1.0 eq) in ethanol (0.2 M) in a round-bottom flask, add triethylamine (3.0 eq).
-
Slowly add a solution of ethane-1,2-diamine (1.1 eq) in ethanol to the reaction mixture at room temperature.
-
Stir the reaction mixture at reflux for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired this compound.
Expected Yield: 60-70%
Characterization Data:
-
¹H NMR and ¹³C NMR spectroscopy should be used to confirm the structure of the product.
-
Mass spectrometry (MS) should be used to confirm the molecular weight.
Selective Functionalization of the Tetrahydropyrido[3,4-b]pyrazine Scaffold
As discussed, selective functionalization is key to unlocking the potential of this scaffold. The following protocols detail a strategy for selective mono-N-alkylation and mono-N-arylation via N-Boc protection.
Protocol 2: Regioselective Mono-N-Boc Protection
This protocol describes the protection of one of the secondary amine groups, which is a crucial step for subsequent selective functionalization. The regioselectivity of this reaction can be influenced by steric and electronic factors, and in many cases, a statistical mixture may be obtained, requiring chromatographic separation.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (0.1 M) in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC for the formation of the mono-Boc protected product.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the mono-N-Boc-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine isomer of interest.
Expected Yield: 40-50% for the desired isomer after separation.
Protocol 3: N-Alkylation of Mono-Boc Protected Scaffold
This protocol outlines the alkylation of the remaining free secondary amine.
Materials:
-
Mono-N-Boc-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a solution of mono-N-Boc-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine (1.0 eq) in DMF or MeCN (0.1 M), add potassium carbonate or cesium carbonate (2.0 eq).
-
Add the alkyl halide (1.2 eq) to the suspension.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the N-alkylated, N'-Boc protected product.
Expected Yield: 70-90%
Protocol 4: N-Arylation of Mono-Boc Protected Scaffold via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is highly applicable for the N-arylation of the tetrahydropyrido[3,4-b]pyrazine core.
Materials:
-
Mono-N-Boc-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine
-
Aryl halide (e.g., aryl bromide or aryl iodide) (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalytic amount, e.g., 2-5 mol%)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (catalytic amount, e.g., 4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the mono-N-Boc-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine (1.0 eq), aryl halide (1.1 eq), palladium catalyst, phosphine ligand, and base.
-
Add anhydrous toluene or dioxane to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the N-arylated, N'-Boc protected product.
Expected Yield: 60-85%
Protocol 5: N-Boc Deprotection
The final step in this selective functionalization strategy is the removal of the Boc protecting group to liberate the free amine.
Materials:
-
N-functionalized, N'-Boc-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-functionalized, N'-Boc protected compound (1.0 eq) in dichloromethane (0.1 M).
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Alternatively, use a solution of 4M HCl in dioxane and stir at room temperature for 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If TFA was used, co-evaporate with toluene to remove residual acid.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the deprotected product.
Expected Yield: >90%
Applications in Drug Discovery: A Case Study in Kinase Inhibition
The this compound scaffold has been successfully employed in the development of potent and selective kinase inhibitors. For instance, derivatives of this scaffold have shown promising activity against various cancer-related protein kinases.[1][2] The strategic placement of substituents on the N-5 and N-8 positions allows for the exploration of the chemical space around the core, leading to the identification of compounds with optimized biological activity and pharmacokinetic profiles.
For example, in a study by Marchand et al., a series of disubstituted pyrido[3,4-b]pyrazines were synthesized and evaluated for their inhibitory activity against a panel of cancer-related protein kinases. The SAR study revealed that the presence of a 4-(piperidin-1-yl)aniline moiety at either the C-5 or C-8 position of the aromatized pyrido[3,4-b]pyrazine ring was crucial for activity.[1][2] While this study focused on the aromatized core, the synthetic principles of building complexity around the heterocyclic system are directly applicable to the saturated scaffold.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Functionalization of this compound
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Core Synthesis | Pentafluoropyridine, Ethane-1,2-diamine, TEA | EtOH | Reflux | 24 | 60-70 |
| 2 | Mono-N-Boc Protection | Boc₂O, TEA | DCM | 0 to RT | 12-16 | 40-50 (isomer) |
| 3 | N-Alkylation | Alkyl halide, K₂CO₃/Cs₂CO₃ | DMF/MeCN | RT to 60 | 4-12 | 70-90 |
| 4 | N-Arylation | Aryl halide, Pd catalyst, Ligand, Base | Toluene/Dioxane | 80-110 | 12-24 | 60-85 |
| 5 | N-Boc Deprotection | TFA or HCl | DCM/Dioxane | 0 to RT | 1-4 | >90 |
Visualizations
Sources
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. researchgate.net [researchgate.net]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine-based inhibitors
An Application Guide to the Development of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-Based Inhibitors
Authored by: A Senior Application Scientist
Abstract
The this compound core is a versatile and valuable scaffold in modern medicinal chemistry. Recognized for its favorable drug-like properties, this heterocyclic system serves as a foundational structure for a multitude of therapeutic agents, particularly in the domain of protein kinase inhibitors.[1][2] This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel inhibitors based on this privileged scaffold. We will traverse the critical path from synthetic strategy and library generation to robust biological evaluation and lead optimization, emphasizing the causal logic behind experimental choices to empower rational, efficient, and successful drug discovery campaigns.
The this compound Scaffold: A Privileged Starting Point
The pyrazine ring is a nitrogen-containing heterocycle widely utilized in rational drug development.[1][3] When fused to a tetrahydropyridine ring, it forms the this compound system, a structure that offers a unique combination of rigidity, three-dimensional character, and multiple vectors for chemical modification. This structural versatility allows for the precise orientation of pharmacophoric groups to engage with biological targets, making it a cornerstone for building libraries of potential therapeutic agents.[4] Its application has been notably successful in the development of inhibitors for various protein kinases, which are critical targets in oncology and other diseases.[2][5]
The development process for inhibitors based on this scaffold follows an iterative cycle of design, synthesis, and testing. This guide is structured to mirror this workflow, providing both the strategic "why" and the procedural "how" at each stage.
Caption: The iterative cycle of small molecule drug discovery.
Synthetic Strategy: Building the Chemical Library
A successful inhibitor program is built upon a robust and flexible synthetic platform that allows for the rapid generation of diverse analogs. The ability to systematically modify different positions of the scaffold is paramount for establishing structure-activity relationships (SAR).
Core Scaffold Synthesis
A highly efficient method for constructing the polyfunctional tetrahydropyrido[3,4-b]pyrazine core involves a one-pot annelation reaction using pentafluoropyridine as a starting material.[6][7][8] This approach is advantageous as it yields a scaffold already primed for subsequent diversification through sequential nucleophilic substitution of the remaining fluorine atoms.
Protocol 2.1: Synthesis of a Trifluorinated Tetrahydropyrido[3,4-b]pyrazine Intermediate
This protocol describes a representative synthesis based on established literature.[6][7]
Objective: To synthesize a core scaffold amenable to further functionalization.
Materials:
-
Pentafluoropyridine
-
Ethylenediamine
-
Triethylamine (TEA) or other suitable base
-
Ethanol (or other suitable solvent)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve pentafluoropyridine (1.0 eq) in ethanol.
-
Reagent Addition: Add triethylamine (2.2 eq) to the solution. Subsequently, add ethylenediamine (1.1 eq) dropwise at room temperature. The dropwise addition is crucial to control the exothermicity of the reaction.
-
Reaction: Stir the mixture at reflux (approximately 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes) to yield the pure trifluorinated tetrahydropyrido[3,4-b]pyrazine product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Causality: The use of pentafluoropyridine is strategic; the fluorine atoms activate the pyridine ring for nucleophilic aromatic substitution, and their sequential displacement allows for controlled, regioselective functionalization in subsequent steps.[8] Ethylenediamine acts as the binucleophile that forms the second fused ring.
Caption: Synthetic workflow for scaffold diversification.
Biological Evaluation: A Tiered Screening Approach
With a library of synthesized compounds in hand, the next step is to assess their biological activity. A tiered or cascaded approach is most efficient, starting with broad, high-throughput biochemical assays and progressing to more complex, physiologically relevant cell-based models for the most promising hits.[9]
Primary Screen: In Vitro Biochemical Kinase Assays
The initial evaluation of a kinase inhibitor's potency is best performed in a cell-free biochemical assay.[10][11] This directly measures the compound's ability to inhibit the catalytic activity of the purified target kinase, avoiding complexities like cell permeability. Radiometric assays are considered the "gold standard" for their sensitivity and direct measurement of phosphorylation.[10][12]
Protocol 3.1: Radiometric [γ-³³P]-ATP Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.
Materials:
-
Purified, active target kinase
-
Specific peptide or protein substrate for the kinase
-
[γ-³³P]-ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Test compounds dissolved in 100% DMSO
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Kinase reaction termination buffer (e.g., phosphoric acid)
-
Phosphocellulose filter mats or plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and spot them into a 96- or 384-well plate. Include controls: "no inhibitor" (DMSO only) for 0% inhibition and "no enzyme" for 100% inhibition.
-
Kinase Reaction Mix: Prepare a master mix containing the assay buffer, substrate, and the target kinase.
-
Initiation: Add the kinase reaction mix to the compound-containing wells. Allow a brief pre-incubation (10-15 minutes) at room temperature for the compound to bind to the kinase.
-
Starting the Reaction: Initiate the phosphorylation reaction by adding the ATP mix (a combination of [γ-³³P]-ATP and non-radiolabeled ATP). Rationale: The concentration of non-radiolabeled ATP should be set at or near the Michaelis-Menten constant (Km) for the kinase to ensure that determined IC₅₀ values are comparable and meaningful.[10]
-
Incubation: Incubate the reaction at 30 °C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Termination: Stop the reaction by adding a termination buffer, such as 3% phosphoric acid.
-
Capture and Wash: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate, now negatively charged, will bind to the positively charged paper, while the unused [γ-³³P]-ATP will not. Wash the filter mat multiple times with phosphoric acid to remove all unbound radioactivity.
-
Detection: Dry the filter mat, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Compound ID | R¹ Group | R² Group | Kinase IC₅₀ (nM) |
| THP-001 | Phenyl | H | 1,250 |
| THP-002 | 4-Fluorophenyl | H | 680 |
| THP-003 | Phenyl | 4-Piperidinylaniline | 45 |
| THP-004 | 4-Fluorophenyl | 4-Piperidinylaniline | 12 |
| THP-005 | Pyridin-3-yl | 4-Piperidinylaniline | 28 |
Table 1: Example SAR data from a primary biochemical screen. This hypothetical data suggests that the 4-piperidinylaniline moiety at R² is crucial for potency, a finding that aligns with published SAR studies on similar scaffolds.[2]
Secondary Screen: Cell-Based Assays
Compounds that demonstrate potent inhibition in biochemical assays must then be evaluated in a cellular context. Cell-based assays are critical for confirming that a compound can cross the cell membrane, engage its target in a complex physiological environment, and exert a desired biological effect.[9][13][14]
Protocol 3.2: Cell Viability/Proliferation Assay (MTT or equivalent)
Objective: To measure the effect of inhibitors on the growth and viability of cancer cell lines.
Materials:
-
Cancer cell line known to be dependent on the target kinase pathway.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
96-well flat-bottom cell culture plates.
-
Test compounds dissolved in DMSO.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent equivalent (e.g., CellTiter-Glo®).
-
Solubilization solution (e.g., acidified isopropanol or SDS).
-
Plate reader (absorbance or luminescence).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with a serial dilution of the test compounds. Include DMSO-only vehicle controls.
-
Incubation: Return the plates to the incubator for 72 hours. This duration allows for multiple cell doublings, making antiproliferative effects measurable.
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to a purple formazan product. Add the solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo®: Add the reagent directly to the wells. The reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity.
-
-
Data Acquisition: Read the plate on a spectrophotometer (for MTT) or a luminometer (for CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Caption: A typical screening cascade for inhibitor development.
Lead Optimization: Improving Drug-like Properties
A potent inhibitor is not necessarily a good drug. The lead optimization phase aims to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound series while maintaining or improving potency.[15] Early and parallel evaluation of ADME properties is crucial to avoid costly late-stage failures.[16][17]
Key In Vitro ADME Assays
A standard panel of in vitro ADME assays provides critical data to guide medicinal chemistry efforts.[18]
-
Metabolic Stability Assay: This assay uses liver microsomes or hepatocytes to predict how quickly a compound will be metabolized in the body (in vivo clearance).[18] Low stability may lead to poor exposure and short half-life.
-
CYP450 Inhibition Assay: This determines if a compound inhibits major cytochrome P450 enzymes. Inhibition can lead to dangerous drug-drug interactions.[19]
-
Aqueous Solubility: Poor solubility can hinder absorption and cause formulation challenges. This is a fundamental property to measure.[18]
-
Plasma Stability: Assesses the chemical stability of a compound in plasma to ensure it doesn't degrade in circulation before reaching its target.[18]
-
Permeability Assay (e.g., PAMPA): The Parallel Artificial Membrane Permeability Assay predicts a compound's ability to diffuse across the intestinal wall, a key step in oral absorption.
| Compound ID | Kinase IC₅₀ (nM) | Cell GI₅₀ (nM) | Microsomal Stability (% remaining @ 30 min) | Aqueous Solubility (µM @ pH 7.4) |
| THP-004 | 12 | 85 | 15% | 5 |
| THP-005 | 28 | 150 | 65% | 45 |
Table 2: Example multi-parameter optimization data. Although THP-004 is more potent, its poor metabolic stability and solubility make it a less attractive candidate than THP-005. The introduction of the pyridine ring in THP-005 (a bioisosteric replacement for the phenyl ring) improved the ADME profile, making it a better starting point for further optimization.[20][21]
Conclusion
The development of this compound-based inhibitors is a systematic, multi-parameter optimization challenge. Success hinges on the integration of rational design, flexible chemical synthesis, and a robust cascade of biological and ADME assays. By understanding the causal relationships between chemical structure and biological or pharmacokinetic properties, research teams can navigate the complex path from an initial hit to a viable drug candidate with greater efficiency and a higher probability of success. This guide provides the foundational protocols and strategic insights to empower researchers on that journey.
References
- Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors. PubMed. [Link]
- Kinase Screening Assay Services. Reaction Biology. [Link]
- Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
- Cancer Cell-Based Assays.
- The role of cell-based assays for drug discovery. News-Medical.Net. [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar. [Link]
- The design, preparation and SAR of novel small molecule sodium (Na(+)) channel blockers. PubMed. [Link]
- 2D QSAR of 3-(Piperidin-1-yl)-5,6,7,8-Tetrahydropyrido[3,4-b] Pyrazine Derivatives With GPCR-6 Inhibitory Activity.
- The impact of early ADME profiling on drug discovery and development str
- In Vitro ADME & Physicochemical Profiling.
- The impact of early ADME profiling on drug discovery and development strategy | Request PDF.
- Tetrahydropyrido[3,4-b]pyrazine scaffolds
- Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed. [Link]
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
- The Medicinal Chemist's Guide to Solving ADMET Challenges. YouTube. [Link]
- 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY | Request PDF.
- Tetrahydropyrido[3,4-b]pyrazine Scaffolds from Pentafluoropyridine | The Journal of Organic Chemistry.
- Tetrahydropyrido[3,4- b ]pyrazine Scaffolds from Pentafluoropyridine.
- Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm (RSC Publishing). [Link]
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
- Identification of Bioisosteric Scaffolds using Scaffold Keys.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
- 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. Rasayan Journal of Chemistry. [Link]
- 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity rel
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example | Semantic Scholar [semanticscholar.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. news-medical.net [news-medical.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
- 16. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. The design, preparation and SAR of novel small molecule sodium (Na(+)) channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
In Vitro Assay Compendium for Profiling 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine Activity
Introduction: Unlocking the Potential of a Privileged Scaffold
The 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and the strategic placement of nitrogen atoms make it a "privileged scaffold," capable of interacting with a diverse range of biological targets. Derivatives of this core have demonstrated a wide spectrum of biological activities, from anticancer to central nervous system (CNS) effects.[1][2][3][4][5][6][7] This application note provides a comprehensive guide for the initial in vitro profiling of the this compound scaffold and its analogues. The following protocols are designed to be robust and self-validating, enabling researchers to identify and characterize the biological activities of this promising chemical series.
Section 1: Enzymatic Assays - Probing Direct Target Engagement
Enzymatic assays are fundamental in determining the direct inhibitory or activating effects of a compound on a purified enzyme. Based on the known activities of its derivatives, we will focus on assays for key enzyme classes: kinases and enzymes involved in neurotransmitter metabolism.
Kinase Inhibition Assays: Targeting Oncogenic Signaling
Many derivatives of the broader pyridopyrazine class have been investigated as kinase inhibitors, targeting pathways crucial in cancer progression.[7] A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a sensitive and high-throughput method for assessing kinase activity.
Scientific Rationale: The HTRF kinase assay measures the phosphorylation of a substrate by a kinase.[8][9][10][11][12] A biotinylated substrate is phosphorylated by the kinase in the presence of ATP. The reaction is stopped, and a europium cryptate-labeled anti-phospho-antibody and a streptavidin-XL665 conjugate are added. If the substrate is phosphorylated, the antibody and streptavidin bind, bringing the europium donor and XL665 acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the HTRF signal.
Caption: MTT Assay Principle.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified incubator to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Express the cell viability as a percentage of the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).
-
Data Presentation: Cytotoxicity
| Cell Line | Compound | GI₅₀ (µM) after 48h |
| MCF-7 (Breast Cancer) | Compound P | 5.3 |
| A549 (Lung Cancer) | Compound P | 8.1 |
| Doxorubicin (Control) | MCF-7 | 0.1 |
HB-EGF Shedding Assay: Investigating Growth Factor Signaling
Derivatives of this compound have been identified as inhibitors of Heparin-Binding EGF-like Growth Factor (HB-EGF) shedding. H[1][13]B-EGF is a potent mitogen, and its release from the cell surface is a critical step in EGFR signaling.
Scientific Rationale: This assay measures the amount of soluble HB-EGF released into the cell culture medium. An ELISA (Enzyme-Linked Immunosorbent Assay) is a highly specific and sensitive method for this purpose. A[14][15][16][17] capture antibody specific for HB-EGF is coated onto a microplate. The cell culture supernatant containing shed HB-EGF is added, followed by a detection antibody conjugated to an enzyme (e.g., HRP). A substrate is then added, and the resulting colorimetric signal is proportional to the amount of shed HB-EGF.
Protocol: HB-EGF Shedding ELISA
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231) in a 6-well plate and grow to confluence.
-
Wash the cells and replace the medium with serum-free medium.
-
Add various concentrations of the this compound compound.
-
Add a shedding stimulus (e.g., PMA or lactate) to all wells except the negative control.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge to remove any cellular debris.
-
-
ELISA Procedure:
-
Use a commercially available HB-EGF ELISA kit and follow the manufacturer's protocol.
-
Typically, this involves adding the supernatant to the antibody-coated plate, followed by incubation, washing, addition of the detection antibody, further incubation and washing, and finally the addition of the substrate and stop solution.
-
-
Measurement and Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve using recombinant HB-EGF.
-
Calculate the concentration of HB-EGF in each sample from the standard curve.
-
Determine the percent inhibition of shedding for each compound concentration relative to the stimulated control.
-
Data Presentation: HB-EGF Shedding Inhibition
| Compound | Stimulus | % Inhibition of HB-EGF Shedding (at 10 µM) |
| Compound Q | PMA | 75% |
| GM6001 (Control) | PMA | 95% |
Conclusion
This application note provides a foundational set of in vitro assays for the initial characterization of the this compound scaffold. By employing these robust and well-validated protocols, researchers can efficiently screen for activity against key targets in oncology and neuroscience. The data generated from these assays will provide crucial insights into the structure-activity relationships of this versatile chemical series and guide further drug discovery efforts.
References
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- BioAssay Systems. (n.d.). QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit.
- Jia, Y., et al. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Methods in Molecular Biology (Vol. 1377, pp. 119-132). Springer.
- Jia, Y. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1377, 119-132.
- Jia, Y., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23-30.
- Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube.
- Ippolito, L., et al. (2022). Lactate-Induced HBEGF Shedding and EGFR Activation: Paving the Way to a New Anticancer Therapeutic Opportunity. International Journal of Molecular Sciences, 23(19), 11409.
- Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160).
- Promega. (n.d.). MAO-Glo™ Assay Systems.
- Ohtsuka, T., et al. (2008). Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors. Bioorganic & Medicinal Chemistry, 16(15), 7240-7251.
- ResearchGate. (2025, September 20). 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY.
- Pyridine alkaloids with activity in the central nervous system. (2021). RSC Medicinal Chemistry, 12(10), 1639-1654.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(20), 7089.
- New pyrazolo[3,4-b]pyrazines: Synthesis and biological activity. (2025, August 6). ResearchGate.
- Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. (2004). Organic Letters, 6(15), 2623-2625.
- CNS activity plot showing known CNS-penetrating (blue points) and... (n.d.). ResearchGate.
- 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. (1984). Journal of Medicinal Chemistry, 27(12), 1636-1640.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. youtube.com [youtube.com]
- 13. Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lactate-Induced HBEGF Shedding and EGFR Activation: Paving the Way to a New Anticancer Therapeutic Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Mouse heparin-binding epidermal growth factor-like growth factor HB-EGF Elisa Kit – AFG Scientific [afgsci.com]
- 17. Human HBEGF(Proheparin-binding EGF-like growth factor) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for Cell-Based Assays of Tetrahydropyridopyrazine Derivatives
Introduction: Unveiling the Therapeutic Potential of Tetrahydropyridopyrazine Scaffolds
The tetrahydropyridopyrazine nucleus is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Derivatives of this and related structures, such as tetrahydropyridines, have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for therapeutic development.[1][2] Emerging research points towards their potential application as anticancer and anti-inflammatory agents.[2][3][4] Notably, specific derivatives have been identified as potent inhibitors of key cellular regulators, such as Membrane-Associated Tyrosine-Threonine Protein Kinase 1 (PKMYT1), a promising target in oncology.[5]
The effective preclinical evaluation of these compounds necessitates a robust panel of cell-based assays to elucidate their mechanism of action, determine potency and selectivity, and assess their overall cellular impact. Unlike biochemical assays that use purified proteins, cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability, metabolic stability, and engagement with intracellular signaling networks.[6]
This comprehensive guide provides detailed protocols and expert insights into a suite of foundational cell-based assays tailored for the characterization of tetrahydropyridopyrazine derivatives. The focus is on assays that probe key cellular processes implicated in cancer and inflammation, including cell viability, cell cycle progression, apoptosis, and kinase signaling.
Section 1: Foundational Assays for Anticancer Activity
A primary application for tetrahydropyridopyrazine derivatives is in oncology, where they may exert their effects through cytotoxicity, cell cycle arrest, or induction of apoptosis.[4][7] The following assays form a core workflow for initial screening and mechanistic investigation of novel anticancer compounds.
Cell Viability and Cytotoxicity Assays
The initial step in characterizing any potential anticancer agent is to determine its effect on cell viability and proliferation. These assays measure the number of healthy, metabolically active cells in a population following treatment with the compound.
Principle of Measurement: There are several methods to assess cell viability, each with its own advantages.[8]
-
Tetrazolium Reduction Assays (MTT, MTS): Metabolically active cells possess mitochondrial reductase enzymes that can convert tetrazolium salts (like MTT or MTS) into a colored formazan product, which can be quantified by absorbance.[9][10]
-
ATP Quantification Assays (e.g., CellTiter-Glo®): The amount of ATP in a cell population is directly proportional to the number of viable cells.[8] The CellTiter-Glo® assay utilizes a luciferase enzyme to generate a luminescent signal from cellular ATP.[9][11] This method is known for its high sensitivity and simple "add-mix-measure" protocol.[11][12]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is optimized for a 96-well plate format but can be adapted for other formats.
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a serial dilution of the tetrahydropyridopyrazine derivative in culture medium. It is advisable to perform a broad concentration range for initial screens (e.g., 0.01 µM to 100 µM).
-
Remove the medium from the cell plate and add 100 µL of the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation:
| Parameter | Recommended Value | Rationale |
| Cell Line | A549, Hela, MCF-7, P-388 | Representative cancer cell lines with documented use in compound screening.[4][7] |
| Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| Compound Concentrations | 0.01 µM - 100 µM (7-point log dilution) | A broad range to capture the full dose-response curve and determine the IC₅₀. |
| Incubation Time | 48 - 72 hours | Allows for multiple cell doubling times to observe effects on proliferation. |
| Vehicle Control | 0.1% DMSO | Standard solvent for many small molecules; concentration should be non-toxic. |
Cell Cycle Analysis
Compounds that inhibit cell proliferation may do so by causing cells to arrest at specific phases of the cell cycle. Flow cytometry is a powerful technique for analyzing the distribution of a cell population across G0/G1, S, and G2/M phases based on DNA content.[1][13]
Principle of Measurement: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[1] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Cells in the G2/M phase (with 4n DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA), while cells in the S phase (DNA synthesis) will have an intermediate fluorescence intensity.[14]
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Seed cells (e.g., 0.5 x 10⁶ cells/well) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the tetrahydropyridopyrazine derivative at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24-48 hours. Include a vehicle control.
-
-
Sample Preparation:
-
Harvest cells by trypsinization, collect them in a 15 mL conical tube, and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 200 µL of PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[2]
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Pellet the fixed cells by centrifugation and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of staining buffer (PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide).[13] RNase A is crucial to prevent staining of double-stranded RNA.[1][13]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[13]
-
Collect at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assays
A desired outcome for many anticancer drugs is the induction of programmed cell death, or apoptosis. Detecting the biochemical hallmarks of apoptosis is key to confirming this mechanism of action.
Principle of Measurement: Apoptosis is characterized by a cascade of events, including the activation of caspase enzymes and the externalization of phosphatidylserine (PS) on the cell membrane.[4]
-
Caspase Activity Assays (e.g., Caspase-Glo® 3/7): Caspases are proteases that execute the apoptotic program. Caspase-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 assay uses a luminogenic substrate containing the DEVD sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating light.[4]
-
Annexin V Staining: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, PS flips to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore for detection by flow cytometry or microscopy.[4] The RealTime-Glo™ Annexin V Apoptosis Assay provides a live-cell, real-time measurement of this event.
Experimental Protocol: Caspase-Glo® 3/7 Assay
This protocol is designed for a 96-well plate format.
-
Cell Seeding and Treatment:
-
Follow the same procedure as described for the Cell Viability Assay (Section 1.1).
-
Treatment times for apoptosis assays are typically shorter (e.g., 6, 12, 24 hours) to capture the transient nature of caspase activation.[4]
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Remove the assay plate from the incubator and allow it to cool to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells gently by placing the plate on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
An increase in luminescence relative to the vehicle control indicates the induction of apoptosis.
-
Data Presentation:
| Parameter | Recommended Value | Rationale |
| Cell Line | Jurkat (suspension), HCT116 (adherent) | Commonly used models for apoptosis studies. |
| Compound Concentrations | 0.5x, 1x, and 2x IC₅₀ | To assess dose-dependent induction of apoptosis around the cytotoxic concentration. |
| Incubation Time | 6, 12, 24 hours | To capture the kinetics of apoptosis induction. |
| Positive Control | Staurosporine (1 µM) or Etoposide | Potent inducers of apoptosis to validate assay performance. |
Section 2: Characterizing Target Engagement and Pathway Modulation
For tetrahydropyridopyrazine derivatives that show promising anticancer or anti-inflammatory activity, the next step is to identify their molecular targets and elucidate the signaling pathways they modulate.
Cell-Based Kinase Assays
Given that some tetrahydropyridopyrazine derivatives are known to target kinases like PKMYT1, assessing a compound's effect on kinase activity within a cellular context is critical.[5] Cell-based kinase assays are superior to in vitro assays as they account for cellular factors that influence drug-target interactions.[3]
Principle of Measurement: There are two primary strategies for measuring kinase activity in cells:[3]
-
Phosphorylation Level Measurement: This involves quantifying the phosphorylation of a specific downstream substrate of the kinase of interest. Inhibition of the kinase leads to a decrease in substrate phosphorylation, which can be detected using phospho-specific antibodies in techniques like Western Blotting or ELISA.[3]
-
Cell Survival/Proliferation Readout: This method is applicable for oncogenic kinases that drive cell proliferation. In cell lines dependent on a specific kinase for survival (e.g., Ba/F3 cells), inhibition of that kinase leads to a loss of cell viability.[3]
Signaling Pathway Analysis via Western Blotting
Caption: A conceptual diagram illustrating how Western blotting can be used to analyze the effect of an inhibitor on a kinase signaling pathway.
Experimental Protocol: Western Blotting for Kinase Substrate Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Serum-starve cells for 12-24 hours if the pathway of interest has high basal activity.
-
Pre-treat cells with various concentrations of the tetrahydropyridopyrazine derivative for 1-2 hours.
-
If applicable, stimulate the pathway with an appropriate agonist (e.g., growth factor) for a short period (e.g., 10-30 minutes).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.
-
For normalization, the blot can be stripped and re-probed for the total (non-phosphorylated) form of the substrate protein or a housekeeping protein like GAPDH or β-actin.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method to verify direct target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.
Principle of Measurement: When cells are heated, proteins begin to denature and aggregate. The temperature at which 50% of the protein aggregates is its melting temperature (Tm). If a compound binds to a target protein, it will stabilize the protein's structure, resulting in a higher Tm. This "thermal shift" can be detected by quantifying the amount of soluble protein remaining at different temperatures.
Experimental Protocol: Isothermal Dose-Response CETSA®
-
Cell Treatment:
-
Treat intact cells with a range of concentrations of the tetrahydropyridopyrazine derivative for a defined period (e.g., 1 hour). Include a vehicle control.
-
-
Heat Challenge:
-
Transfer the cell suspensions to PCR tubes.
-
Heat the samples to a predetermined temperature (chosen from a full melt curve experiment) for 3 minutes in a thermal cycler. This temperature should be on the steep part of the melt curve for the target protein to maximize the observable shift.
-
Cool the samples immediately on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separate the soluble fraction (containing non-aggregated protein) from the aggregated protein pellet by ultracentrifugation.
-
-
Detection:
-
Analyze the amount of soluble target protein in the supernatant using Western blotting, ELISA, or mass spectrometry.
-
A dose-dependent increase in the amount of soluble protein at the challenge temperature indicates target engagement.
-
Section 3: Probing Anti-Inflammatory Mechanisms
Some tetrahydropyridine derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[3] This suggests a potential role in treating inflammatory diseases.
Cytokine Production Assays
Principle of Measurement: Immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), can be stimulated in vitro to produce cytokines. The amount of a specific cytokine released into the cell culture supernatant can be quantified, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol: TNF-α ELISA from LPS-Stimulated Macrophages
-
Cell Culture:
-
Culture a macrophage-like cell line (e.g., RAW 264.7) or primary macrophages.
-
Seed cells in a 24-well plate and allow them to adhere.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the tetrahydropyridopyrazine derivative for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate for a defined period (e.g., 4-6 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
-
ELISA Procedure:
-
Perform a sandwich ELISA for TNF-α according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-linked secondary antibody.
-
Adding a substrate to generate a colorimetric signal.
-
-
-
Data Acquisition:
-
Read the absorbance on a microplate reader.
-
Calculate the concentration of TNF-α in each sample by comparing to the standard curve. A reduction in TNF-α concentration in compound-treated wells compared to the LPS-only control indicates anti-inflammatory activity.
-
Conclusion
The protocols outlined in this guide provide a strategic framework for the cellular characterization of novel tetrahydropyridopyrazine derivatives. By systematically evaluating effects on cell viability, cell cycle, apoptosis, and specific signaling pathways, researchers can build a comprehensive profile of a compound's biological activity. This multi-assay approach is essential for identifying promising lead candidates, elucidating their mechanism of action, and guiding further optimization in the drug development pipeline. The integration of foundational screening assays with more sophisticated target engagement techniques like CETSA® ensures a thorough and robust preclinical evaluation.
References
- Bio-Synthesis Inc.
- Wang, Y., et al. (2023). Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
- Assay Genie. Flow Cytometry Protocol | 10 Hints & Tips. [Link]
- Hu, W. X., et al. (2004). Synthesis and antitumor activity of s-tetrazine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
- University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
- May, L. T., et al. (2007). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Current Pharmaceutical Design. [Link]
- Bhullar, B. S., et al. (2022). Tyrosine Kinase Inhibitors.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
- Hassan, S., et al. (2020).
- Singh, B., et al. (2024). Synthesis, characterization, and anti-inflammatory activity of tetrahydropiperine, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway. Journal of Biochemical and Molecular Toxicology. [Link]
- Reaction Biology.
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. JoVE (Journal of Visualized Experiments). [Link]
- ResearchGate. Synthesis, Anti-Inflammatory, Analgesic and Antipyretic Properties of Azomethine Derivatives of the Tetrahydropyrane Series. [Link]
- Smith, N. J., et al. (2012). Allosteric Modulators of G Protein-Coupled Receptors: Future Therapeutics for Complex Physiological Disorders. Annual Review of Pharmacology and Toxicology. [Link]
- El-Sayed, M. A. A., et al. (2020). Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy. Cancers. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
- National Center for Biotechnology Inform
- Cleveland Clinic. Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. [Link]
- YouTube. CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. [Link]
- PLOS ONE. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
- Core Life Analytics. Accelerating Drug Discovery with High Content Screening. [Link]
- Berthold Technologies. Methods to study Protein-Protein Interactions. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
- ResearchGate. Is Your MTT Assay Really the Best Choice?. [Link]
- National Center for Biotechnology Information. Evaluating functional ligand-GPCR interactions in cell-based assays. [Link]
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
- Pelago Bioscience. CETSA. [Link]
- Bio-Techne.
Sources
- 1. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydropyridine derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antitumor activity of s-tetrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. List of Multikinase inhibitors - Drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Allosteric Modulators of G Protein-Coupled Receptors [mdpi.com]
- 13. Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine characterization
An Application Guide to the Structural Elucidation and Purity Assessment of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Abstract
The this compound core is a privileged scaffold in modern medicinal chemistry, forming the foundation for a variety of therapeutic candidates, including kinase inhibitors.[1][2][3] Its derivatives are crucial in the development of new chemical entities for the life sciences and drug discovery sectors.[4] The rigorous and unambiguous characterization of this heterocyclic system is paramount to ensure structural integrity, confirm synthesis outcomes, and meet regulatory standards for purity and identity. This guide provides a detailed overview of the primary analytical methodologies for the comprehensive characterization of this compound and its analogues, offering field-proven insights and step-by-step protocols for researchers, chemists, and drug development professionals.
The Strategic Importance of Multi-Modal Analysis
The structural complexity of the this compound nucleus—a fused bicyclic system containing both piperidine and pyrazine rings—necessitates a multi-faceted analytical approach. No single technique can provide a complete picture. Instead, we rely on the synergistic power of several orthogonal methods. Mass spectrometry provides the molecular weight, NMR spectroscopy maps the atomic connectivity, HPLC assesses purity and quantity, and X-ray crystallography can offer the definitive three-dimensional structure. This guide is structured around these core techniques, explaining the causality behind their application and providing protocols for their successful implementation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for the definitive confirmation of the molecular skeleton and the position of any substituents. For the tetrahydropyrido[3,4-b]pyrazine scaffold, NMR is indispensable for confirming the successful ring fusion and the integrity of the saturated piperidine portion.[5]
Causality in Experimental Design:
-
Choice of Solvent: Deuterated chloroform (CDCl₃) is a common starting point due to its excellent solubilizing power for many organic compounds.[6] However, if the compound has higher polarity or contains acidic protons, dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice as it can help resolve N-H protons which might otherwise exchange too rapidly.[5]
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving complex spin-spin coupling patterns in the aliphatic region (positions 5, 6, 7, 8) of the molecule.[5]
-
2D NMR (COSY, HSQC): While ¹H and ¹³C provide the basic framework, 2D NMR experiments are essential for unambiguous assignment. A ¹H-¹H COSY spectrum will reveal which protons are coupled to each other, confirming the connectivity within the piperidine ring. An HSQC spectrum correlates each proton with its directly attached carbon, allowing for confident assignment of the ¹³C spectrum.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[6]
-
Instrument Setup:
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Use a standard pulse program with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and its longer relaxation times.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Data Presentation: Typical NMR Data
Note: These are predicted shifts based on related structures. Actual values will vary with substitution.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY / HSQC) |
| C2/C3 | Aromatic (e.g., 7.5-8.5) | Aromatic (e.g., 140-155) | HSQC: Correlates with attached proton |
| C5 | Aliphatic (e.g., 4.0-4.5, singlet or multiplet) | Aliphatic (e.g., 45-55) | COSY: May couple to H6; HSQC: Correlates |
| C6 | Aliphatic (e.g., 3.0-3.5, multiplet) | Aliphatic (e.g., 40-50) | COSY: Couples to H5 and H7; HSQC: Correlates |
| C7 | Aliphatic (e.g., 2.8-3.2, multiplet) | Aliphatic (e.g., 20-30) | COSY: Couples to H6 and H8; HSQC: Correlates |
| C8 | Aliphatic (e.g., 3.5-4.0, multiplet) | Aliphatic (e.g., 40-50) | COSY: Couples to H7; HSQC: Correlates |
| NH | Broad (e.g., 5.0-7.0, depends on solvent) | N/A | May not be observed or may be broad |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. Its primary role in this context is to confirm the molecular weight of the synthesized compound, providing a crucial check that the target molecule has been formed. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the elemental formula, which is a powerful confirmation of the compound's identity.
Causality in Experimental Design:
-
Ionization Method: Electrospray Ionization (ESI) is the most common method for this class of molecules. It is a soft ionization technique that typically produces the protonated molecular ion ([M+H]⁺) with minimal fragmentation, making it easy to identify the molecular weight.[8][9] Atmospheric Pressure Chemical Ionization (APCI) can also be used and may be beneficial for less polar analogues.[8]
-
Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) analyzer is ideal. It offers high resolution and mass accuracy, which are necessary for elemental composition determination.[10]
-
Tandem MS (MS/MS): By selecting the molecular ion and fragmenting it, MS/MS experiments provide structural information. The fragmentation pattern is like a fingerprint for the molecule and can help distinguish between isomers, which would have the same molecular weight.[11]
Protocol: LC-MS (ESI-QTOF) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1-10 µg/mL) in a suitable solvent, typically the mobile phase used for chromatography (e.g., methanol or acetonitrile/water mixture).
-
Chromatography (Optional but Recommended):
-
Inject the sample into an HPLC system coupled to the mass spectrometer. This ensures that the analyzed sample is pure and separates it from any salts or non-volatile impurities that could interfere with ionization.
-
Use a C18 column with a gradient elution, for example, from 10% to 95% acetonitrile in water (with 0.1% formic acid) over several minutes.
-
-
Mass Spectrometer Setup (Positive Ion Mode):
-
Ion Source (ESI): Set appropriate parameters for capillary voltage (e.g., 3-4 kV), nebulizer gas pressure, and drying gas flow and temperature.
-
Analyzer (QTOF): Calibrate the instrument using a known standard to ensure high mass accuracy.
-
Acquisition Mode: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da). Also, set up a data-dependent MS/MS experiment to automatically fragment the most intense ions detected in the full scan.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to your compound.
-
Identify the m/z of the [M+H]⁺ ion. Compare the measured accurate mass to the theoretical mass for the expected elemental formula. The mass error should ideally be less than 5 ppm.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
Data Presentation: Expected Mass Spectrometry Data
| Analyte | Formula | Ion | Theoretical m/z | Typical Fragments (MS/MS) |
| This compound | C₈H₁₁N₃ | [M+H]⁺ | 150.1026 | Loss of ethylene, cleavage of piperidine ring |
High-Performance Liquid Chromatography (HPLC): The Standard for Purity
HPLC is the workhorse for assessing the purity of pharmaceutical compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For the tetrahydropyrido[3,4-b]pyrazine core, a Reverse-Phase HPLC (RP-HPLC) method is typically employed to quantify the main compound and detect any synthesis-related impurities or degradation products.
Causality in Experimental Design:
-
Stationary Phase: A C18 (octadecyl) column is the most versatile and common choice for small molecules of intermediate polarity. It provides good retention and separation based on hydrophobicity.[12]
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used. Adding an acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase is crucial.[13] The basic nitrogen atoms in the pyridopyrazine ring will be protonated at low pH. This suppresses silanol interactions with the column, leading to sharp, symmetrical peaks and reproducible retention times.[14][15]
-
Detection: UV detection is simple and effective, as the aromatic pyrazine ring possesses a strong chromophore. A photodiode array (PDA) detector is advantageous as it can collect the UV spectrum of each peak, helping to confirm identity and assess peak purity.
Protocol: RP-HPLC Purity Analysis
-
System Preparation:
-
Column: LiChrosorb 100 RP-18 (5 µm, 250 x 4.0 mm) or equivalent.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile or Methanol.
-
Elution: Use a gradient elution for method development (e.g., 5% to 95% B over 20 minutes) to find the optimal separation conditions. An isocratic method can be used for routine analysis once conditions are optimized.[15][16]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, set to a wavelength of maximum absorbance (e.g., 270 nm, determined by initial scan).[16]
-
-
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase at a known concentration (e.g., 0.5 mg/mL).
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a standard volume (e.g., 10 µL) of the sample solution.
-
Record the chromatogram.
-
-
Data Interpretation:
-
Identify the peak corresponding to the main compound.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100%.
-
Data Presentation: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Column Temp | 25 °C |
X-ray Crystallography: The Definitive 3D Structure
When a single crystal of sufficient quality can be grown, single-crystal X-ray diffraction provides the ultimate proof of structure. It determines the precise spatial arrangement of every atom in the molecule, confirming connectivity, stereochemistry, and conformational details that cannot be inferred from other techniques.[3][17]
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Grow single crystals by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Common solvents include ethanol, acetonitrile, or ethyl acetate/hexane mixtures.
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a modern diffractometer with MoKα radiation.[17]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or other algorithms to get an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data until the model converges and provides a good fit.
-
-
Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions. Generate a thermal ellipsoid plot (e.g., ORTEP) for visualization.
Data Presentation: Key Crystallographic Parameters
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic crystal symmetry |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell |
| a, b, c (Å) | e.g., 10.1, 12.5, 8.3 | Dimensions of the unit cell |
| β (°) | e.g., 95.5 | Angle of the unit cell |
| R1, wR2 | < 0.05, < 0.15 | Indicators of the quality of the final refined model |
Integrated Characterization Strategy
A robust characterization workflow integrates these techniques in a logical sequence. The results from each method serve to validate the others, providing a self-consistent and trustworthy data package for the compound.
References
- Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors. (n.d.). PubMed.
- HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (n.d.). SIELC Technologies.
- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography.
- Sandford, G., Slater, R., Yufit, D. S., Howard, J. A., & Vong, A. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. The Journal of Organic Chemistry, 70(18), 7208–7216.
- Parmar, P., Vala, H., & Parmar, B. (2021). Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characterization. Atmiya University.
- Paw, B., & Misztal, G. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10.
- 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. (n.d.). ResearchGate.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications.
- 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. (2025). RASĀYAN Journal of Chemistry, 18(4).
- Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2672–2677.
- Schwarz, V., Trška, P., & Kuthan, J. (1989). NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. Collection of Czechoslovak Chemical Communications, 54(7), 1854-1869.
- Thurman, E. M. (2013). Analysis of Pharmaceuticals in Environmental Samples with Ultrahigh-Definition LC–QTOF-MS and Accurate Mass: How Much Resolving Power is Enough? LCGC International, 26(6).
- Let's Talk Science. (2022, June 16). HOW TO INTERPRET MASS SPECTROMETRY GRAPHS [Video]. YouTube.
- Canters, M. D., et al. (1997). Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. Journal of Chemical Education, 74(12), 1423.
- Tong, W., Chowdhury, S. K., Chen, J. C., & Katta, V. (1999). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Rapid Communications in Mass Spectrometry, 13(20), 2091–2097.
- ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube.
- J-P. J. (2023). Hyperpolarization-Enhanced NMR Spectroscopy of Unaltered Biofluids Using Photo-CIDNP. Universität Freiburg.
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[15][16][18]triazolo[4,3-a]pyrazine hydrochloride. (n.d.). PubChem.
- Loo, J. A., & Ogorzalek Loo, R. R. (1995). Electrospray ionization mass spectrometry of tetracycline, oxytetracycline, chlorotetracycline, minocycline, and methacycline. Journal of the American Society for Mass Spectrometry, 6(11), 1098–1104.
- Abuelizz, H. A., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Molecules, 28(14), 5431.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 8. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray ionization mass spectrometry of tetracycline, oxytetracycline, chlorotetracycline, minocycline, and methacycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijcpa.in [ijcpa.in]
- 14. helixchrom.com [helixchrom.com]
- 15. helixchrom.com [helixchrom.com]
- 16. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine Derivatives
Introduction
The 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine core is a significant scaffold in medicinal chemistry, forming the basis for a variety of therapeutic agents, including those with applications as HB-EGF shedding inhibitors and Erk2 kinase inhibitors.[1][2] The biological activity of these compounds is intrinsically linked to their purity. Minor impurities, such as starting materials, reaction byproducts, or diastereomers, can confound biological assays and compromise the integrity of research findings. Therefore, robust and efficient purification strategies are paramount for researchers, scientists, and drug development professionals working with this class of molecules.
This guide provides a comprehensive overview of the principal techniques for purifying this compound derivatives. It is designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers to make informed decisions and troubleshoot their purification processes effectively.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. In the synthesis of this compound derivatives, common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, these can include diamines and other precursors.[3]
-
Reagents and Catalysts: Excess reagents or residual catalysts from preceding synthetic steps.
-
Reaction Byproducts: Products arising from side reactions, incomplete reactions, or degradation.
-
Stereoisomers: If the synthesis involves the creation of chiral centers, diastereomers may be present.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the major impurities and their polarity, which will guide the selection of the most appropriate purification strategy.
Strategic Approach to Purification
The choice of purification technique is dictated by the physicochemical properties of the target compound and its impurities, as well as the desired scale of purification and final purity requirements. A general decision-making workflow can be visualized as follows:
Caption: Decision tree for selecting a purification method.
Crystallization: The First Line of Defense for Solid Compounds
Crystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system.[4] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, promoting the formation of a crystalline lattice of the pure compound while impurities remain in the mother liquor.[5]
Scientific Principles
The success of crystallization hinges on the principle that the solubility of most solids increases with temperature.[4] An ideal crystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).
Protocol for Crystallization
-
Solvent Selection:
-
Place a small amount of the crude product (10-20 mg) in a test tube.
-
Add a few drops of a test solvent and observe solubility at room temperature. An ideal solvent will show poor solubility.
-
Gently heat the mixture. The compound should fully dissolve.
-
Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.
-
Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, hexane, and water, or mixtures thereof.
-
-
Crystallization Procedure:
-
Dissolve the crude solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.[6]
-
If insoluble impurities are present, perform a hot filtration through a fluted filter paper.
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the growth of larger, purer crystals.[7]
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[6]
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove residual solvent.
-
Troubleshooting Crystallization
| Problem | Possible Cause | Solution |
| No crystals form | Solution is not supersaturated; too much solvent used. | Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to create nucleation sites.[6] Add a seed crystal of the pure compound. |
| "Oiling out" | The compound's melting point is below the solvent's boiling point, or the solution is too concentrated. | Add more hot solvent to dissolve the oil, then cool slowly. Re-attempt with a lower boiling point solvent.[6] |
| Poor recovery | The compound is too soluble in the cold solvent. | Use a co-solvent system where the compound has lower solubility. Ensure adequate cooling time in an ice bath. |
Column Chromatography: The Workhorse for Diverse Mixtures
Column chromatography is a versatile technique for purifying both solid and liquid compounds from a wide range of impurities. It relies on the differential partitioning of components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent or solvent mixture).[8]
Scientific Principles
Separation is achieved based on the varying affinities of the compounds for the stationary and mobile phases. In normal-phase chromatography (the most common for these derivatives), the stationary phase (silica gel) is polar, and the mobile phase is less polar. Polar compounds will adhere more strongly to the silica and elute later, while less polar compounds will travel through the column more quickly with the mobile phase.
Protocol for Flash Column Chromatography
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., gradients of ethyl acetate in hexane).
-
The ideal solvent system will provide a good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.3-0.4.
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel (230-400 mesh is common) in the initial, least polar eluting solvent.[8]
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
-
Sample Loading:
-
Dry Loading (for solids): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading (for liquids/oils): Dissolve the crude material in the minimum amount of the initial eluting solvent and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent system determined by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds of increasing polarity. For example, starting with 10% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate in hexane.[8]
-
Collect the eluent in fractions and monitor the separation by TLC.
-
Combine the pure fractions containing the target compound and evaporate the solvent under reduced pressure.
-
Typical Solvent Systems
| Compound Polarity | Typical Solvent System | Comments |
| Low to Medium | Ethyl Acetate / Hexane | A versatile system, allowing for a wide polarity range.[8] |
| Medium to High | Dichloromethane / Methanol | A more polar system for compounds with higher polarity. A small amount of triethylamine (0.1-1%) can be added to suppress tailing of basic compounds. |
Preparative HPLC: For High-Purity Requirements and Difficult Separations
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used for purifying compounds to a very high degree of purity (>98%).[9] It is particularly useful for separating complex mixtures, closely related analogs, or stereoisomers that are difficult to resolve by column chromatography.[10]
Scientific Principles
Prep-HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.[11] Reversed-phase HPLC is most common, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar (e.g., mixtures of water and acetonitrile or methanol). In this mode, nonpolar compounds are retained longer.
Protocol for Reversed-Phase Preparative HPLC
-
Analytical Method Development:
-
Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities.
-
Optimize the mobile phase (e.g., acetonitrile/water or methanol/water, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape).[12]
-
The analytical run will determine the retention times and help in setting up the preparative method.
-
-
Scale-Up to Preparative Scale:
-
Choose a preparative column with the same stationary phase as the analytical column but with a larger diameter.
-
Adjust the flow rate and gradient time proportionally to the column dimensions to maintain the separation achieved at the analytical scale.
-
Dissolve the sample in a solvent that is part of the mobile phase, if possible, to avoid peak distortion.
-
-
Purification and Fraction Collection:
-
Post-Purification Workup:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile or methanol) by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a solid.
-
Workflow for HPLC Purification
Caption: Standard workflow for preparative HPLC purification.
Conclusion
The successful isolation of pure this compound derivatives is a critical step in their development as potential therapeutic agents. The choice of purification technique—crystallization, column chromatography, or preparative HPLC—should be guided by a thorough analysis of the crude product and a clear understanding of the final purity requirements. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently purify these valuable compounds, ensuring the reliability and accuracy of their subsequent scientific investigations.
References
- Parmar, A., et al. (2022). Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characteriz. Atmiya University.
- SIELC Technologies. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
- PubMed. (2006). Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors.
- Agilent. Application Compendium Solutions for Preparative HPLC.
- PubMed. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine.
- ResearchGate. 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY | Request PDF.
- Rasayan Journal of Chemistry. 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY.
- Crochet, A. Guide for crystallization. University of Fribourg.
- Taros Chemicals. HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
- Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows.
- Kumbhani, S. (2021). Purify & Isolate Your Compounds Using Flash & Preparative HPLC. YouTube.
- PubMed. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2.
- PubMed. (2003). Development and application of immunoaffinity column chromatography for atrazine in complex sample media.
- PMC - NIH. (2020). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
- Harper, T. (2024). Crystallization | Organic Chemistry Lab Techniques. YouTube.
- Lisa, N. (2021). Crystallization, Large Scale. YouTube.
Sources
- 1. Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. unifr.ch [unifr.ch]
- 8. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 9. labcompare.com [labcompare.com]
- 10. lcms.cz [lcms.cz]
- 11. youtube.com [youtube.com]
- 12. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 13. tarosdiscovery.com [tarosdiscovery.com]
Application Notes & Protocols: The 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine Scaffold in Modern Cancer Research
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of the 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine scaffold in oncology. We will explore its role as a versatile structural motif in designing potent and selective inhibitors against critical cancer targets, supported by detailed experimental protocols.
Introduction: A Privileged Scaffold in Oncology
Nitrogen-containing heterocyclic compounds are foundational to medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Within this vast chemical space, the this compound core has emerged as a "privileged scaffold." This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, distinct biological targets with high affinity, making them exceptionally valuable starting points for drug discovery.[2] This guide will detail the application of this scaffold in targeting key oncogenic drivers and pathways, providing both the mechanistic rationale and practical methodologies for its investigation.
Section 1: Targeting the "Undruggable" - Allosteric Inhibition of KRAS-G12D
1.1. Mechanistic Rationale: A New Frontier in Pancreatic Cancer
Mutations in the KRAS oncogene are among the most common drivers of human cancers, with the KRAS-G12D mutation being particularly prevalent in devastating malignancies like pancreatic and biliary cancers.[3] For decades, the high affinity of GTP for its binding pocket and the lack of deep, druggable pockets on the protein surface rendered KRAS "undruggable." The paradigm shifted with the discovery of an allosteric pocket, known as the Switch-II pocket (SWII), which, when engaged by a small molecule, can lock KRAS in an inactive state.
Derivatives of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold (a closely related isomer) have been successfully designed to target this very pocket.[3][4] These compounds function not by competing with the abundant cellular GTP, but by binding to the SWII pocket, inducing a conformational change that prevents KRAS from engaging with its downstream effectors, thereby inhibiting the entire oncogenic signaling cascade.[3] A notable example, compound 10c from a recent study, demonstrated high selectivity for KRAS-G12D mutant cancer cells over wild-type cells, suggesting a promising therapeutic window.[3][4]
1.2. Signaling Pathway: KRAS and the MAPK Cascade
The diagram below illustrates the canonical RAS-MAPK signaling pathway and the point of intervention for allosteric KRAS-G12D inhibitors.
Caption: Allosteric inhibition of active KRAS-GTP by a pyridopyrazine derivative.
1.3. Experimental Protocols
Protocol 1: In Vitro Antiproliferative Activity (CCK-8 Assay)
This protocol details the use of the Cell Counting Kit-8 (CCK-8) to assess the dose-dependent effect of a test compound on cancer cell proliferation.
Rationale: The CCK-8 assay is a colorimetric assay for determining cell viability. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells, allowing for a quantitative assessment of cytostatic or cytotoxic effects.
Materials:
-
KRAS-G12D mutant cell line (e.g., Panc-1)
-
KRAS wild-type cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (solubilized in DMSO, sterile-filtered)
-
CCK-8 Reagent
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the test compound in complete medium. A typical concentration range is 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (DMSO at the highest concentration used).
-
Incubate for 48-72 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until a visible color change is observed.
-
Gently shake the plate for 1 minute to ensure uniform color distribution.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of cell viability: (Absorbance of treated wells / Absorbance of vehicle control wells) * 100.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: KRAS-G12D Enzymatic Inhibition (GTPase Activity Assay)
This protocol measures the intrinsic GTPase activity of KRAS-G12D, which is inhibited when a compound binds to the SWII pocket.
Rationale: Active KRAS hydrolyzes GTP to GDP. Allosteric inhibitors stabilize the GDP-bound state or an inactive conformation, thus reducing the rate of GTP hydrolysis. This assay quantifies the amount of inorganic phosphate (Pi) released during hydrolysis as a readout of enzyme activity.
Materials:
-
Recombinant human KRAS-G12D protein
-
GTP
-
GTPase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Phosphate-detecting reagent (e.g., malachite green-based)
-
Test compound in DMSO
-
384-well plates
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add 5 µL of GTPase assay buffer containing the test compound at various concentrations.
-
Add 5 µL of recombinant KRAS-G12D protein (e.g., 50 nM final concentration).
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction:
-
Add 10 µL of GTP (e.g., 10 µM final concentration) to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for a set time (e.g., 60 minutes). The time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction and detect the released phosphate by adding 20 µL of the malachite green reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 620 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Convert absorbance readings to the amount of Pi released.
-
Calculate the percentage of inhibition relative to a DMSO vehicle control.
-
Determine the IC50 value using non-linear regression.
-
1.4. Data Summary: Antiproliferative Activity
The following table summarizes representative data for a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative, Compound 10c.[3][4]
| Compound | Panc-1 (KRAS-G12D) IC50 (µM) | HCT116 (KRAS-G13D) IC50 (µM) | A549 (KRAS-WT) IC50 (µM) | Selectivity (WT/G12D) |
| 10c | 1.40 | 5.13 | 6.88 | 4.9-fold |
Section 2: Broad-Spectrum Kinase Inhibition
2.1. Mechanistic Rationale: A Versatile Scaffold for a Diverse Target Class
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[1] The ATP-binding pocket of kinases is a highly validated drug target. Pyrazolopyridines, bioisosteres of the natural ATP purine core, are known to act as effective "hinge-binding" scaffolds.[5] The this compound core shares these favorable properties, allowing it to serve as a foundational structure for developing inhibitors against a wide range of kinases.
Structure-Activity Relationship (SAR) studies have shown that strategic substitution on the pyridopyrazine ring allows for the optimization of potency and selectivity against specific kinases.[6] For example, the addition of a 4-(piperidin-1-yl)aniline moiety has been identified as a key pharmacophore for binding to several cancer-related kinases.[6]
2.2. Experimental Workflow: From Library to Lead
The development of kinase inhibitors often follows a structured workflow, as depicted below.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
2.3. Protocol 3: In Vitro Kinase Inhibition Profiling (Radiometric or Luminescence Assay)
This protocol provides a general framework for screening a compound against a panel of kinases to determine its selectivity profile.
Rationale: To understand the therapeutic potential and potential off-target effects of a new compound, it is crucial to screen it against a broad panel of kinases. Commercial services (e.g., Eurofins, Reaction Biology) or in-house platforms typically use either radiometric assays (measuring incorporation of ³³P-ATP into a substrate) or luminescence-based assays (measuring the amount of ATP remaining after the kinase reaction).
General Procedure (Luminescence-based, e.g., Kinase-Glo®):
-
Plate Setup: In a 384-well plate, add the test compound at a fixed concentration (e.g., 1 µM or 10 µM) for initial screening, or in serial dilution for IC50 determination.
-
Reaction Mix: Add the specific kinase, its corresponding substrate peptide, and ATP to each well to initiate the reaction.
-
Incubation: Incubate at 30°C for a specified time (e.g., 1 hour).
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP. The light output is inversely correlated with kinase activity.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining relative to a DMSO vehicle control.
-
For single-dose screening, a value <50% inhibition is often considered a "hit."
-
For dose-response curves, calculate IC50 values using non-linear regression.
-
Section 3: Synthesis and Chemical Characterization
3.1. Synthetic Strategy: Building the Core Scaffold
The this compound scaffold can be constructed through various synthetic routes. A highly efficient method involves the one-pot annelation reaction of pentafluoropyridine with appropriate diamines.[2] This approach allows for the rapid generation of a trifluorinated pyridopyrazine intermediate, which can then undergo sequential nucleophilic substitution reactions to install diverse functional groups, enabling the exploration of chemical space for SAR studies.[2]
3.2. General Protocol: Synthesis of a Substituted Tetrahydropyrido[3,4-b]pyrazine
This protocol is a representative example based on literature procedures for synthesizing derivatives for biological testing.[3][4]
Materials:
-
Starting materials (e.g., a substituted pyrimidine/pyridine and a piperazine derivative)
-
Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), Petroleum Ether)
-
Reagents for coupling or substitution reactions
-
Silica gel for column chromatography
-
TLC plates
-
NMR tubes, deuterated solvents (e.g., Chloroform-d)
-
Mass spectrometer
Procedure:
-
Reaction: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting materials in an appropriate solvent like DCM.
-
Reagent Addition: Add any necessary coupling agents or bases (e.g., triethylamine) and stir the reaction at room temperature or with heating, as required by the specific transformation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Once complete, quench the reaction if necessary (e.g., with water).
-
Extract the product into an organic solvent (e.g., EtOAc).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification:
-
Purify the crude product using silica gel column chromatography.
-
Use a gradient of solvents (e.g., petroleum ether:ethyl acetate, from 5:1 to 3:1) to elute the desired compound.[3]
-
-
Characterization:
Conclusion and Future Outlook
The this compound scaffold has proven its merit in contemporary cancer research. Its structural versatility allows it to be tailored into highly potent and selective inhibitors for challenging and high-value oncology targets, from the allosteric pockets of KRAS to the ATP-binding sites of numerous kinases. The protocols and application notes provided herein offer a framework for researchers to explore and expand the utility of this remarkable chemical entity. Future directions will likely involve the development of these scaffolds into novel therapeutic modalities, such as antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), further enhancing their tumor-targeting capabilities and therapeutic potential.[3]
References
- He, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(5), 1095. [Link]
- Ishida, T., et al. (2007). Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(10), 2821-2825. [Link]
- Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302303. [Link]
- He, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
- Chambers, R.D., et al. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. The Journal of Organic Chemistry, 70(18), 7208-7216. [Link]
- Blake, J.F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2672-2676. [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
- Logé, C., et al. (2016). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 7, 224-229. [Link]
- This citation was not used in the final response.
- Kumar, A., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 14(6), 999-1025. [Link]
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes: Developing Novel Erk2 Kinase Inhibitors Using the 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Extracellular signal-regulated kinase 2 (Erk2), a pivotal serine/threonine kinase in the MAPK signaling cascade, is a validated therapeutic target in oncology and other proliferative disorders.[1] Its frequent dysregulation in cancer makes it a focal point for the development of targeted inhibitors.[1] While various chemical scaffolds have been explored, the 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine core represents a promising, yet underexplored, framework for the design of novel Erk2 inhibitors. This document provides a comprehensive guide for leveraging this scaffold, outlining the rationale, a proposed synthetic strategy, and detailed protocols for biochemical and cellular characterization. The methodologies are designed to be self-validating, enabling researchers to systematically synthesize, screen, and optimize a new class of Erk2 inhibitors.
Introduction: The Rationale for Targeting Erk2
The Ras-Raf-MEK-Erk pathway is a critical signaling cascade that translates extracellular signals into cellular responses, including proliferation, differentiation, and survival.[2] Erk2 is the terminal kinase in this cascade, and its activation is a convergence point for numerous oncogenic mutations, such as those in BRAF and RAS.[2] Consequently, inhibiting Erk2 is an attractive strategy, particularly for overcoming resistance mechanisms that emerge against upstream inhibitors like those targeting BRAF and MEK.[3]
The development of small molecule kinase inhibitors often relies on scaffolds that can effectively orient functional groups into the ATP-binding pocket. The related 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has proven successful in generating potent Erk2 inhibitors, demonstrating that this general heterocyclic structure is well-suited for targeting the Erk2 active site.[3][4] By extension, the this compound scaffold offers a distinct, yet structurally analogous, platform for inhibitor design, providing an opportunity to explore novel intellectual property space and potentially achieve unique selectivity or pharmacokinetic profiles.[5][6]
This guide details a strategic workflow for the design and validation of Erk2 inhibitors based on this novel scaffold.
Signaling Pathway Overview
The diagram below illustrates the canonical MAPK/Erk pathway, highlighting the central role of Erk2 as the downstream effector kinase. Inhibition of Erk2 directly blocks the phosphorylation of numerous nuclear and cytoplasmic substrates, thereby halting the proliferative signal.
Figure 1: The MAPK/Erk2 Signaling Cascade and Point of Inhibition.
Proposed Workflow for Inhibitor Development
A systematic approach is essential for the successful development of novel kinase inhibitors. The workflow begins with the chemical synthesis of a focused library of compounds based on the core scaffold, followed by rigorous biochemical and cell-based screening to identify potent and on-target molecules.
Figure 2: Overall workflow for the development of Erk2 inhibitors.
Protocol 1: Synthesis of this compound Derivatives
Causality: The goal of this synthetic protocol is to generate a library of analogs for SAR studies. A regioselective synthesis is crucial for unambiguously linking specific structural modifications to changes in biological activity. This protocol, adapted from methodologies for related pyridopyrazines, allows for diversification at key positions predicted to interact with the Erk2 ATP-binding site.[6][7] The core scaffold provides a rigid framework, while substitutions at the C-2 and C-8 positions can be varied to probe interactions with the hinge region and solvent-exposed areas of the kinase.
Figure 3: Core scaffold and points for diversification.
Materials and Reagents:
-
Substituted 3,4-diaminopyridines
-
α-keto aldehydes or equivalents
-
Appropriate solvents (e.g., ethanol, DMF)
-
Catalysts (e.g., acetic acid)
-
Reagents for subsequent functionalization (e.g., for Suzuki or Buchwald-Hartwig couplings if starting from a halogenated intermediate)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Step-by-Step Synthesis (Illustrative Route):
-
Scaffold Formation: a. Dissolve the selected 3,4-diaminopyridine (1.0 eq) in ethanol. b. Add the corresponding α-keto aldehyde (1.1 eq) and a catalytic amount of acetic acid. c. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. d. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. e. Purify the resulting crude pyridopyrazine by silica gel column chromatography to yield the core aromatic scaffold.
-
Reduction to Tetrahydro-Scaffold: a. Subject the purified pyridopyrazine to a reduction reaction (e.g., catalytic hydrogenation with H2, Pd/C, or using NaBH4) to selectively reduce the pyridine ring, yielding the this compound core. b. Purify the product by chromatography or recrystallization.
-
Diversification (Example at R3): a. If the secondary amine in the tetrahydropyridine ring is unprotected, it can be functionalized via reductive amination, acylation, or sulfonation to install various R3 groups. b. For example, to add an acyl group, treat the core scaffold (1.0 eq) with an acid chloride (1.2 eq) and a non-nucleophilic base like triethylamine in dichloromethane (DCM) at 0 °C to room temperature. c. Monitor by TLC, and upon completion, perform an aqueous workup and purify by chromatography.
Self-Validation: The identity and purity of all synthesized compounds must be rigorously confirmed at each step using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS). Final compounds for biological testing should have >95% purity as determined by HPLC.
Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
Causality: The primary screen must be a robust, high-throughput biochemical assay that directly measures the inhibitor's ability to block Erk2's catalytic activity. The ADP-Glo™ Kinase Assay is an ideal choice as it quantifies the amount of ADP produced during the phosphorylation reaction, which is a direct product of kinase activity.[8][9] Its luminescent readout provides high sensitivity and a broad dynamic range, making it suitable for accurate IC₅₀ determination. This assay isolates the interaction between the compound and the enzyme, free from cellular complexities like membrane permeability or off-target effects.
Materials and Reagents:
-
Recombinant active human Erk2 enzyme (e.g., from BPS Bioscience or Cell Signaling Technology)
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)[1]
-
ATP solution (kinase grade)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101 or similar)[10]
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11]
-
Synthesized compounds dissolved in 100% DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Step-by-Step Protocol for IC₅₀ Determination:
-
Reagent Preparation: a. Prepare a 2X Erk2 enzyme solution in 1X Kinase Buffer. The final concentration should be optimized to produce a signal within the linear range of the assay (typically determined via an initial enzyme titration). b. Prepare a 2X Substrate/ATP solution in 1X Kinase Buffer. The ATP concentration should be at or near its Km for Erk2 to ensure competitive inhibitors can be accurately assessed. c. Prepare serial dilutions of the test compounds in 100% DMSO. Then, dilute these stocks into 1X Kinase Buffer to create 4X final concentration stocks. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Kinase Reaction: (All steps at room temperature unless specified) a. In a 384-well plate, add 5 µL of the 4X test compound dilution or vehicle control (Kinase Buffer + DMSO). b. Add 10 µL of the 2X Erk2 enzyme solution to each well. c. Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP solution. The total reaction volume is 20 µL. d. Mix the plate gently and incubate for 60 minutes at 30°C.
-
ADP Detection: a. Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal. d. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure luminescence using a plate reader. b. Subtract the background luminescence (no enzyme control) from all other readings. c. Normalize the data by setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity. d. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation: The assay includes critical controls: (1) Positive Control: Reaction with enzyme but no inhibitor (defines 100% activity). (2) Negative Control: Reaction with no enzyme (defines 0% activity/background). (3) A known Erk2 inhibitor (e.g., Ulixertinib) should be run as a reference to validate assay performance. The Z'-factor should be calculated to ensure the assay is robust and suitable for screening.
Protocol 3: Cellular Target Engagement Assay (p-Erk Western Blot)
Causality: A positive result in the biochemical assay confirms enzyme inhibition but does not guarantee activity in a cellular environment. A cell-based assay is required to assess compound permeability and on-target efficacy. Western blotting for phosphorylated Erk (p-Erk) is a gold-standard method to measure the inhibition of the Erk signaling pathway within intact cells.[12] A reduction in the p-Erk signal, normalized to total Erk levels, provides direct evidence that the compound is engaging its intended target and blocking downstream signaling.
Materials and Reagents:
-
A cancer cell line with a constitutively active MAPK pathway (e.g., A375, melanoma, BRAF V600E)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Primary antibodies: Rabbit anti-p-Erk1/2 (Thr202/Tyr204) and Mouse anti-Total Erk1/2
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Enhanced chemiluminescence (ECL) substrate
Step-by-Step Protocol:
-
Cell Treatment: a. Seed A375 cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound (or DMSO vehicle control) for 2-4 hours.
-
Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse with RIPA buffer. b. Scrape the cells, collect the lysate, and clarify by centrifugation. c. Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare with Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against p-Erk (e.g., 1:1000 dilution) overnight at 4°C.[13] e. Wash the membrane with TBST and incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000) for 1 hour. f. Wash again and detect the signal using an ECL substrate and an imaging system.
-
Re-probing for Total Erk (Loading Control): a. Strip the membrane using a mild stripping buffer. b. Re-block and probe with the primary antibody against Total Erk (e.g., 1:1000 dilution). c. Repeat the secondary antibody and detection steps.[13]
-
Data Analysis: a. Quantify the band intensities for p-Erk and Total Erk using image analysis software (e.g., ImageJ). b. For each sample, calculate the ratio of p-Erk to Total Erk to normalize for protein loading. c. Plot the normalized p-Erk signal against inhibitor concentration to determine the cellular IC₅₀.
Self-Validation: The total Erk blot serves as a crucial loading control, ensuring that any observed decrease in the p-Erk signal is due to pathway inhibition and not variations in protein loading. A positive control compound should be included to confirm that the pathway is responsive to inhibition in the chosen cell line.
Data Presentation and Structure-Activity Relationship (SAR)
The data generated from the biochemical and cellular assays should be systematically organized to build an SAR. This allows the research team to understand how specific chemical modifications influence potency and cellular activity, guiding the next cycle of inhibitor design.
Table 1: Hypothetical SAR Data for a Tetrahydropyrido[3,4-b]pyrazine Series
| Compound ID | R1 | R2 | R3 (at N-6) | Erk2 Biochem IC₅₀ (nM) | p-Erk Cellular IC₅₀ (nM) |
| THP-001 | H | Phenyl | H | >10,000 | >10,000 |
| THP-002 | H | 4-Fluorophenyl | H | 2,500 | >10,000 |
| THP-003 | H | 4-Fluorophenyl | Acetyl | 850 | 5,200 |
| THP-004 | H | 4-Fluorophenyl | Cyclopropylcarbonyl | 150 | 980 |
| THP-005 | H | 3-Chloro-4-fluorophenyl | Cyclopropylcarbonyl | 45 | 210 |
| THP-006 | CH₃ | 3-Chloro-4-fluorophenyl | Cyclopropylcarbonyl | 28 | 155 |
This table illustrates how systematic modifications can be correlated with activity. For instance, the addition of a cyclopropylcarbonyl group at R3 (THP-004 vs. THP-003) significantly improves biochemical potency, while further optimization of the R2 phenyl group (THP-005) and addition of a methyl group at R1 (THP-006) enhances both biochemical and cellular activity.
Conclusion
The this compound scaffold presents a compelling starting point for the development of a new generation of Erk2 kinase inhibitors. By following the integrated workflow of targeted synthesis and robust biological evaluation detailed in these application notes, researchers can systematically explore the chemical space around this core. The provided protocols for biochemical and cellular assays are designed with internal controls and validation steps to ensure data integrity and guide a rational, structure-based drug design campaign aimed at delivering potent and selective clinical candidates.
References
- Marchand, P., et al. (2016). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 7(5), 995-1002.
- Johnson, E. F., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Journal of Medicinal Chemistry, 53(11), 4315-4331.
- Marchand, P., et al. (2016). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. Semantic Scholar.
- Marchand, P., et al. (2016). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. Semantic Scholar.
- Khan, F. M., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology.
- Khan, F. M., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. PMC.
- Kuno, M., et al. (2006). Crystal structure of human ERK2 complexed with a pyrazolo[3,4-c]pyridazine derivative. Bioorganic & Medicinal Chemistry Letters, 16(1), 55-58.
- Guillaumet, G., et al. (2011). Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. Synthesis, 2011(04), 559-569.
- Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2672-2676.
- Sittampalam, G. S., et al. (2012). Phospho-ERK Assays. Assay Guidance Manual.
- De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7015.
- ResearchGate. (n.d.). Crystal structure of ERK2 bound to screening hit 1.
- Eblen, S. T., et al. (2001). Identification of Novel ERK2 Substrates through Use of an Engineered Kinase and ATP Analogs. Journal of Biological Chemistry, 276(49), 46396-46405.
- Ohta, M., et al. (2004). Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors. Bioorganic & Medicinal Chemistry, 12(11), 2965-2981.
- Marchand, P., et al. (2011). Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. ResearchGate.
- BPS Bioscience. (n.d.). Chemi-Verse™ ERK2 Kinase Assay Kit.
- ResearchGate. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2.
- ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk.
- Prudent, R., et al. (2024). Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. European Journal of Medicinal Chemistry, 275, 116391.
- RCSB PDB. (2012). 2Y9Q: Crystal structure of human ERK2 complexed with a MAPK docking peptide.
- RCSB PDB. (n.d.). 4qp7: Crystal Structure of ERK2 in complex with 2-(1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine.
- Dalby, K. N., et al. (2017). A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation. ACS Chemical Biology, 12(10), 2507-2517.
- Temple, C., et al. (1982). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 25(9), 1045-1050.
- Pegram, L. M., et al. (2023). Conformation Selection by ATP-competitive Inhibitors and Allosteric Communication in ERK2. eLife.
- Sandford, G., et al. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. The Journal of Organic Chemistry, 70(18), 7208-7216.
- Wu, W., et al. (2010). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 20(13), 3943-3947.
- Wang, Y., et al. (2023). Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 79, 117155.
- Li, J., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 29(10), 2315.
- Zhang, H., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 243, 114757.
- Wsol, A., et al. (2022). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 65(15), 10323-10345.
- U.S. Department of Health & Human Services. (n.d.). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Hydroxamic Acid Derivatives of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine
Abstract
This comprehensive guide details the synthesis of hydroxamic acid derivatives of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine, a class of compounds with significant potential in drug discovery. These molecules are notable for their activity as inhibitors of Heparin-Binding EGF-like growth factor (HB-EGF) shedding, a key process in cell proliferation and tumorigenesis. This document provides a robust, step-by-step protocol for the synthesis of the heterocyclic core, followed by the conversion of an ester intermediate to the final hydroxamic acid product. Detailed methodologies for characterization, purification, and troubleshooting are also included to ensure reliable and reproducible results for researchers in medicinal chemistry and drug development.
Introduction: The Scientific Rationale
The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently explored for its diverse biological activities. When coupled with a hydroxamic acid functional group (–CONHOH), these derivatives gain the ability to chelate metal ions, a property that makes them potent inhibitors of various metalloenzymes.
A particularly promising application for this class of compounds is the inhibition of HB-EGF shedding.[1] HB-EGF is a member of the epidermal growth factor (EGF) family and plays a crucial role in cellular processes such as proliferation, differentiation, and migration. The "shedding" of HB-EGF from the cell surface by metalloproteinases releases a soluble form that can activate the EGF receptor (EGFR), leading to downstream signaling that can drive cancer cell growth.[2] Therefore, inhibitors of HB-EGF shedding are being actively investigated as potential therapeutics for diseases characterized by excessive cell proliferation, such as certain cancers and skin conditions.[1]
This guide provides a detailed protocol for the synthesis of these promising compounds, enabling researchers to produce them for further biological evaluation.
Synthetic Strategy Overview
The synthesis of the target hydroxamic acid derivatives is approached in a two-stage process. The first stage involves the construction of the core this compound ring system with an ester-containing side chain. The second stage is the conversion of this ester functionality into the desired hydroxamic acid.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine
Welcome to the technical support center for the synthesis of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common synthetic challenges.
Troubleshooting Guide: Enhancing Yield and Purity
Low yields and purification difficulties are common hurdles in heterocyclic synthesis. This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Yield of the Desired Product in Cyclocondensation Reactions
The primary and most traditional route to the this compound core involves the cyclocondensation of 2,3-diaminopyridine with a two-carbon electrophile, such as a glyoxal derivative.[1][2] Low yields in this reaction can often be traced back to several key factors.
Possible Cause 1: Poor Quality of Starting Materials
The purity of your 2,3-diaminopyridine is paramount. This starting material can be challenging to prepare and purify, often involving laborious steps and resulting in variable yields.[3] Impurities can interfere with the cyclization process.
-
Recommendation:
-
Ensure the high purity of 2,3-diaminopyridine by checking its melting point and spectroscopic data (¹H NMR, ¹³C NMR).
-
If preparing 2,3-diaminopyridine in-house, consider purification by recrystallization or column chromatography.
-
Possible Cause 2: Suboptimal Reaction Conditions
The cyclocondensation reaction is sensitive to temperature, solvent, and pH.
-
Recommendation:
-
Solvent Choice: While various solvents can be used, polar protic solvents like ethanol or methanol are often effective. Acetonitrile has also been shown to be a good solvent for similar cyclocondensation reactions, sometimes providing higher conversion rates.[2]
-
Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to the formation of polymeric byproducts and decomposition. Start with refluxing ethanol and optimize from there.
-
pH Control: The reaction is typically carried out under neutral or slightly acidic conditions. If the reaction is sluggish, a catalytic amount of a mild acid (e.g., acetic acid) can be added to facilitate imine formation.
-
Possible Cause 3: Side Reactions
Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
-
Recommendation:
-
Polymerization: Glyoxal and other small dicarbonyl compounds are prone to polymerization. Use fresh, high-quality reagents.
-
Incomplete Cyclization: The intermediate dihydropyrazine may not fully oxidize to the desired tetrahydropyridopyrazine. If you suspect this, consider adding a mild oxidizing agent or performing the reaction open to the air.
-
Experimental Protocol: Cyclocondensation of 2,3-Diaminopyridine with Glyoxal
This protocol provides a general starting point. Optimization of specific parameters may be necessary.
-
To a solution of 2,3-diaminopyridine (1.0 eq) in ethanol (0.2 M), add a 40% aqueous solution of glyoxal (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the desired this compound.
dot
Caption: General workflow for the cyclocondensation synthesis.
Issue 2: Low Yield in the One-Pot Annelation from Pentafluoropyridine
A more modern approach to the this compound scaffold involves a one-pot reaction of pentafluoropyridine with a suitable diamine, such as ethylenediamine.[4][5][6] While efficient, this reaction can also present challenges.
Possible Cause 1: Incorrect Stoichiometry
The molar ratio of the reactants is crucial for driving the reaction to completion and minimizing side products.
-
Recommendation:
-
Use a slight excess of the diamine to ensure complete consumption of the pentafluoropyridine. A 1:1.2 ratio of pentafluoropyridine to diamine is a good starting point.
-
Possible Cause 2: Inefficient Ring Closure
The final ring-closing step can be sluggish if the reaction conditions are not optimal.
-
Recommendation:
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate nucleophilic aromatic substitution.
-
Temperature: The reaction typically requires elevated temperatures (e.g., 100-150 °C) to proceed efficiently.
-
Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is often added to scavenge the HF formed during the reaction.
-
Experimental Protocol: One-Pot Synthesis from Pentafluoropyridine
This protocol is a general guideline and may require optimization.
-
In a sealed tube, dissolve pentafluoropyridine (1.0 eq) in DMF (0.1 M).
-
Add ethylenediamine (1.2 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture at 120 °C for 12-16 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
dot
Caption: Decision tree for troubleshooting the one-pot synthesis.
Issue 3: Difficulty in Product Purification
The polarity of the this compound core and the potential for closely eluting byproducts can make purification challenging.
Possible Cause 1: Ineffective Column Chromatography
Standard silica gel chromatography may not provide adequate separation.
-
Recommendation:
-
Solvent System Optimization: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A gradual increase in the polarity of the eluent is often effective.
-
Alternative Stationary Phases: If silica gel is ineffective, consider using alumina (basic or neutral) or reverse-phase silica gel.
-
Possible Cause 2: Product is a Stubborn Oil or Low-Melting Solid
The final product may not readily crystallize, making isolation difficult.
-
Recommendation:
-
Recrystallization: If the product is a solid, recrystallization is a powerful purification technique.[6] Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Salt Formation: If the product is an oil, consider converting it to a salt (e.g., hydrochloride or trifluoroacetate). Salts are often crystalline and can be more easily purified by recrystallization. The free base can then be regenerated by treatment with a base.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: Yields can vary significantly depending on the synthetic route and the scale of the reaction. For the cyclocondensation of 2,3-diaminopyridine, yields are often moderate (30-60%). The one-pot annelation from pentafluoropyridine can provide higher yields, sometimes exceeding 70%, but may require more specialized starting materials.[4][6]
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. 2,3-Diaminopyridine and its precursors can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Pentafluoropyridine is a volatile and reactive compound and should also be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Q3: Can I use a different dicarbonyl compound instead of glyoxal in the cyclocondensation reaction?
A3: Yes, other 1,2-dicarbonyl compounds can be used to introduce substituents onto the pyrazine ring. For example, using 2,3-butanedione will result in a dimethyl-substituted pyrazine ring. The reactivity of the dicarbonyl compound will influence the reaction conditions required.
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound should be confirmed by a combination of spectroscopic techniques, including:
-
¹H NMR: To determine the number and connectivity of protons.
-
¹³C NMR: To determine the number of unique carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Q5: My reaction mixture turns dark brown or black. What does this indicate?
A5: A dark coloration often suggests the formation of polymeric byproducts or decomposition of the starting materials or product. This can be caused by excessive heat, the presence of oxygen (for air-sensitive intermediates), or side reactions like aldol condensations. If this occurs, try lowering the reaction temperature, running the reaction under an inert atmosphere (e.g., nitrogen or argon), and ensuring the purity of your starting materials and solvents.
References
- Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors. PubMed.
- Tetrahydropyrido[3,4-b]pyrazine scaffolds
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journals.
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PMC - NIH.
- 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY.
- Tetrahydropyrido[3,4-b]pyrazine Scaffolds from Pentafluoropyridine.
- Recrystallization and Crystalliz
- 2,3-diaminopyridine. Organic Syntheses Procedure.
Sources
- 1. BJOC - Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles [beilstein-journals.org]
- 2. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Welcome to the technical support center for 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important heterocyclic scaffold. We understand that overcoming solubility hurdles is a critical step in ensuring experimental success, from initial biological screening to preclinical formulation. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubilization of this compound.
Q1: What are the general solubility characteristics of this compound?
A: The this compound core structure, being a relatively planar, heterocyclic system, often exhibits low aqueous solubility. This is typical for compounds sometimes described as "brick-dust" molecules, where strong crystal lattice energy must be overcome for the compound to dissolve[1]. It is generally expected to be poorly soluble in neutral aqueous buffers but will show improved solubility in organic solvents. The presence of two basic nitrogen atoms in the pyrazine ring and one in the reduced pyridine ring suggests that its solubility will be highly dependent on pH[2][3].
Q2: I'm preparing a stock solution for a biological assay. What is the best starting solvent?
A: For initial stock solutions, we recommend using a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this class of compounds, as it is a powerful solvent capable of dissolving a wide range of polar and nonpolar substances[4]. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be diluted into your aqueous assay buffer. Always use anhydrous, high-purity DMSO to prevent compound degradation.
Q3: My compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What happened and how can I fix it?
A: This is a very common issue known as "crashing out." It occurs because while the compound is soluble in the high-concentration DMSO (acting as a co-solvent), its solubility limit is exceeded when the stock is diluted into a predominantly aqueous environment[5][6]. The final concentration of DMSO in your assay may be too low to keep the compound in solution.
-
Immediate Fixes:
-
Decrease the Final Compound Concentration: Your target concentration may be above the compound's solubility limit in the final buffer system.
-
Increase the Final Co-solvent Concentration: If your assay can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) may keep the compound dissolved. Be mindful that DMSO can affect cell viability and enzyme kinetics at higher concentrations[4].
-
Use a Different Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first or adding the buffer to the DMSO stock dropwise while vortexing to avoid localized high concentrations that promote precipitation.
-
For a more robust solution, refer to the troubleshooting guides on pH modification and co-solvent systems in Section 2.
Q4: Can I use heating or sonication to help dissolve the compound?
A: Yes, gentle heating (e.g., 37-40°C) and sonication can be used cautiously to increase the rate of dissolution. These methods provide energy to overcome the crystal lattice forces[6]. However, be aware of the following:
-
Thermodynamic Instability: You may be creating a supersaturated solution that can precipitate out upon cooling or over time.
-
Compound Degradation: Prolonged exposure to heat can degrade sensitive molecules. Always perform a quick stability check (e.g., via HPLC or LC-MS) if you use heat.
-
Safety: Ensure you are using appropriate equipment and are aware of the flash point of any organic solvents you are heating.
These methods are best used for initial solubilization in a primary solvent like DMSO, rather than for dissolving directly in an aqueous buffer.
Section 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step protocols for systematically addressing more persistent solubility issues.
Guide 1: Systematic Approach to Solubilization
Before proceeding to complex methods, it's crucial to follow a logical workflow. This diagram outlines the recommended decision-making process when you first encounter a solubility problem.
Caption: Initial troubleshooting workflow for solubility issues.
Guide 2: pH-Mediated Solubilization Protocol
The nitrogen atoms in the this compound scaffold are basic and can be protonated under acidic conditions to form a more soluble salt. This is often the most effective strategy for achieving high aqueous solubility[7][8].
Causality: By lowering the pH, you increase the concentration of H+ ions in the solution. These ions donate a proton to the basic nitrogen atoms on your molecule, creating a positively charged species (a cation). This charged species has much more favorable interactions with polar water molecules than the neutral free base, leading to a significant increase in solubility.
Caption: Equilibrium between the free base and its protonated, soluble salt form.
Experimental Protocol: pH Solubility Screen
-
Preparation: Dispense a small, equal amount of your solid compound (e.g., 1 mg) into several clear glass vials.
-
Initial Solvent: Add a small volume of deionized water (e.g., 0.5 mL) to each vial to create a suspension.
-
Acidification:
-
To the first vial, add 1N HCl dropwise (e.g., 1-2 µL at a time) while stirring or vortexing.
-
Observe for dissolution. Note the approximate pH at which the compound fully dissolves using pH paper or a micro-pH probe. This gives you the target pH for your buffer.
-
-
Buffer Preparation: Prepare a buffer system at the pH you identified (e.g., a citrate buffer for pH 3-6 or a phosphate buffer for pH 6-8). Common choices for acidic solubilization include citrate buffers or simply acidifying saline with HCl.
-
Confirmation: Confirm that your compound dissolves directly in the prepared acidic buffer at your desired final concentration.
-
Assay Compatibility: Crucially, ensure that this low-pH buffer is compatible with your downstream biological assay. Extreme pH can denature proteins or affect cell health.
Guide 3: Co-Solvent System Optimization
If pH modification is not an option, optimizing a co-solvent system is the next best approach. A co-solvent works by reducing the overall polarity of the aqueous solvent, making it a more favorable environment for a poorly soluble drug[9][10].
Experimental Protocol: Co-Solvent Tolerance Test
-
Prepare High-Concentration Stock: Make a 10 mM stock of your compound in 100% DMSO.
-
Set up Dilutions: In a 96-well plate or microcentrifuge tubes, prepare your final aqueous assay buffer.
-
Serial Dilution: Add your DMSO stock to the buffer to achieve a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%). Keep the final compound concentration the same in each well.
-
Incubate and Observe: Mix well and let the plate sit at the assay temperature for 30-60 minutes.
-
Visual Inspection: Visually inspect each well for signs of precipitation (cloudiness, crystals). You can also use a plate reader to measure light scatter at a high wavelength (e.g., 600-700 nm) as a more quantitative measure of precipitation. The lowest co-solvent concentration that shows no precipitation is your optimal starting point.
Table 1: Comparison of Common Co-solvents for Biological Assays
| Co-Solvent | Typical Starting % (v/v) | Advantages | Considerations & Cautions |
| DMSO | 0.1 - 1% | Excellent solubilizing power for a wide range of compounds.[5] | Can be toxic to cells at >0.5-1%. May inhibit certain enzymes. High boiling point makes it hard to remove.[4] |
| Ethanol | 0.5 - 2% | Less toxic than DMSO for many cell lines. Volatile and easy to remove. | Not as strong a solvent as DMSO. Can cause protein precipitation at higher concentrations. |
| PEG 400 | 1 - 5% | Low toxicity, often used in in vivo formulations. | Can be viscous. May interfere with some assay readouts. |
| DMF | 0.1 - 1% | Strong solubilizing power, similar to DMSO. | Higher toxicity than DMSO; handle with care. |
Section 3: Advanced Solubilization Strategies
If the above methods fail to provide a suitable solution for your required concentration, more advanced formulation techniques may be necessary. These typically require specialized equipment and expertise.
-
Amorphous Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix.[1][11] By preventing the drug from forming a stable crystal lattice, its apparent solubility and dissolution rate are significantly enhanced. Methods like spray drying or hot-melt extrusion are used to create these dispersions[1][12].
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble drug can be encapsulated within this cavity, forming an inclusion complex that is readily soluble in water[13][14].
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations consist of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, with the drug dissolved in the oil droplets[12].
These advanced strategies are typically explored during later-stage drug development but can be valuable tools for challenging compounds in discovery research.
References
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
- National Institutes of Health (PMC). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- WJBPHS. Solubility enhancement techniques: A comprehensive review.
- World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
- IJRPR. Techniques for Enhancing Drug Solubility: A Comprehensive Overview.
- ResearchGate. Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- Pharmaceutical Technology. Formulation Strategies for Poorly Soluble Drugs.
- ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
- PubMed. Biological assay challenges from compound solubility: strategies for bioassay optimization.
- PubMed. Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors.
- YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
- ResearchGate. 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY | Request PDF.
- ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
- Wikipedia. Dimethyl sulfoxide.
- PubMed. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine.
- Wikipedia. Pyrazine.
- National Institutes of Health (PMC). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- National Institutes of Health (PMC). Solubilization techniques used for poorly water-soluble drugs.
- ResearchGate. Pyridine and Pyridine Derivatives.
- ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- Royal Society of Chemistry. CHAPTER 2: Tactics to Improve Solubility Available.
- MDPI. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds.
- MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- National Institutes of Health (PMC). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A reversible pH-dependent intramolecular pyridine-aldehyde cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjbphs.com [wjbphs.com]
- 8. ijprdjournal.com [ijprdjournal.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Tetrahydropyridopyrazine Synthesis
Welcome to the Technical Support Center for Tetrahydropyridopyrazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. By understanding the underlying mechanisms of these side reactions, you can effectively troubleshoot your experiments and optimize your synthetic routes for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
I. Issues Related to Cyclization and Core Formation
The formation of the tetrahydropyridopyrazine ring is the crucial step in the synthesis. Most issues arise from the key cyclization reactions, such as the Pictet-Spengler and Bischler-Napieralski reactions, or cyclocondensation of diamines with dicarbonyl compounds.
FAQ 1: My Pictet-Spengler reaction to form a tetrahydropyridopyrazine is giving a low yield. What are the likely causes and how can I fix it?
A1: Low yields in a Pictet-Spengler reaction for tetrahydropyridopyrazine synthesis often stem from issues with the iminium ion formation and the subsequent electrophilic attack. Here’s a breakdown of potential causes and solutions:
-
Insufficient Iminium Ion Formation: The reaction is driven by the formation of an electrophilic iminium ion from the condensation of an amine and a carbonyl compound.[1] If this equilibrium is unfavorable, the reaction will not proceed efficiently.
-
Troubleshooting:
-
Acid Catalyst: Ensure you are using an appropriate acid catalyst (e.g., TFA, HCl) in sufficient quantity. The acid protonates the intermediate carbinolamine, facilitating water elimination to form the iminium ion.
-
Water Scavenging: The presence of excess water can shift the equilibrium away from the iminium ion. Consider using a Dean-Stark trap or adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
-
-
-
Deactivated Pyridine Ring: The Pictet-Spengler reaction is an electrophilic aromatic substitution. If the pyridine ring of your starting material is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, hindering the cyclization step.
-
Troubleshooting:
-
Reaction Conditions: For less nucleophilic systems, you may need to use stronger acidic conditions or higher temperatures to promote cyclization. However, be cautious as this can also lead to degradation.
-
Alternative Strategies: If the pyridine ring is highly deactivated, consider a different synthetic strategy, such as a Bischler-Napieralski reaction followed by reduction.
-
-
-
Side Reactions of the Carbonyl Compound: Aldehydes, in particular, can be prone to self-condensation (aldol reaction) or oxidation to carboxylic acids, reducing the amount of available reactant.
-
Troubleshooting:
-
Purity of Reagents: Use freshly distilled or purified aldehydes.
-
Order of Addition: Add the aldehyde slowly to the reaction mixture containing the amine and acid to minimize its self-reaction.
-
-
Workflow for Troubleshooting Low Yield in Pictet-Spengler Reaction
Sources
Technical Support Hub: Optimizing Annelation Reactions with Pentafluoropyridine
Welcome to the technical resource center for researchers, chemists, and process development professionals working with pentafluoropyridine (PFP) annelation. This guide is designed to provide both foundational knowledge and advanced troubleshooting strategies to help you navigate the complexities of these powerful synthetic transformations. The highly electron-deficient nature of the PFP ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), but this same reactivity presents unique challenges in controlling selectivity and maximizing yield.
This hub is structured into two main sections:
-
Frequently Asked Questions (FAQs): Covering the core principles and common starting points.
-
Advanced Troubleshooting Guide: A problem-oriented approach to overcoming specific experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of pentafluoropyridine annelation?
The primary mechanism for reactions involving pentafluoropyridine is Nucleophilic Aromatic Substitution (SNAr).[1][2] The electron-withdrawing nitrogen atom and the five fluorine atoms make the pyridine ring highly electrophilic and susceptible to attack by nucleophiles.
Key characteristics of this mechanism are:
-
Regioselectivity: Nucleophilic attack preferentially occurs at the C-4 (para) position. This is the most electronically activated position, due to the combined electron-withdrawing effects of the ring nitrogen and the fluorine atoms.[1][3][4]
-
Intermediate: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group: A fluoride ion is expelled to restore aromaticity.
Subsequent substitutions can occur at the C-2 and C-6 (ortho) positions, often requiring harsher reaction conditions.[3][4]
Q2: What are typical starting conditions for a PFP annelation reaction?
For an initial screening experiment, a good starting point involves reacting PFP with your nucleophile in the presence of a non-nucleophilic base in a polar aprotic solvent.
| Parameter | Recommended Starting Condition | Rationale |
| Solvent | DMF or Acetonitrile (MeCN) | Polar aprotic solvents can solvate the base's cation and the Meisenheimer complex, facilitating the reaction. |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) | Mild, inexpensive, and generally effective for activating common O, N, and S-based nucleophiles.[1][2] |
| Temperature | Room Temperature to 60 °C | Many SNAr reactions on PFP are facile and can proceed at moderate temperatures.[5][6] Start low and increase if no reaction is observed. |
| Stoichiometry | 1.0 eq. PFP, 1.1 eq. Nucleophile, 1.5-2.0 eq. Base | A slight excess of the nucleophile and base is standard to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent side reactions with atmospheric moisture, especially if using strong bases or sensitive substrates. |
Q3: Which nucleophiles are commonly used for PFP annelation?
A wide variety of nucleophiles can be used, taking advantage of the high reactivity of PFP. Common classes include:
-
O-Nucleophiles: Phenols, alcohols.[4]
-
N-Nucleophiles: Amines (primary, secondary), piperazines, anilines.[1][5][6]
-
S-Nucleophiles: Thiols, thiophenols.[2]
-
C-Nucleophiles: Active methylene compounds like malononitrile.[1]
The nucleophilicity of the attacking species is a critical parameter. Weaker nucleophiles may require stronger bases or higher temperatures to proceed effectively.
Part 2: Advanced Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Scenario 1: Low or No Product Yield
Initial Observation: TLC or LC-MS analysis shows primarily unreacted starting materials after the expected reaction time.
This is the most common issue and can be diagnosed with a systematic workflow.
Q: My reaction isn't working. I've mixed PFP, my amine nucleophile, and K₂CO₃ in DMF at room temperature. What should I try first?
A: The first step is to address the two most common limiting factors: nucleophile activation and reaction temperature.
-
Inadequate Base Strength: Your nucleophile may not be sufficiently deprotonated by K₂CO₃ to initiate the attack. For less acidic nucleophiles like many alcohols or secondary amines, a stronger base may be required.
-
Troubleshooting Protocol: Set up small-scale parallel reactions screening stronger bases. A comparison is outlined below.
-
| Base | pKa of Conjugate Acid | Typical Conditions | Comments |
| K₂CO₃ | ~10.3 | MeCN or DMF, 25-80 °C | Good starting point for phenols, thiols, anilines. |
| Cs₂CO₃ | ~10.3 | MeCN or DMF, 25-80 °C | Increased solubility can sometimes improve rates over K₂CO₃. |
| KOtBu | ~19 | THF or Toluene, 0-60 °C | Excellent for alcohols and less reactive amines.[7] Highly moisture-sensitive. |
| CsF | ~3.2 | Toluene or MeCN, 80-120 °C | Can act as both a base and a fluoride source, potentially influencing equilibria.[7] |
-
Insufficient Thermal Energy: The activation energy for the reaction may not be met at room temperature.
-
Troubleshooting Step: After confirming your base is appropriate, increase the reaction temperature incrementally. Heat the reaction to 60 °C for 4 hours, then check for product formation. If the reaction is still slow, increase to 80-100 °C. Be aware that higher temperatures can lead to side products.
-
Q: I've tried stronger bases and higher temperatures, but my yield is still poor. Could it be the solvent?
A: Yes, the solvent plays a crucial role. While polar aprotic solvents like DMF and MeCN are standard, they are not always optimal. In some cases, particularly with very strong bases like KOtBu, less polar solvents like THF or toluene can provide better results by minimizing side reactions.[7] If you suspect solvent is an issue, perform a solvent screen.
Scenario 2: Poor Regioselectivity or Multiple Products
Initial Observation: LC-MS or ¹⁹F NMR analysis shows multiple product peaks, indicating substitution at positions other than C-4, or multiple substitutions on the same PFP ring.
Q: My reaction is giving me a mixture of 4-substituted and 2,4-disubstituted products. How can I favor monosubstitution?
A: This is a common challenge when the mono-substituted product is still reactive enough to undergo a second substitution. The key is to control the stoichiometry and reaction conditions carefully.
-
Control Stoichiometry: The most direct approach is to use PFP as the limiting reagent.
-
Protocol: Reverse the stoichiometry. Use 1.0 equivalent of your nucleophile and 1.1-1.2 equivalents of PFP. This ensures there is always an excess of PFP relative to the reactive nucleophile, statistically favoring the first substitution.
-
-
Lower the Temperature: The second substitution (at C-2 or C-6) often has a higher activation energy than the initial C-4 substitution.[2][3] Running the reaction at the lowest possible temperature that still allows for C-4 substitution can dramatically improve selectivity.
-
Use a Milder Base: A very strong base can generate a high standing concentration of the nucleophile, which can drive multiple substitutions. If possible, revert to a milder base (e.g., K₂CO₃) that allows the reaction to proceed more slowly and controllably.
Q: My nucleophile has multiple reactive sites. How do I control which one reacts with PFP?
A: This is a chemoselectivity problem. For example, a molecule with both a phenol and an alcohol group. The more nucleophilic site will react preferentially.
-
Leverage pKa Differences: Phenols are more acidic than alcohols and are more easily deprotonated. Using a carefully measured amount of a mild base (e.g., 1.0 eq K₂CO₃) will selectively deprotonate the phenol, allowing it to react while leaving the alcohol untouched.
-
Protecting Groups: If pKa differences are not sufficient, you may need to use a protecting group strategy. Protect the more reactive site, perform the annelation on the desired site, and then deprotect.
Scenario 3: Product or Starting Material Decomposition
Initial Observation: The reaction mixture turns dark, and analysis shows a complex mixture of unidentifiable byproducts with little to no desired product or remaining starting material.
Q: My reaction with a strong base turns black and yields tar. What is happening?
A: This strongly suggests decomposition, likely caused by conditions that are too harsh.
-
Excessively Strong Base: Highly reactive bases like organolithiums or Grignard reagents can attack the pyridine ring directly or cause polymerization. Stick to carbonate, alkoxide, or fluoride bases where possible.
-
High Temperatures: Pentafluoropyridine itself is thermally stable, but your nucleophile or the resulting product may not be, especially in the presence of a strong base. Run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Air/Moisture Sensitivity: If using highly reactive reagents (e.g., KOtBu), ensure the reaction is run under a strictly inert atmosphere with anhydrous solvents. Contamination with water can quench the base and lead to unwanted side reactions.
References
- The suggested mechanism nucleophilic substitution of pentafluoropyridine with malononitrile.
- Scheme 1. Cyclization of pentafluoropyridine with some substituted ethylenediamine.
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. National Institutes of Health (NIH). [Link]
- Reaction of pentafluoropyridine with various nucleophiles under ultrasonic irradiation.
- Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermedi
- Synthesis of Polycyclic Benzofused Nitrogen Heterocycles via a Tandem Ynamide Benzannulation/Ring Closing Metathesis Strategy. Application in a Formal Total Synthesis of (+)-FR900482. National Institutes of Health (NIH). [Link]
- Design, synthesis and biological evaluation of novel diaryl-substituted fused nitrogen heterocycles as tubulin polymerization inhibitors to overcome multidrug resistance in vitro and in vivo. PubMed. [Link]
- Mechanochemical reactions of pentafluoropyridine for the design of rational polymer architectures. SFU Summit. [Link]
- (PDF) Facile Synthesis of Fused Nitrogen containing Heterocycles as Anticancer Agents. N.R.Mohamed, N.Y.Khaireldin, A.F.Fahmy, and A.A. Elsayed.
- Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. Royal Society of Chemistry. [Link]
- C F and C H Bond Activation Reactions of Fluorinated Molecules at Rhodium Pincer Complexes | Request PDF.
- Coumarin-Fused Nitrogenous Heterocycles: An Exploration of Annulation Str
- The development of new applications for pentafluoropyridine in organic chemistry. Durham e-Theses. [Link]
- Reactivity of a palladium fluoro complex towards silanes and Bu3SnCH [[double bond, length as m-dash]] CH2: catalytic derivatisation of pentafluoropyridine based on carbon–fluorine bond activation reactions. Royal Society of Chemistry. [Link]
- Fused Unsaturated Nitrogen Heterocycles. ChemInfoGraphic. [Link]
- Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. National Institutes of Health (NIH). [Link]
- Selective defluorinative [4 + 3] annulation to access fluorinated oxazepines and thiazepines | Request PDF.
- Platinum-Catalyzed C-H Functionaliz
Sources
- 1. researchgate.net [researchgate.net]
- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical reactions of pentafluoropyridine for the design of rational polymer architectures [summit.sfu.ca]
- 4. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchrepository.wvu.edu [researchrepository.wvu.edu]
Technical Support Center: Mass Spectrometry of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Welcome to the technical support resource for the mass spectrometric analysis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their analytical methods. As a Senior Application Scientist, my goal is to provide not just steps, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions to establish a baseline for your analysis.
Q1: What is the expected molecular ion for this compound in electrospray ionization (ESI) mass spectrometry?
Given its structure, which contains basic nitrogen atoms, this compound is ideally suited for positive mode electrospray ionization (+ESI). The expected molecular ion will be the protonated molecule, denoted as [M+H]⁺. The neutral monoisotopic mass of the parent compound (C₇H₉N₃) is approximately 147.08 Da, so you should be looking for an ion at m/z 148.09.
Q2: What are the best initial LC-MS conditions for analyzing this compound?
For a polar, nitrogen-containing heterocyclic compound, a reversed-phase separation with an acidic mobile phase is the standard starting point.[1] The acidic conditions ensure the analyte is protonated, which is crucial for both good ESI response and, in some cases, retention.[2]
Table 1: Recommended Starting LC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecules; provides good starting resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water (MS-grade) | Provides protons to facilitate ionization and improve peak shape.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (MS-grade) | Standard organic solvent for reversed-phase chromatography. |
| Gradient | 5-95% B over 5-10 minutes | A typical starting gradient to elute compounds of moderate polarity. |
| Flow Rate | 0.3 - 0.5 mL/min | Compatible with standard 2.1 mm ID columns and ESI sources. |
| Ionization Mode | ESI Positive (+) | The basic nitrogens readily accept a proton.[4] |
| Capillary Voltage | 3.5 - 4.5 kV | A standard range for generating a stable electrospray.[5][6] |
| Drying Gas Temp | 300 - 350 °C | Facilitates desolvation of droplets.[3] |
| Nebulizer Gas | 35 - 50 psi | Assists in aerosol formation.[5] |
Q3: What are the expected major fragmentation patterns in MS/MS?
The structure of this compound contains both a saturated piperidine-like ring and an aromatic pyrazine ring. This duality dictates its fragmentation behavior.
-
Alpha-Cleavage: The most common fragmentation pathway for cyclic amines is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to a nitrogen atom.[7][8][9] This is driven by the stability of the resulting ion.
-
Ring Cleavage: Fragmentation of the saturated tetrahydropyridine ring is highly likely.
-
Neutral Loss: Loss of small, stable neutral molecules like HCN from the pyrazine ring can occur, a characteristic fragmentation for nitrogen-containing aromatic systems.[10][11]
Section 2: Troubleshooting Guide
This guide uses a question-and-answer format to directly address common experimental issues.
Problem 1: I see a very weak or no signal for my compound's [M+H]⁺ ion.
A weak or absent signal is one of the most common and frustrating issues in LC-MS analysis.[12] The cause can typically be traced to the sample, the LC separation, or the MS source.
-
Potential Cause A: Suboptimal Ionization or Matrix Effects
-
Explanation: The efficiency of converting your analyte from a liquid phase to a gas-phase ion is paramount.[4] Matrix effects occur when other components in your sample co-elute with your analyte and compete for ionization, suppressing its signal.[2][4] As a polar compound, this compound may have limited retention on a C18 column, causing it to elute early with other polar matrix components.[1]
-
Troubleshooting Steps:
-
Confirm Spray Stability: Visually inspect the electrospray plume if your instrument allows. An unstable spray (dripping or sputtering) will result in an erratic or nonexistent signal.[6][12] Ensure proper nitrogen gas flow and pressure.[13]
-
Optimize Mobile Phase: Ensure your mobile phase contains an acid modifier like 0.1% formic acid. This lowers the pH of the ESI droplets, promoting the protonation of your basic analyte.
-
Improve Sample Preparation: If analyzing a complex matrix (e.g., plasma, tissue), implement a more rigorous sample cleanup protocol like solid-phase extraction (SPE) to remove interfering salts and macromolecules.[2][4]
-
Modify Chromatography: Increase retention to move the analyte away from the solvent front and early-eluting interferences. You can try a shallower gradient or consider an alternative column chemistry like Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds.[1][14]
-
-
-
Potential Cause B: Instrument Parameters are Not Optimized
-
Explanation: The ion source settings (voltages, gas flows, temperatures) create the specific environment needed for efficient desolvation and ionization. These parameters are interdependent and must be optimized for your specific analyte and LC conditions.[3]
-
Troubleshooting Steps:
-
Tune Source Parameters: Systematically adjust the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the signal for your analyte. A post-column infusion of your standard while adjusting these parameters is the most effective way to do this.
-
Check Mass Range: Double-check that the mass spectrometer's scan range is set correctly to include the m/z of your target ion (e.g., m/z 148.09).
-
-
Caption: Troubleshooting workflow for weak or no analyte signal.
Problem 2: My spectrum is complex, showing [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions.
-
Explanation: This is classic adduct formation.[15] Sodium ([M+Na]⁺, ~22 Da higher than [M+H]⁺) and potassium ([M+K]⁺, ~38 Da higher than [M+H]⁺) are ubiquitous in labs (glassware, solvents, buffers) and can readily form adducts with analytes in the ESI source. This splits your total ion current among multiple species, reducing the sensitivity for your desired protonated molecule.[14]
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Always use MS-grade or LC-MS-grade solvents and additives to minimize salt contamination.[4]
-
Improve Glassware Cleaning: Avoid using detergents that contain sodium salts. Rinse glassware thoroughly with high-purity water and then an organic solvent.
-
Introduce a Competitive Ion: Adding a low concentration of ammonium formate or ammonium acetate to your mobile phase can be effective. The high concentration of NH₄⁺ ions can outcompete Na⁺ and K⁺ for adduction, consolidating your signal into the [M+NH₄]⁺ adduct or promoting the desired [M+H]⁺ form.[4]
-
Problem 3: The molecular ion [M+H]⁺ is weak or absent, but I see strong signals at lower m/z values.
-
Explanation: This indicates in-source fragmentation, where the molecule breaks apart in the high-energy region between the ESI needle and the mass analyzer.[16][17] While sometimes useful for structural confirmation, it is detrimental when you need to quantify the parent compound. This process is highly dependent on the "cone" or "orifice" voltage.[16]
-
Troubleshooting Steps:
-
Reduce Cone/Orifice Voltage: This is the primary parameter controlling in-source fragmentation. Lower this voltage in steps (e.g., from 40V down to 20V) and monitor the intensity of your [M+H]⁺ ion versus your fragment ions. You should see the molecular ion intensity increase as the fragment intensities decrease.
-
Check Source Temperature: Excessively high temperatures can sometimes contribute to the thermal degradation of sensitive compounds. Ensure the drying gas temperature is not higher than necessary for good desolvation.
-
Caption: Simplified proposed fragmentation pathway for the analyte.
Section 3: Protocols & Methodologies
Protocol 1: Systematic Optimization of ESI Source Parameters
This protocol assumes your analyte is being introduced via a constant infusion using a syringe pump or post-column from your LC.
-
Initial Setup: Infuse a 1 µg/mL solution of this compound in 50:50 Acetonitrile:Water with 0.1% Formic Acid at a flow rate of 10 µL/min.
-
Set Initial Parameters: Use the starting parameters from Table 1.
-
Optimize Nebulizer Gas: While monitoring the signal intensity of the [M+H]⁺ ion (m/z 148.09), vary the nebulizer gas pressure. Start low and increase until the signal is maximized and stable.
-
Optimize Drying Gas: Adjust the drying gas flow and temperature. Increase the temperature in 25 °C increments until the signal no longer improves. Then, adjust the flow rate to find the maximum signal.
-
Optimize Capillary Voltage: Vary the capillary voltage in 0.5 kV increments. Find the voltage that provides the highest and most stable signal. Too high a voltage can lead to instability or discharge.[6]
-
Optimize Cone Voltage: Finally, adjust the cone/orifice voltage as described in "Problem 3" to balance sensitivity against in-source fragmentation. For quantification, you want to maximize the [M+H]⁺ signal. For identification, a slightly higher voltage might be useful to generate confirmatory fragments.
References
- Benchchem. Troubleshooting low signal intensity in mass spectrometry of polymethoxyflavonoids.
- Organomation. 5 Common Nitrogen Issues in LC-MS. (2025-06-03).
- Ng, K. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014-08-26).
- Biotage. Troubleshooting Loss of Signal: Where did my peaks go?. (2023-02-02).
- LCGC North America. LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018-09-01).
- MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
- Unknown. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
- ResearchGate. Nitrogen-Containing Heterocyclic Compounds | Request PDF.
- ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025-05-06).
- National Institute of Standards and Technology. Pyrazine - the NIST WebBook.
- JEOL USA Inc. In-source fragmentation.
- PubMed. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. (2019-08-30).
- Wikipedia. Fragmentation (mass spectrometry).
- NIH. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020-05-26).
- Unknown. Heteroatom-substituted tetra(3,4-pyrido)porphyrazines: A stride toward near-infrared-absorbing macrocycles.
- NIH. Pyrido[3,4-b]pyrazine | C7H5N3 | CID 638007 - PubChem.
- ResearchGate. What do aromatic compunds fragment into in MS? Why are adducts formed?. (2016-01-05).
- SpectraBase. 5,6,13,14-Tetrahydropyrido[2'',3'':5',6']pyrazino[2',3':5,6]cycloocta[1,2-b]pyrazine-2,3-dicarbonitrile - Optional[MS (GC)] - Spectrum.
- Scilit. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Unknown. Reduction and Adduct Formation From Electrosprayed Solutions of Porphyrin Salts.
- ResearchGate. Reduction and adduct formation from electrosprayed solutions of porphyrin salts | Request PDF. (2025-08-06).
- ACS Publications. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters | Analytical Chemistry. (2020-08-05).
- ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. (2022-05-27).
- Chemistry LibreTexts. 6.5: Amine Fragmentation. (2022-07-03).
- YouTube. Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. (2022-05-08).
- NIH. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023-08-29).
- PubMed. Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors.
- YouTube. Mastering Electrospray Ionization: Setting the Voltage. (2021-05-23).
- PubMed. Mass spectral characterization of tetracyclines by electrospray ionization, H/D exchange, and multiple stage mass spectrometry.
- YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. (2020-12-17).
- YouTube. Mass Spectrometry: Electrospray. (2023-02-01).
- ResearchGate. Mass spectra of tentatively identified pyrazine products. The 5 largest....
- National Institute of Standards and Technology. Pyrazine, 3-ethyl-2,5-dimethyl- - the NIST WebBook.
- CAS Common Chemistry. 1H-1,2,3-Triazolo[4,5-b]pyrazine.
- YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018-09-20).
Sources
- 1. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. whitman.edu [whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. blog.organomation.com [blog.organomation.com]
- 14. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. In-source fragmentation [jeolusa.com]
- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Stability of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine Derivatives
Welcome to the technical support center for 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common stability challenges encountered during the handling, formulation, and storage of this important class of compounds. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the integrity and reliability of your experimental results.
Introduction: The Double-Edged Sword of a Privileged Scaffold
The this compound core is a privileged scaffold in modern medicinal chemistry, forming the backbone of several innovative therapeutic agents. Its unique three-dimensional structure and rich chemical functionality allow for potent and selective interactions with a variety of biological targets. However, the very features that impart its desirable pharmacological properties also render it susceptible to specific degradation pathways. Understanding these liabilities is the first step toward mitigating them.
This guide is structured in a question-and-answer format to directly address the practical challenges you may face in the laboratory. We will delve into the mechanisms of degradation and provide actionable strategies to enhance the stability of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Oxidative Instability
Question 1: I've observed the formation of new, more polar impurities in my sample of a this compound derivative upon storage, even in the solid state. What could be the cause?
Answer: This is a classic sign of oxidative degradation. The tetrahydropyridine ring within your scaffold is particularly susceptible to oxidation. The likely mechanism involves the formation of a hydroperoxide intermediate, which can then lead to a variety of degradation products, including the aromatized pyridinium species. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions, which can catalyze the oxidation.
-
Causality: The nitrogen atoms in the heterocyclic system can participate in single-electron transfer (SET) processes, especially when exposed to light or in the presence of metal catalysts, initiating the oxidation cascade. The benzylic-like protons on the carbon atoms adjacent to the nitrogen in the tetrahydropyridine ring are also susceptible to abstraction, leading to radical intermediates that readily react with oxygen.
Question 2: How can I prevent or minimize the oxidation of my compound?
Answer: A multi-pronged approach is most effective for preventing oxidation:
-
Inert Atmosphere: Handle and store your compound under an inert atmosphere, such as nitrogen or argon. This is the most direct way to exclude oxygen. For long-term storage, consider sealing ampoules under vacuum or an inert gas.
-
Antioxidants: The addition of antioxidants to your formulation can be highly effective. The choice of antioxidant will depend on the phase (solution or solid) and the nature of your derivative.
| Antioxidant | Recommended Concentration (w/w or v/v) | Application Notes |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | Effective in both solid and lipid-based formulations. |
| Ascorbic Acid (Vitamin C) | 0.05% - 0.2% | Ideal for aqueous formulations. Can act as a pro-oxidant in the presence of metal ions, so co-formulation with a chelating agent is recommended. |
| Sodium Metabisulfite | 0.01% - 0.1% | A strong reducing agent suitable for aqueous solutions. Can be reactive with certain functional groups. |
-
Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidation. The inclusion of a chelating agent can sequester these ions and inhibit their catalytic activity.
| Chelating Agent | Recommended Concentration (w/w or v/v) | Application Notes |
| Ethylenediaminetetraacetic Acid (EDTA) | 0.01% - 0.05% | Effective in aqueous solutions. Available as various salts (e.g., disodium EDTA). |
| Citric Acid | 0.1% - 0.5% | A natural and generally regarded as safe (GRAS) chelating agent for aqueous formulations. |
-
Light Protection: Store your compound in amber vials or protect it from light by other means (e.g., wrapping in aluminum foil). As we will discuss later, photo-oxidation is a significant degradation pathway.
Section 2: Thermal and Hydrolytic Instability
Question 3: My compound, a this compound derivative with an amide substituent, shows significant degradation when heated in solution. What is the likely degradation pathway?
Answer: The tetrahydropyrazine portion of your molecule, which is structurally similar to piperazine, is susceptible to thermal degradation. This often proceeds via nucleophilic substitution (SN2) reactions, which can lead to ring-opening.[1] Additionally, if your compound has hydrolyzable functional groups, such as amides or esters, these are prone to cleavage under thermal stress, especially in aqueous solutions at non-neutral pH. For instance, the well-known antitubercular drug pyrazinamide, a simple pyrazine derivative, is known to be relatively stable to acid hydrolysis but its amide bond can be cleaved.[2]
Question 4: What are the best practices for handling and storing my derivatives to avoid thermal and hydrolytic degradation?
Answer:
-
Temperature Control: Store your compounds at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or lower) for long-term storage. Avoid repeated freeze-thaw cycles. For experimental work, use the lowest practical temperature.
-
pH Control: The hydrolytic stability of your compound is likely pH-dependent. It is crucial to determine the pH-stability profile of your specific derivative. Generally, maintaining the pH near neutrality (pH 6-8) is a good starting point for minimizing hydrolysis of many functional groups. Buffering your solutions is highly recommended.
-
Solvent Selection: For solution-based experiments, use aprotic solvents if your compound is susceptible to hydrolysis. If aqueous solutions are necessary, minimize the water activity by, for example, using co-solvents like propylene glycol or polyethylene glycol (PEG), if compatible with your experimental design.
-
Lyophilization: For long-term storage of solid material, lyophilization (freeze-drying) is an excellent technique to remove residual water and enhance stability.
Section 3: Photostability
Question 5: I've noticed a change in the color and chromatographic profile of my compound after it has been left on the lab bench for a few days. Could this be due to light exposure?
Answer: Yes, this is highly probable. Many heterocyclic compounds are photosensitive, and the tetrahydropyridine and pyrazine rings in your scaffold are no exception. Photodegradation can occur through two primary mechanisms:
-
Direct Photolysis: The molecule directly absorbs light energy, leading to an excited state that can then undergo chemical reactions such as bond cleavage or rearrangement.
-
Indirect (Photosensitized) Degradation: Other components in your sample (e.g., excipients, impurities) absorb light and transfer the energy to your compound, leading to its degradation.
The most significant photodegradation processes for this class of compounds often involve the loss of side-chains or oxidation of the heterocyclic core.[3]
Question 6: How can I protect my compounds from photodegradation?
Answer:
-
Light Protection: As mentioned earlier, the use of amber glassware is a fundamental and effective measure. For highly sensitive compounds, working under low-light conditions (e.g., in a room with yellow or red light) is advisable.
-
UV Absorbers: In solution formulations, the addition of a UV-absorbing excipient can help protect the active molecule by preferentially absorbing the damaging radiation. Examples include benzophenones and cinnamates, though their compatibility must be assessed.
-
Headspace Control: For solutions, purging the headspace of the vial with an inert gas can help minimize photo-oxidation by displacing oxygen.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying the likely degradation products and pathways for your compound.[4][5] This information is critical for the development of stability-indicating analytical methods.
Objective: To intentionally degrade the this compound derivative under various stress conditions to understand its degradation profile.
Materials:
-
Your this compound derivative
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (or other suitable organic solvent)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To 1 mL of your stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60 °C for 24 hours (or until approximately 10-20% degradation is observed by HPLC).
-
Neutralize with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of your stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 60 °C for 24 hours (or until degradation is observed).
-
Neutralize with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of your stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours (or until degradation is observed).
-
-
Thermal Degradation:
-
Place a solid sample of your compound in a vial in an oven at 80 °C for 48 hours.
-
Also, heat a solution of your compound (in a suitable solvent) at 80 °C for 48 hours.
-
-
Photodegradation:
-
Expose a solid sample and a solution of your compound to light in a photostability chamber according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all stressed samples and a non-stressed control by HPLC.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
A mass spectrometer detector is highly recommended for the identification of degradation products.
-
Visualizing Degradation Pathways and Workflows
Diagram 1: General Degradation Pathways
Caption: Potential degradation pathways for the scaffold.
Diagram 2: Workflow for Stability Enhancement
Caption: A systematic approach to stabilizing your derivative.
Conclusion
The this compound scaffold is a valuable tool in drug discovery, but its inherent reactivity requires careful consideration to ensure the stability and reliability of your research. By understanding the primary degradation pathways—oxidation, hydrolysis, thermal decomposition, and photodegradation—and by implementing the proactive strategies outlined in this guide, you can significantly enhance the stability of your derivatives. We encourage you to perform forced degradation studies early in your development process to build a comprehensive stability profile for your specific molecules. This will not only save you time and resources but will also lead to more robust and reproducible scientific outcomes.
References
- ResearchGate. A Comprehensive Development and Validation of a Stability‐Indicating High‐Performance Liquid Chromatographic Method for Adagrasib Drug Substance With Degradation Product Characterization by Liquid Chromatography‐Tandem Mass Spectrophotometry.
- MDPI. Eco-Conscious UPLC Analysis for the Quantification of Adagrasib in Bulk and Tablets.
- Nature. Pyrazinamide triggers degradation of its target aspartate decarboxylase.
- Journal of the American Chemical Society. Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance.
- National Center for Biotechnology Information. Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons.
- National Center for Biotechnology Information. Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug.
- PubMed. Pyrazinamide triggers degradation of its target aspartate decarboxylase.
- ResearchGate. A DFT quest for effects of fused rings on the stability of remote N-heterocyclic carbenes.
- RSC Publishing. Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides.
- SlideShare. Synthesis and reactions of Pyrazine.
- ResearchGate. Degradation of Rifampicin, Isoniazid and Pyrazinamide from Prepared Mixtures and Marketed Single and Combination Products Under Acid Conditions.
- ResearchGate. Ring fusion isomers of dithienoborepins: perturbations of electronic structure, aromaticity, and reactivity in boron-containing polycyclic heteroaromatics.
- ResearchGate. Pyrazinamide triggers degradation of its target aspartate decarboxylase.
- ScienceDirect. Pyrazines and Related Ring Structures.
- Bio-Rad. Forced Degradation Studies: Regulatory Considerations and Implementation.
- YouTube. Synthesis and reactions of Pyrazine.
- Organic Chemistry Portal. Pyrazole synthesis.
- RSC Publishing. Relieving the stress together: annulation of two different strained rings towards the formation of biologically significant heterocyclic scaffolds.
- MedCrave. Forced degradation studies.
- Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives.
- PubMed. Pyrazines: occurrence, formation and biodegradation.
- Scholarship@Western. Synthesis of some substituted pyrazines and their olfactive properties.
- PubMed. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine.
- ResearchGate. Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources.
- ResearchGate. Photodegradation study of some triazine-type herbicides.
- European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products.
- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- MDPI. Chemical Transformation of Pyrazine Derivatives.
- PubMed. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- ResearchGate. Synthesis of substituted pyrazines from N-allyl malonamides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine Analogs
Welcome to the technical support center for the purification of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to solve even the most challenging purification problems.
I. Troubleshooting Guides
This section is dedicated to resolving specific issues you may encounter during the purification of your this compound analogs.
A. Column Chromatography
Column chromatography is a primary tool for purifying these analogs. However, the presence of multiple nitrogen atoms can lead to specific challenges.[1]
Question 1: I'm observing poor separation and overlapping peaks of my tetrahydropyrido[3,4-b]pyrazine analog and its impurities. What should I do?
Answer: Poor separation is a common issue and can stem from several factors. Here’s a systematic approach to troubleshoot this problem:
-
Inappropriate Solvent System: The polarity of your mobile phase is critical.[2]
-
Solution: Begin by running a series of Thin Layer Chromatography (TLC) plates with different solvent systems to find the optimal mobile phase for separation. If your compound has a low Rf value (moves slowly), increase the polarity of the solvent system. Conversely, if the Rf is high (moves quickly), decrease the polarity.[2] For nitrogen-containing heterocycles, which can be quite polar, consider systems like dichloromethane/methanol or ethyl acetate/hexane.[2][3]
-
-
Column Overloading: Exceeding the capacity of your column is a frequent cause of poor separation.
-
Compound Tailing: The basic nitrogen atoms in your tetrahydropyrido[3,4-b]pyrazine analogs can interact strongly with the acidic silica gel, causing the peaks to tail.
-
Solution: To mitigate this, you can add a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase. This will compete with your compound for the active sites on the silica gel, resulting in more symmetrical peaks.
-
Question 2: My highly polar this compound analog is not eluting from the silica gel column. How can I recover my compound?
Answer: This is a common problem with polar, nitrogen-containing compounds.[4] Here are several strategies to address this:
-
Increase Solvent Polarity: Your compound may be too polar for the current mobile phase.
-
Solution: Gradually increase the polarity of your eluent. If you are using an ethyl acetate/hexane system, you can switch to a dichloromethane/methanol system, which is more effective for eluting polar compounds.[2]
-
-
Compound Decomposition: There's a possibility that your analog is unstable on silica gel.[5]
-
Solution: To test for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see off-diagonal spots, it indicates decomposition. In this case, consider switching to a less acidic stationary phase like alumina or a deactivated silica gel.[5]
-
-
Alternative Chromatography Modes: For very polar compounds, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) may be more suitable.[1]
Experimental Workflow: Troubleshooting Poor Chromatographic Separation
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.rochester.edu [chem.rochester.edu]
Navigating the Synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine: A Technical Support Guide
Welcome to the technical support center for the synthesis and scale-up of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this valuable heterocyclic scaffold. Drawing from established protocols and extensive field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring a robust and reproducible synthetic process.
I. Troubleshooting Guide: From Benchtop to Scale-Up
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your decision-making.
Reaction Initiation and Control
Question 1: My reaction to form the tetrahydropyrido[3,4-b]pyrazine core from 2,3-diaminopyridine and a 1,2-dicarbonyl equivalent is sluggish and gives a low yield. What are the likely causes and how can I improve it?
Answer:
A sluggish reaction and low yield in this condensation reaction often point to several critical factors that can be systematically addressed:
-
Inadequate Acid Catalysis: The condensation of a diamine with a dicarbonyl compound to form the dihydropyrazine intermediate, which is subsequently reduced, often requires acid catalysis to activate the carbonyl groups. Without sufficient acid, the reaction rate will be significantly lower.
-
Troubleshooting Steps:
-
Acid Choice: If using a Brønsted acid, consider switching to a stronger acid or a Lewis acid. For instance, if acetic acid is proving ineffective, a trial with p-toluenesulfonic acid (p-TSA) or a Lewis acid like zinc chloride (ZnCl₂) may be beneficial.
-
Catalyst Loading: Ensure the catalytic amount is appropriate. Typically, 5-10 mol% is a good starting point, but this may need to be optimized.
-
Water Scavenging: The condensation reaction releases water, which can inhibit the reaction. Employing a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can drive the equilibrium towards the product.
-
-
-
Suboptimal Reaction Temperature: Condensation reactions often require elevated temperatures to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Temperature Increase: Gradually increase the reaction temperature while monitoring for any decomposition of starting materials or product.
-
Solvent Choice: Ensure your solvent has a high enough boiling point to accommodate the required temperature. Toluene or xylene are common choices for reactions requiring azeotropic removal of water.
-
-
-
Purity of Starting Materials: The presence of impurities in either the 2,3-diaminopyridine or the dicarbonyl compound can interfere with the reaction.
-
Troubleshooting Steps:
-
Reagent Analysis: Verify the purity of your starting materials using techniques like NMR or HPLC.
-
Purification: If necessary, purify the starting materials before use. Recrystallization or column chromatography are common methods.
-
-
Question 2: During the catalytic hydrogenation of the pyrazine ring to form the tetrahydropyridopyrazine, I am observing a mixture of products, including partially hydrogenated intermediates and over-reduced species. How can I improve the selectivity?
Answer:
Controlling the selectivity of catalytic hydrogenation of a heteroaromatic ring like pyrazine is a common challenge. The formation of a product mixture is often a result of suboptimal reaction conditions or catalyst choice.
-
Catalyst Selection and Activity: The choice of catalyst and its activity are paramount for selective hydrogenation.
-
Troubleshooting Steps:
-
Catalyst Screening: If you are using a highly active catalyst like Palladium on Carbon (Pd/C), you might be promoting over-reduction. Consider a less active catalyst such as Platinum on Carbon (Pt/C) or Rhodium on Alumina (Rh/Al₂O₃).
-
Catalyst Loading: Reduce the catalyst loading. A lower catalyst-to-substrate ratio can often improve selectivity by slowing down the overall reaction rate.
-
Catalyst Poisoning: In some cases, controlled poisoning of the catalyst can enhance selectivity. However, this is an advanced technique that requires careful optimization.
-
-
-
Reaction Parameters: Hydrogen pressure and reaction temperature play a crucial role in determining the extent of hydrogenation.
-
Troubleshooting Steps:
-
Hydrogen Pressure: High hydrogen pressure can lead to over-reduction. Try reducing the pressure to a lower level (e.g., from 50 psi to 10-20 psi).
-
Temperature Control: Lowering the reaction temperature will decrease the reaction rate and can improve selectivity. Running the reaction at room temperature or even below may be beneficial.
-
-
-
Reaction Monitoring: Careful monitoring of the reaction progress is essential to stop the reaction once the desired product is formed.
-
Troubleshooting Steps:
-
In-process Controls (IPCs): Implement regular IPCs using techniques like TLC, HPLC, or GC-MS to monitor the consumption of the starting material and the formation of the product and byproducts.
-
Quenching: Once the desired product is the major component, the reaction should be stopped promptly by filtering off the catalyst.
-
-
| Parameter | Issue | Recommended Action |
| Catalyst | Over-reduction | Switch to a less active catalyst (e.g., Pt/C, Rh/Al₂O₃) or reduce catalyst loading. |
| Hydrogen Pressure | Formation of over-reduced byproducts | Decrease the hydrogen pressure. |
| Temperature | Low selectivity | Lower the reaction temperature. |
| Reaction Time | Product mixture | Implement strict in-process controls to stop the reaction at the optimal time. |
Question 3: I am attempting a Pictet-Spengler type reaction to construct the tetrahydropyrido[3,4-b]pyrazine core, but the reaction is failing or giving a complex mixture. What are the key considerations for this approach?
Answer:
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related fused heterocyclic systems. However, its success is highly dependent on the electronic nature of the starting materials and the reaction conditions.
-
Nucleophilicity of the Pyrazine Ring: The key step in the Pictet-Spengler reaction is the intramolecular electrophilic attack of an iminium ion on an aromatic ring. The pyrazine ring is electron-deficient, making it a poor nucleophile for this type of reaction.
-
Troubleshooting Steps:
-
Activating Groups: The presence of electron-donating groups on the pyrazine ring can increase its nucleophilicity and facilitate the cyclization.
-
Alternative Strategies: If the pyrazine ring is not sufficiently activated, a standard Pictet-Spengler reaction may not be feasible. In such cases, alternative synthetic routes should be considered.
-
-
-
Iminium Ion Formation: The formation of the iminium ion intermediate is crucial.
-
Troubleshooting Steps:
-
Acid Catalyst: A Brønsted or Lewis acid is typically required to promote the formation of the iminium ion from the amine and aldehyde/ketone.[1]
-
Anhydrous Conditions: The presence of water can hydrolyze the iminium ion, so anhydrous reaction conditions are often necessary.
-
-
-
Reaction Conditions: Temperature and solvent can significantly impact the outcome of the reaction.
-
Troubleshooting Steps:
-
Solvent Screening: Aprotic solvents are often preferred to avoid side reactions.
-
Temperature Optimization: The reaction may require heating to overcome the activation energy barrier for the cyclization step.
-
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis, purification, and characterization of this compound.
1. What are the most common synthetic routes for producing this compound on a larger scale?
For scalable synthesis, two primary routes are commonly considered:
-
Condensation followed by Reduction: This is a classical and often robust approach. It typically involves the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound (like glyoxal or a derivative) to form a dihydropyrazine intermediate, which is then reduced to the final product. The reduction can be achieved through catalytic hydrogenation or with a chemical reducing agent.
-
Synthesis from Pentafluoropyridine: A one-pot annelation reaction of pentafluoropyridine with a suitable diamine (like ethane-1,2-diamine) provides a direct route to a trifluorinated version of the target scaffold.[2][3] Subsequent nucleophilic substitution reactions can be used to further functionalize the molecule. This method is particularly useful for creating libraries of derivatives.
2. What are the typical impurities I should expect, and how can I characterize them?
The impurity profile will depend on the synthetic route chosen. However, some common classes of impurities include:
-
Unreacted Starting Materials: Residual 2,3-diaminopyridine or the dicarbonyl compound.
-
Partially Reacted Intermediates: For instance, the dihydropyrazine intermediate before the final reduction step.
-
Over-reduced Byproducts: If using catalytic hydrogenation, there is a risk of reducing the pyridine ring as well.
-
Side-reaction Products: Depending on the specific reagents and conditions, various side reactions can occur.
Characterization of these impurities is typically achieved using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To separate the impurities from the main product and quantify them.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weights of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structures of the isolated impurities.
3. What are the best practices for purifying this compound, especially on a larger scale?
The basic nature of the product often dictates the purification strategy.
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is often the most efficient and scalable purification method. Acid-base chemistry can be exploited here; for example, by forming a salt of the product with an acid, crystallizing the salt, and then neutralizing to recover the pure free base.
-
Column Chromatography: For smaller scales or when crystallization is not effective, column chromatography on silica gel is a common method. Due to the basic nature of the compound, it is often necessary to add a small amount of a basic modifier (like triethylamine or ammonia) to the eluent to prevent streaking and improve separation.
-
Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be a viable purification method for larger quantities.
4. Are there any specific safety precautions I should take when working with the reagents for this synthesis?
Yes, standard laboratory safety practices should always be followed. Specific hazards to be aware of include:
-
2,3-Diaminopyridine: Can be toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation reactor is properly set up and purged with an inert gas before and after the reaction. Use a catalyst that is handled appropriately to avoid ignition sources (e.g., pyrophoric catalysts).
-
Strong Acids and Bases: Handle with care, wearing appropriate PPE to avoid skin and eye contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
III. Experimental Workflow & Visualization
To provide a clearer understanding of a common synthetic approach, a generalized experimental workflow for the condensation-reduction strategy is outlined below.
Generalized Experimental Protocol: Two-Step Synthesis
Step 1: Condensation to form the Dihydropyrazine Intermediate
-
To a solution of 2,3-diaminopyridine in a suitable solvent (e.g., ethanol, toluene), add an equimolar amount of the 1,2-dicarbonyl compound.
-
Add a catalytic amount of a suitable acid (e.g., acetic acid, p-TSA).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. If using toluene, a Dean-Stark trap can be used to remove water.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude intermediate can be used directly in the next step or purified if necessary.
Step 2: Reduction to this compound
-
Dissolve the crude dihydropyrazine intermediate in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure and stir the reaction mixture at the appropriate temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization, column chromatography, or distillation.
Visualizing the Synthetic Pathway
Sources
Technical Support Center: Navigating the Functionalization of Tetrahydropyridopyrazines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the synthetic chemistry of tetrahydropyridopyrazines (THPPs). The THPP scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs. However, its functionalization is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common experimental hurdles. We will explore the causality behind reaction outcomes and provide robust protocols to ensure reproducible success.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the functionalization of the THPP core in a direct question-and-answer format.
Issue 1: Poor or No Regioselectivity in N-Functionalization
Question: I am attempting an N-alkylation (or N-acylation) on my unsubstituted THPP scaffold, but I'm getting an inseparable mixture of products functionalized at both the pyrazine nitrogens. How can I achieve selective monofunctionalization?
Answer: This is the most common pitfall when working with the THPP core. The two secondary amines on the pyrazine ring possess different steric and electronic environments, yet direct functionalization often leads to mixtures. The nitrogen further from the pyridine ring fusion is generally less sterically hindered and more nucleophilic, making it the kinetically favored site of reaction. However, forcing conditions can lead to double functionalization or reaction at the more hindered nitrogen.
The most reliable strategy to ensure absolute regioselectivity is to employ a protecting group strategy. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its ease of introduction onto the less hindered nitrogen, its stability under a wide range of reaction conditions, and its clean removal under acidic conditions.[1]
Workflow for Regioselective N-Functionalization:
Caption: Workflow for achieving regioselective functionalization.
See the "Key Experimental Protocols" section below for a detailed step-by-step methodology.
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki-Miyaura reaction on a bromo-tetrahydropyridopyrazine substrate is sluggish and gives low yields. I've tried heating for extended periods, but it only leads to decomposition. What should I troubleshoot?
Answer: Low yields in Pd-catalyzed cross-coupling reactions are often multifactorial. Let's break down the key parameters to investigate:
-
Catalyst System (Precatalyst and Ligand): The choice of ligand is critical. Standard ligands like triphenylphosphine may not be effective. For electron-rich N-heterocycles, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes) are often superior. They promote the crucial reductive elimination step and stabilize the active Pd(0) species.[2] Consider using a modern, air-stable precatalyst (e.g., G3 or G4 palladacycles) which ensures efficient generation of the active Pd(0) catalyst in situ.
-
Base Selection: The base is not just a stoichiometric reagent; it participates directly in the catalytic cycle (transmetalation step). If a common base like K₂CO₃ or Cs₂CO₃ is ineffective, consider a phosphate base (K₃PO₄) or an organic base like potassium tert-butoxide. The solubility and strength of the base can dramatically alter reaction kinetics.
-
Solvent and Oxygen: These reactions are highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and the reaction is maintained under a positive pressure of inert gas. Aprotic polar solvents like 1,4-dioxane, DME, or toluene are common, often with a small amount of water to aid in dissolving the base and facilitating transmetalation.
-
Thermal Hazards: Be aware that Pd-catalyzed cross-coupling reactions can be significantly exothermic.[3] Running the reaction "all in" (adding all reagents at once and then heating) can lead to poor control, localized overheating, and decomposition.[3] For larger scale reactions, consider controlled addition of one of the coupling partners to manage the exotherm.
Troubleshooting Table: Cross-Coupling Reactions
| Parameter | Common Problem | Recommended Action |
|---|---|---|
| Catalyst/Ligand | Catalyst deactivation; slow reductive elimination. | Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands. Use an air-stable precatalyst. |
| Base | Poor solubility; insufficient basicity. | Screen different bases: K₃PO₄, CsF, K-Ot-Bu. Ensure the base is finely powdered for better reactivity. |
| Solvent | Oxygen contamination; poor reagent solubility. | Thoroughly degas the solvent. Use a solvent system that dissolves all components (e.g., Toluene/Water, Dioxane/Water). |
| Temperature | Reaction is too slow or decomposition occurs. | Start at a moderate temperature (e.g., 80 °C) and slowly increase if needed. Monitor by TLC/LC-MS to distinguish between no reaction and product decomposition. |
Issue 3: Product is a Gummy, Intractable Oil
Question: After workup and concentration, my functionalized THPP derivative is a brown, gummy liquid that is impossible to handle and very difficult to purify via silica gel chromatography. How can I isolate a solid product?
Answer: This is a frequent and frustrating issue, particularly with N-functionalized heterocycles. The introduction of flexible alkyl or aryl groups can disrupt crystal packing, leading to oils.
-
Purification Strategy: The crude material is often a mixture. Purification is the first step. Standard silica gel chromatography with ethyl acetate/hexanes may not be sufficient.[4] Try adding a small amount of a more polar solvent like methanol or a tertiary amine (e.g., 1% triethylamine) to the eluent to reduce tailing on the column. If this fails, consider reverse-phase chromatography (C18 silica). For highly challenging separations, semi-preparative HPLC is a powerful tool.
-
Inducing Crystallization:
-
Salt Formation: The most effective method is often to form a salt. If your product is basic (which it likely is), dissolving the purified oil in a minimal amount of a solvent like diethyl ether, ethyl acetate, or acetone and adding a solution of an acid (e.g., HCl in dioxane, oxalic acid in ether, or tartaric acid in methanol) can precipitate a crystalline salt.
-
Solvent Trituration: Vigorously stirring or sonicating the oil in a non-polar solvent in which it is poorly soluble (e.g., hexanes, pentane, or diethyl ether) can sometimes induce crystallization or at least precipitate an amorphous solid that is easier to handle.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key stability considerations for the THPP core? The tetrahydropyridopyrazine ring is generally stable to a wide range of synthetic conditions. However, the saturated pyrazine ring can be susceptible to over-reduction under harsh catalytic hydrogenation conditions. Additionally, strongly oxidizing conditions should be approached with caution as the tertiary amine nitrogens can be oxidized.
Q2: Can C-H functionalization be performed directly on the THPP core? Direct C-H functionalization is a cutting-edge technique but remains challenging for this scaffold.[5][6] The presence of multiple C-H bonds and two basic nitrogen atoms (which can coordinate to and potentially inhibit the catalyst) complicates reactivity.[7] Success often requires a directing group to be installed on one of the nitrogens to guide the catalyst to a specific C-H bond, typically on the pyridine ring.[8] This is an area of active research, and conditions from literature on similar N-heterocycles should be adapted with care.
Q3: How do I choose between different cross-coupling reactions (e.g., Suzuki, Stille, Negishi) for my THPP substrate? The choice depends on the functional group tolerance and the availability of the organometallic reagent.
-
Suzuki-Miyaura: Generally the first choice. Boronic acids/esters are often commercially available, air-stable, and have low toxicity. The reaction is tolerant of many functional groups.[2]
-
Stille: Uses organotin reagents. These are highly tolerant of functional groups but are very toxic, which is a significant drawback.
-
Negishi: Uses organozinc reagents, which are very reactive but sensitive to air and moisture and less tolerant of acidic functional groups. This high reactivity can be useful for difficult couplings.[9]
Part 3: Key Experimental Protocols
Protocol 1: Regioselective Mono-Boc Protection of a THPP Scaffold
Objective: To selectively protect the less sterically hindered nitrogen to enable functionalization at the second nitrogen.
Materials:
-
Tetrahydropyridopyrazine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the THPP scaffold in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Argon).
-
Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.
-
Add (Boc)₂O to the mixture. The reaction is often exothermic; for larger scales, add it portion-wise or as a solution in DCM.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (stain with ninhydrin to visualize the remaining free amine). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (typically using an ethyl acetate/hexanes gradient) to yield the pure mono-Boc-protected THPP.
Part 4: Visual Guides
Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling
Caption: Key steps in a palladium-catalyzed cross-coupling cycle.
Comparison of Common N-Protecting Groups
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (TEA, DIPEA) | Strong Acid (TFA, HCl) | Stable to base, hydrogenation, nucleophiles.[1] |
| Benzyloxycarbonyl | Cbz, Z | Cbz-Cl, base | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid, base. Cleaved by reduction.[1] |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Secondary Amine (e.g., Piperidine) | Stable to acid, hydrogenation. Very base-labile.[1] |
References
- Patel, S., et al. (2022). Synthesis of new tetrahydropyridopyrazine derivatives via continuous flow chemistry approach and their spectroscopic characteriz.
- O'Malley, S. J., et al. (2014). Convergent Synthesis of Diverse Tetrahydropyridines via Rh(I)-Catalyzed C–H Functionalization Sequences.
- López-Suárez, L., et al. (2012). Kinetic Resolution of Allyltriflamides through a Pd-Catalyzed C–H Functionalization with Allenes: Asymmetric Assembly of Tetrahydropyridines.
- El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
- El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PubMed. [Link]
- El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
- Gessner, V. H., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
- Holmberg-Douglas, N., & Nicewicz, D. A. (2022).
- Berezina, N. S., et al. (2022).
- Chamberland, S., et al. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones.
- Svidrnoch, M., et al. Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]
- Lee, Y. C. (1990).
- Yang, Q. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering. [Link]
- The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know!. YouTube. [Link]
- Mitchell, D., & Nair, S. K. (2000). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.
- Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Ye, Z., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 6. Photoredox-Catalyzed C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Resolution of Allyltriflamides through a Pd-Catalyzed C–H Functionalization with Allenes: Asymmetric Assembly of Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine-Based Inhibitors
Welcome to the technical support resource for researchers developing inhibitors based on the 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine scaffold. This versatile heterocyclic system serves as a valuable starting point for inhibitors targeting a range of protein families, particularly kinases.[1][2] However, achieving high target selectivity is a critical and often formidable challenge in the drug discovery process.[3][4] This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.
Section 1: Foundational Concepts in Inhibitor Selectivity
This section addresses the fundamental principles of selectivity and how it is assessed, providing the necessary context for subsequent troubleshooting and optimization efforts.
Q1: Why is achieving high selectivity so difficult for kinase inhibitors derived from scaffolds like this compound?
The primary reason lies in the evolutionary conservation of the ATP-binding pocket across the human kinome, which comprises over 500 protein kinases.[4] Most inhibitors developed from heterocyclic scaffolds are designed to be ATP-competitive, meaning they bind within this highly similar active site.[3] This shared architecture makes it challenging to design a small molecule that potently inhibits the intended target kinase without also binding to numerous other "off-target" kinases. This promiscuity can lead to unexpected cellular phenotypes, toxicity, and a misinterpretation of experimental results, complicating the validation of the drug target.[5]
Q2: How is inhibitor selectivity measured and, more importantly, quantified for comparison?
Selectivity is not an absolute measure but a profile of an inhibitor's activity across a wide range of potential targets. The most common method for assessing this is to screen the compound against a large panel of kinases, often representing a significant portion of the human kinome.[6]
Simply comparing the IC50 value (the concentration required to inhibit 50% of an enzyme's activity) for the primary target to a few off-targets is insufficient. A more quantitative and unbiased approach is needed. Several metrics are used in the field:
-
Selectivity Score (S-Score): This metric divides the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity. The limitation of this method is its reliance on an arbitrary cutoff.[5]
-
Selectivity Entropy (S_e_): A more sophisticated, information theory-based metric that provides a single value to represent the "flatness" or "peakiness" of the inhibitor's affinity distribution across the kinome. A lower entropy score signifies a more selective inhibitor, as its inhibitory activity is concentrated on fewer targets. This method is superior as it avoids arbitrary cutoffs and allows for more rational rank-ordering of compounds.[5]
The goal is to move beyond anecdotal statements of selectivity and use these quantitative descriptors to guide medicinal chemistry efforts.
Q3: What are the primary assay technologies used for building a selectivity profile, and what are their pros and cons?
Choosing the right assay is critical for generating reliable data. There are three main categories of assays, each providing a different piece of the puzzle.
| Assay Category | Principle | Examples | Pros | Cons |
| Biochemical Assays | Directly measures the inhibition of kinase catalytic activity (phosphorylation of a substrate).[7] | Radiometric Filter-Binding (e.g., 33P-ATP), Luminescence-based (e.g., Kinase-Glo®), Fluorescence-based.[6][8] | Gold standard for functional inhibition. High-throughput and widely available through CROs. | Can be sensitive to ATP concentration. Requires active enzyme and known substrate. |
| Biophysical (Binding) Assays | Measures the direct physical interaction between the inhibitor and the kinase protein. | Differential Scanning Fluorimetry (DSF), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC).[7][9] | Does not require an active enzyme or substrate. Provides direct measurement of binding affinity (Kd). DSF is particularly robust for screening.[9] | Does not confirm functional inhibition. Can be lower throughput than biochemical assays. |
| Cell-Based Assays | Measures target engagement or downstream pathway modulation within a living cell. | Cellular Thermal Shift Assay (CETSA), Western Blot for phospho-substrates, NanoBRET™.[10][11] | Physiologically most relevant. Confirms cell permeability and target engagement in a complex environment. | Lower throughput. Data interpretation can be complex due to cellular feedback loops and multiple pathways. |
A robust selectivity assessment strategy often employs a tiered approach: an initial broad biochemical screen followed by biophysical or cell-based validation for key on- and off-targets.[5]
Section 2: Troubleshooting Guide for Common Experimental Challenges
Here, we address specific problems that researchers frequently encounter during the optimization of their this compound-based inhibitors.
Q4: My inhibitor shows high potency in my biochemical assay (e.g., IC50 < 10 nM), but is significantly less effective in my cell-based assays (e.g., EC50 > 1 µM). What are the likely causes?
This is a very common and frustrating issue in drug discovery. The discrepancy between biochemical potency and cellular activity points to factors beyond simple enzyme inhibition. Here's a checklist of potential causes:
-
Poor Cell Permeability: The compound may not be able to efficiently cross the cell membrane to reach its intracellular target. Review the inhibitor's physicochemical properties, such as LogP and polar surface area (PSA).
-
Active Efflux: The inhibitor might be a substrate for cellular efflux pumps (e.g., P-gp, ABCG2), which actively remove it from the cell, preventing it from reaching an effective concentration.[12] Co-incubation with known efflux pump inhibitors can help diagnose this issue.
-
High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium or to abundant intracellular proteins, reducing the free concentration available to engage the target kinase.
-
Metabolic Instability: The inhibitor could be rapidly metabolized by cellular enzymes into an inactive form.
-
High Intracellular ATP Concentration: Cellular ATP levels (1-10 mM) are much higher than those typically used in biochemical assays (often at or below the Km,ATP).[4] For an ATP-competitive inhibitor, this high concentration of the natural substrate makes it much harder for the inhibitor to bind, leading to a rightward shift in potency (higher EC50).
Q5: I'm observing an unexpected or "off-target" phenotype in my cells after treatment. How can I rigorously determine if this is a true on-target effect or due to inhibition of an unknown kinase?
Distinguishing on-target from off-target effects is fundamental to validating your inhibitor and its target.[10] A multi-pronged approach is essential for building a convincing case.
Figure 1. Workflow for deconvoluting on-target vs. off-target cellular effects.
The "gold standard" proof is the rescue experiment.[10][11] If you can reverse the phenotype by introducing a version of your target that no longer binds the inhibitor (but retains its kinase activity), you have powerful evidence that the effect is on-target.
Section 3: Key Experimental Protocols
Successful optimization requires robust and reproducible experimental methods. The following protocols provide a starting point for key assays.
Protocol 1: Step-by-Step Guide to Kinase Selectivity Profiling
This protocol outlines a general workflow for assessing the selectivity of a lead compound using a commercial kinase profiling service.
-
Compound Preparation:
-
Ensure your inhibitor is of the highest possible purity (>98%), as impurities can cause false positives.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for IC50 determination. A 10-point, 3-fold dilution series is standard.
-
-
Assay Execution (Typical CRO Workflow):
-
The service provider will dispense your compound dilutions into assay plates containing the individual kinases from their panel.
-
The kinase reaction is initiated by adding a mixture of the kinase-specific substrate and ATP.[11] Crucially, specify the ATP concentration. Testing at a physiological concentration (~1 mM) can provide more relevant data, though many standard screens use the Km value for ATP.[4]
-
The reaction proceeds for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific detection method (e.g., radioactivity, luminescence).[13]
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each compound concentration relative to a vehicle-only (DMSO) control.
-
Fit the dose-response data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value for each kinase.[11]
-
Visualize the data using a kinome map or dendrogram to easily identify on- and off-target activities.
-
Calculate a quantitative selectivity metric, such as selectivity entropy, to rank-order your compounds.[5]
-
Protocol 2: Validating Target Engagement with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that your inhibitor binds to its intended target (and potential off-targets) in the complex environment of a cell lysate or intact cells.[11]
-
Cell Treatment:
-
Treat cultured cells with your inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Harvest the cells and lyse them to release the proteins. Alternatively, for an intact cell protocol, proceed directly to the heating step.
-
-
Thermal Challenge:
-
Aliquot the cell lysate (or intact cell suspension) into separate PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples immediately on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Protein Quantification:
-
Analyze the amount of the target protein remaining in the supernatant for each temperature point using Western blotting or another protein quantification method like ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature for both the vehicle- and inhibitor-treated samples.
-
Inhibitor binding stabilizes the target protein against thermal denaturation, resulting in a rightward shift of the melting curve to a higher temperature. The magnitude of this shift is proportional to the inhibitor's affinity and engagement with the target.[11]
-
Section 4: Advanced Strategies for Rational Selectivity Improvement
When initial modifications are insufficient, more advanced strategies may be required to engineer selectivity into the this compound scaffold.
Q6: What specific structural modifications to the tetrahydropyrido[3,4-b]pyrazine core should I prioritize to improve selectivity?
A systematic Structure-Activity Relationship (SAR) study is key.[14] Based on general principles of kinase inhibitor design, here are rational starting points:
Figure 2. Key modification strategies for the core scaffold.
Computational modeling and structural biology are invaluable here. If a crystal structure of your inhibitor bound to its target is available, it can reveal specific pockets or residues that can be exploited to enhance selectivity.[15][16]
Q7: My target is particularly challenging and ATP-competitive inhibitors remain non-selective. When should I consider pursuing an allosteric or covalent inhibitor?
Moving beyond traditional Type I ATP-competitive inhibition is a significant strategic decision.
-
Consider a Covalent Inhibitor when:
-
Your target kinase possesses a non-conserved cysteine residue in or near the ATP-binding pocket.
-
You need to achieve very high potency or prolonged duration of action.
-
Caveat: Covalent inhibitors carry a higher risk of immunogenicity and off-target reactivity, requiring careful design of the electrophilic "warhead" to be weakly reactive.[17]
-
-
Consider an Allosteric Inhibitor when:
-
The ATP-binding site is exceptionally conserved among kinases you wish to avoid.
-
You are trying to overcome resistance mutations that have appeared in the ATP pocket.
-
Caveat: Discovering allosteric sites is significantly more challenging than targeting the ATP pocket and often requires advanced screening methods. However, because allosteric sites are generally not conserved, success can lead to exquisitely selective inhibitors.[17]
-
By systematically applying these diagnostic, analytical, and strategic frameworks, researchers can navigate the complexities of inhibitor optimization and rationally design this compound-based compounds with superior selectivity profiles.
References
- Valkevich, E., & Fedorov, O. (2014). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 1173, 13-25. [Link]
- Lamba, V., & Ghosh, I. (2012). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 4(12), 1543-1546. [Link]
- Luo, Y. (2005). Selectivity assessment of kinase inhibitors: strategies and challenges. Current Opinion in Molecular Therapeutics, 7(3), 251-255. [Link]
- Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(24), 8497-8515. [Link]
- Wang, L., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 858-876. [Link]
- Jiao, Y., et al. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers, 15(20), 4983. [Link]
- Arkins, T., et al. (2017). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology, 20(3), 324-332. [Link]
- Scienmag. (2025).
- Nussinov, R., et al. (2023). Strategy toward Kinase-Selective Drug Discovery.
- Izumi, M., et al. (2012). Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors. Bioorganic & Medicinal Chemistry, 20(2), 851-865. [Link]
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
- Reaction Biology. (2023). Kinase Selectivity Panels.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Chambers, R. D., et al. (2005). Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. The Journal of Organic Chemistry, 70(18), 7208-7216. [Link]
- Oh, Y., et al. (2019). Optimization of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines to generate a highly selective PI3Kδ inhibitor. Bioorganic & Medicinal Chemistry, 27(6), 1056-1064. [Link]
- Wünnemann, F., et al. (2023). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 66(15), 10459-10479. [Link]
- Blake, J. F., et al. (2014). Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. Bioorganic & Medicinal Chemistry Letters, 24(12), 2672-2676. [Link]
- Chambers, R. D., et al. (2005). Tetrahydropyrido[3,4-b]pyrazine Scaffolds from Pentafluoropyridine. The Journal of Organic Chemistry, 70(18), 7208-7216. [Link]
- Elslager, E. F., et al. (1984). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 27(10), 1338-1343. [Link]
- Drach, J. C., et al. (2024). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 19(15), e202400629. [Link]
- Rainone, P., et al. (2025). Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. Scientific Reports, 15(1), 1234. [Link]
- Liu, L., et al. (2003). SAR of 3,4-dihydropyrido[3,2-d]pyrimidone p38 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(22), 3979-3982. [Link]
- Al-awar, O., et al. (2022). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. ACS Chemical Biology, 17(9), 2446-2457. [Link]
Sources
- 1. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Selectivity assessment of kinase inhibitors: strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. promega.com [promega.com]
- 9. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Structure-Based Drug Design for Tetrahydropyridopyrimidine Inhibitors
Welcome to the technical support center for researchers engaged in the structure-based drug design (SBDD) of tetrahydropyridopyrimidine (THPP) inhibitors. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that addresses common challenges and offers field-proven insights to streamline your discovery pipeline. This center is structured to follow the natural progression of a drug design campaign, from initial hit validation to lead optimization, with a focus on troubleshooting specific experimental and computational hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions and common sticking points in the design of THPP inhibitors.
Question 1: What makes the tetrahydropyridopyrimidine scaffold a good starting point for inhibitor design?
The THPP scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors. Its rigid, three-dimensional shape allows for the precise projection of substituents into specific pockets of an ATP-binding site. The core often serves as a stable anchor, forming key hydrogen bonds with the hinge region of kinases, while its various substitution points offer rich opportunities for synthetic diversification to optimize potency, selectivity, and pharmacokinetic properties. For instance, in the development of KRAS-G12C inhibitors, the THPP core was instrumental in positioning an acrylamide warhead to form a covalent bond with the target cysteine.[1][2]
Question 2: I have a crystal structure of my target protein. What are the first computational steps to guide the design of a THPP inhibitor?
With a high-resolution crystal structure, the initial in silico workflow should focus on understanding the binding site and identifying key interactions.
-
Pocket Analysis: Characterize the geometry, volume, and electrostatic potential of the binding site. This helps in understanding which regions are amenable to modification.
-
Molecular Docking: Dock your initial THPP fragment or hit into the binding site. This will provide a hypothetical binding pose and highlight potential hydrogen bonds, hydrophobic interactions, and steric clashes.[3][4] It is crucial to validate your docking protocol by redocking a known ligand if a co-crystal structure is available.
-
Pharmacophore Modeling: Based on the initial docking and known inhibitors, develop a pharmacophore model. This model defines the essential chemical features required for binding and can be used to screen virtual libraries for novel THPP derivatives.[5]
Question 3: My THPP inhibitor shows potent enzymatic activity but poor cellular activity. What are the likely causes and how can I troubleshoot this?
This is a common and critical challenge in drug discovery. The discrepancy often points to issues with cell permeability, efflux, or metabolic instability.
-
Permeability: The THPP core is relatively polar. Assess the physicochemical properties of your compound, such as LogP and polar surface area (PSA). Low permeability can be addressed by masking polar groups or adding lipophilic moieties, but this must be balanced to maintain solubility.
-
Efflux: Your compound may be a substrate for efflux pumps like P-glycoprotein (P-gp).[1][6] This can be tested using in vitro assays with cell lines that overexpress these transporters. Structural modifications to disrupt recognition by efflux pumps may be necessary.
-
Metabolic Instability: The compound may be rapidly metabolized in cells. Perform microsomal stability assays to identify metabolic hot-spots. Common liabilities on the THPP scaffold can be blocked, for example, by replacing a metabolically susceptible hydrogen with a fluorine atom.
A systematic approach to diagnosing these issues is crucial for successful optimization.
Part 2: Experimental & Computational Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your SBDD campaign.
Crystallography and Structure Determination
Obtaining a high-resolution co-crystal structure of your THPP inhibitor bound to its target is the cornerstone of SBDD.[7][8]
Problem 1: I can't obtain co-crystals of my target protein with my THPP inhibitor.
-
Causality: Co-crystallization can fail due to several reasons: low inhibitor solubility, low binding affinity, or the inhibitor preventing the formation of necessary crystal lattice contacts.
-
Troubleshooting Protocol:
-
Confirm Binding: Before attempting co-crystallization, confirm that your compound binds to the target protein in solution using a biophysical method like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
-
Optimize Soaking Conditions: If you have crystals of the apo-protein, soaking is a viable alternative. Prepare a solution of your THPP inhibitor in a cryoprotectant-compatible solvent (e.g., DMSO, ethylene glycol) and soak the apo-crystals for varying lengths of time (from minutes to hours).
-
Modify Protein Construct: Highly flexible regions of a protein can inhibit crystallization. Consider creating a new construct with flexible loops truncated or mutated (Surface Entropy Reduction) to promote crystal contacts.[9]
-
Vary Crystallization Conditions: Systematically screen a wide range of precipitants, pH, and additives. The presence of the ligand may alter the optimal crystallization conditions.
-
Problem 2: I have a co-crystal structure, but the electron density for my THPP inhibitor is weak or ambiguous.
-
Causality: Weak electron density suggests low occupancy (not every protein molecule in the crystal has a bound inhibitor) or conformational disorder (the inhibitor is binding in multiple orientations).[10]
-
Troubleshooting Workflow:
Optimizing Binding Affinity
Once a reliable binding mode is established, the next phase involves iterative chemical modifications to enhance potency.
Problem 3: My rational design modifications to the THPP scaffold are not improving binding affinity (IC50/Kd).
-
Causality: This common frustration can stem from several factors: inaccurate prediction of interactions, introduction of unforeseen steric clashes, unfavorable desolvation penalties, or poor synthetic execution.
-
Self-Validating Optimization Cycle:
Caption: The iterative cycle of structure-based drug design.
-
Detailed Protocol for a Single Optimization Cycle:
-
Hypothesis Generation: Based on the crystal structure of your lead compound (e.g., Compound 4 for KRAS-G12C), identify an unoccupied pocket or a potential hydrogen bond that is not being satisfied. For example, replacing a naphthyl group with a naphthol could form a new hydrogen bond. [1][6] 2. In Silico Prediction: Use molecular docking or more rigorous methods like free-energy perturbation (FEP) to predict if the proposed modification will improve binding affinity. [11] 3. Synthesis: Synthesize the designed analog (e.g., Compound 8 ). [1][6]Ensure high purity (>95%) as impurities can confound biological data.
-
Biochemical Assay: Determine the IC50 of the new compound in a reliable enzymatic assay. Compare it directly with the parent compound.
-
Orthogonal Validation: Use a biophysical technique like ITC to confirm that any improvement in IC50 is due to a change in binding affinity (Kd) and to understand the thermodynamic drivers (enthalpy vs. entropy) of the interaction.
-
Structural Validation: The most critical step. Obtain the co-crystal structure of the new analog. This validates whether your designed interaction was achieved. An unexpected binding mode provides invaluable information for the next design cycle.
-
Quantitative Data Summary: Optimization of THPP KRAS-G12C Inhibitors
| Compound | Key Modification | Protein Modification (%) (3h, 5µM) | H358 Cell IC50 (µM) | Rationale for Design |
| 6 | Naphthyl to Phenol | 2% | >10 | Loss of lipophilic contacts in the binding pocket. [1][6] |
| 8 | Naphthyl to Naphthol | 99% | 7.6 | Added H-bond donor to interact with the protein backbone. [1][6] |
| 13 | Optimization of C-2 | - | 0.07 | Further optimization of interactions with the protein. [1][6] |
Improving ADME Properties
A potent inhibitor is not a drug. Optimizing for Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for in vivo efficacy.
Problem 4: My potent THPP inhibitor has high clearance and poor oral bioavailability.
-
Causality: This is often due to rapid metabolism by cytochrome P450 (CYP) enzymes or poor permeability. The THPP scaffold itself can present metabolic liabilities.
-
Troubleshooting and Optimization Strategies:
-
Metabolite Identification: Incubate your compound with liver microsomes and use mass spectrometry to identify the metabolites. This will pinpoint the exact site of metabolic attack.
-
Blocking Metabolic Hot-Spots: Once a "soft spot" is identified, make chemical modifications to block the metabolism. Common strategies include:
-
Replacing an oxidizable C-H bond with a C-F bond.
-
Introducing steric hindrance near the metabolic site.
-
Altering the electronics of an aromatic ring (e.g., adding an electron-withdrawing group).
-
-
Improve Permeability: If permeability is the issue, strategies discussed in FAQ #3 apply. For example, the moderate clearance of compound 13 led researchers to use intraperitoneal (IP) dosing to achieve sufficient plasma concentrations for in vivo studies. [1][6] 4. Balance Physicochemical Properties: Use computational models to track key properties like LogP, PSA, and the number of rotatable bonds as you make modifications. The goal is to navigate the multi-parameter optimization challenge of simultaneously improving potency and ADME properties.
-
References
- Lito, P., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Medicinal Chemistry Letters.
- Janes, M. R., et al. (2018). Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. PubMed Central.
- Zhai, X., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry.
- Hallin, J., et al. (2020). Discovery of MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. ResearchGate.
- Wang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors. MDPI.
- 3decision. (n.d.). SBDD Bits. 3decision.
- Ito, T., et al. (2001). Synthesis and structure-affinity relationships of 4-(5-Aryl-1,2,3,6-tetrahydropyridino)pyrimidine derivatives as corticotropin-releasing factor(1) receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Wang, S., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry.
- Patricelli, M. P., et al. (2020). Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS G12C Inhibitor for the Treatment of Cancer. ResearchGate.
- Barsanti, P. A., et al. (2015). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Medicinal Chemistry Letters.
- Hédin, F., et al. (2023). Turning high-throughput structural biology into predictive inhibitor design. PubMed Central.
- Wang, Y., et al. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors. PubMed Central.
- Liu, Z., et al. (2025). Structure-Based Drug Design Yields Diarylpyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Infectious Diseases.
- Singh, V., et al. (2024). Designing of target-specific N-substituted tetrahydroquinoline derivatives as potent mTOR inhibitors via integrated structure-guided computational approaches. ResearchGate.
- Barsanti, P. A., et al. (2015). Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5- a ]pyrazines as ATR Inhibitors. ResearchGate.
- Jumper, C. C., et al. (2019). Computational Ways to Enhance Protein Inhibitor Design. Frontiers in Molecular Biosciences.
- Chen, Y., et al. (2022). Optimization of binding affinities in chemical space with generative pre-trained transformer and deep reinforcement learning. F1000Research.
- Cohen, S., et al. (1995). Tetrahydropyrimidine derivatives inhibit binding of a Tat-like, arginine-containing peptide, to HIV TAR RNA in vitro. FEBS Letters.
- Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure.
- Tucker, G. T., et al. (2001). Optimizing drug development: strategies to assess drug metabolism/transporter interaction potential—towards a consensus. PubMed Central.
- Cooley, R. B. (2013). Computational Design of Protein Pathway Inhibitors. University of Oregon Scholars' Bank.
- Schramm, V. L. (2012). Designing Transition-State Inhibitors. The Scientist.
- Kumar, V., et al. (2013). Structure based lead optimization approach in discovery of selective DPP4 inhibitors. Current Pharmaceutical Design.
- Stec, B., et al. (2022). Characterizing metal binding sites in proteins with X-ray crystallography. PubMed Central.
- de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PubMed Central.
- Thompson, D. H., et al. (2012). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. ResearchGate.
- Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed Central.
- Betzi, S., et al. (2020). Protein X-ray Crystallography and Drug Discovery. PubMed Central.
- Chem Help ASAP. (2023). x-ray crystallography & cocrystals of targets & ligands. YouTube.
- Zięba, A., et al. (2022). What are the challenges with multi-targeted drug design for complex diseases? Expert Opinion on Drug Discovery.
- Milik, S. N., et al. (2017). How to train your inhibitor: Design strategies to overcome resistance to Epidermal Growth Factor Receptor inhibitors. European Journal of Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs | MDPI [mdpi.com]
- 4. Structure-Based Drug Design Yields Diarylpyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Turning high-throughput structural biology into predictive inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Pyrido[3,4-b]pyrazine-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
In the landscape of kinase inhibitor discovery, the exploration of novel heterocyclic scaffolds is a critical driver of innovation. Among these, the pyrido[3,4-b]pyrazine core has emerged as a promising framework for the development of potent and selective kinase inhibitors. This guide provides a detailed comparison of the efficacy of substituted pyrido[3,4-b]pyrazine derivatives against a panel of cancer-related kinases, juxtaposed with established inhibitors targeting the same enzymes. We will delve into the underlying structure-activity relationships, present key experimental data for objective comparison, and provide detailed protocols for the assays used to generate these findings.
Introduction: The Pyrido[3,4-b]pyrazine Scaffold in Kinase Inhibition
The pyrido[3,4-b]pyrazine system, a nitrogen-rich heterocyclic scaffold, offers a unique three-dimensional architecture that can be strategically functionalized to interact with the ATP-binding pocket of various protein kinases.[1] Its rigid structure allows for the precise orientation of substituents to engage with key residues within the kinase domain, thereby influencing potency and selectivity. Research into this scaffold has revealed that specific substitution patterns can yield compounds with significant inhibitory activity against kinases implicated in cancer progression.[1]
A notable study by Marchand et al. (2016) explored a series of disubstituted pyrido[3,4-b]pyrazines and identified several analogues with low micromolar activity against a panel of seven cancer-related protein kinases.[1] This guide will use the findings from this seminal work as a foundation for a broader comparative analysis.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the majority of small molecule kinase inhibitors, including those based on the pyrido[3,4-b]pyrazine scaffold, is competitive inhibition at the ATP-binding site. By occupying this pocket, the inhibitor prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrates and disrupting the signaling cascade.
The kinases discussed in this guide are key components of signaling pathways that regulate cell growth, proliferation, and survival. For instance, the RAF/MEK/ERK and PI3K/AKT/mTOR pathways are frequently dysregulated in cancer, making the kinases within these cascades attractive therapeutic targets.
Caption: Simplified overview of key kinase signaling pathways relevant to cancer.
Comparative Efficacy: Pyrido[3,4-b]pyrazines vs. Other Kinase Inhibitors
The following table summarizes the inhibitory activities (IC50 values) of select disubstituted pyrido[3,4-b]pyrazine derivatives from the study by Marchand et al. against a panel of seven protein kinases. For a robust comparison, we have included IC50 values for well-established, clinically relevant inhibitors of the same kinases. It is important to note that IC50 values can vary between different assay formats and conditions; therefore, direct comparisons should be interpreted with this in mind.
| Target Kinase | Pyrido[3,4-b]pyrazine Derivative | IC50 (µM)[1] | Comparator Inhibitor | IC50 (nM) | Reference |
| CDK2/cyclin A | Compound 9a | 1.9 | Milciclib (PHA-848125) | 40 | |
| GSK3β | Compound 9a | 1.1 | CHIR-99021 | 6.7 | |
| PIM1 | Compound 9a | >10 | AZD1208 | 0.4 | |
| ROCK | Compound 9a | >10 | Fasudil | 190 | |
| ERK2 | Compound 9g | 1.8 | Ulixertinib (BVD-523) | <0.3 | |
| BRAF | Compound 9g | >10 | Vemurafenib | 31 | |
| BRAF V600E | Compound 9g | >10 | Dabrafenib | 0.8 |
Disclaimer: The IC50 values for comparator inhibitors are sourced from publicly available data and may have been determined under different experimental conditions.
From this data, it is evident that while the pyrido[3,4-b]pyrazine derivatives exhibit activity in the low micromolar range against certain kinases like CDK2/cyclin A, GSK3β, and ERK2, their potency is considerably lower than that of clinically advanced inhibitors. For instance, compound 9a has an IC50 of 1.1 µM against GSK3β, whereas the well-established inhibitor CHIR-99021 is potent in the low nanomolar range (6.7 nM). Similarly, compound 9g inhibits ERK2 with an IC50 of 1.8 µM, while Ulixertinib is a sub-nanomolar inhibitor.
These findings suggest that the disubstituted pyrido[3,4-b]pyrazine scaffold represents a valid starting point for kinase inhibitor design, but further optimization is required to achieve potencies comparable to clinical candidates. The structure-activity relationship (SAR) studies by Marchand et al. indicated that the nature and position of the substituents on the pyrido[3,4-b]pyrazine ring are critical for inhibitory activity.[1]
Experimental Protocols: In Vitro Kinase Inhibition Assay
To ensure the reproducibility and validity of kinase inhibition data, a standardized and robust assay protocol is paramount. The following is a detailed methodology for a luminescence-based kinase assay, a widely used format for determining IC50 values.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The kinase activity is inversely proportional to the luminescence signal, as active kinases will deplete the ATP, resulting in a lower signal.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP at a concentration appropriate for the kinase (typically at or near the Km)
-
Test compound (serially diluted in DMSO)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in 100% DMSO. A common starting concentration is 10 mM.
-
Further dilute the compound in the kinase reaction buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Kinase Reaction:
-
Add the diluted test compound or control (DMSO for 100% activity, and a known inhibitor for 0% activity) to the wells of the assay plate.
-
Add the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all experimental wells.
-
Normalize the data by setting the average signal from the DMSO-only wells as 100% kinase activity and the average signal from the wells with the control inhibitor as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine scaffold has demonstrated its potential as a viable starting point for the design of novel kinase inhibitors. The work of Marchand and colleagues has shown that derivatives of this core structure can achieve low micromolar inhibition against several cancer-relevant kinases. However, when compared to established and clinically advanced inhibitors, there is a clear opportunity for potency improvement.
Future drug discovery efforts focused on this scaffold should leverage structure-based design to optimize the interactions with the target kinase's ATP-binding pocket. This could involve the introduction of substituents that form additional hydrogen bonds or hydrophobic interactions with key residues. Furthermore, a broader screening of these optimized compounds against a larger panel of kinases will be essential to fully characterize their selectivity profiles and to identify potential off-target effects early in the discovery process. By combining rational design with comprehensive profiling, the promising pyrido[3,4-b]pyrazine scaffold can be further developed into highly potent and selective clinical candidates.
References
- Marchand, P., et al. (2016). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 7, 224-229. [Link]
Sources
A Comparative Guide to the Validation of 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine Derivatives as Potent HB-EGF Shedding Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the efficacy of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based compounds as inhibitors of Heparin-Binding EGF-like Growth Factor (HB-EGF) shedding. We will delve into the underlying biological mechanisms, present detailed experimental protocols for robust validation, and offer a comparative analysis against established metalloprotease inhibitors.
Introduction: The Critical Role of HB-EGF Shedding in Pathophysiology
Heparin-binding epidermal growth factor-like growth factor (HB-EGF) is a member of the epidermal growth factor (EGF) family, which plays a pivotal role in diverse cellular processes, including proliferation, migration, and differentiation.[1] Initially synthesized as a transmembrane precursor protein (pro-HB-EGF), its biological activity is tightly regulated by a process known as ectodomain shedding.[2] This proteolytic cleavage, primarily mediated by metalloproteases of the ADAM (A Disintegrin and Metalloproteinase) family, releases the soluble, active form of HB-EGF into the extracellular space.[3][4]
The shed, soluble HB-EGF can then bind to and activate the Epidermal Growth Factor Receptor (EGFR), initiating downstream signaling cascades that are crucial in both normal physiological processes like wound healing and tissue regeneration, and in pathological conditions such as cancer progression and cardiac hypertrophy.[5][6][7] Dysregulation of HB-EGF shedding is implicated in various diseases, making the enzymes responsible for this process attractive therapeutic targets.[2] Among the ADAM family members, ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE) has been identified as a key sheddase for HB-EGF.[8][9][10]
The development of potent and specific inhibitors of HB-EGF shedding is a promising strategy for therapeutic intervention.[2] This guide focuses on a class of hydroxamic acid-based inhibitors built upon a this compound scaffold, which have shown potential as effective HB-EGF shedding inhibitors.[11]
Mechanism of Action: Targeting the Gatekeepers of HB-EGF Activation
The this compound derivatives belong to the class of hydroxamic acid-based metalloprotease inhibitors.[11] Their mechanism of action relies on the chelation of the catalytic zinc ion within the active site of the metalloprotease, thereby inhibiting its enzymatic activity. The general structure-activity relationship for these compounds indicates that the hydroxamic acid moiety is crucial for this inhibitory activity.[11]
The following diagram illustrates the signaling pathway of HB-EGF shedding and the point of intervention for the inhibitors.
Caption: HB-EGF Shedding and Inhibition Pathway.
Comparative Experimental Validation
To rigorously assess the efficacy of a novel this compound-based inhibitor, a multi-faceted approach is required. This involves comparing its performance against well-characterized, broad-spectrum metalloprotease inhibitors such as Batimastat and TAPI-1.[10][12]
Experiment 1: Cell-Based HB-EGF Shedding Assay
This assay quantifies the inhibition of HB-EGF shedding in a cellular context. A common method involves the use of a pro-HB-EGF construct tagged with a reporter enzyme like alkaline phosphatase (AP).[5][13]
Sources
- 1. scbt.com [scbt.com]
- 2. Ectodomain shedding of HB-EGF: a potential target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADAM-mediated ectodomain shedding of HB-EGF in receptor cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A metalloprotease-disintegrin, MDC9/meltrin-gamma/ADAM9 and PKCdelta are involved in TPA-induced ectodomain shedding of membrane-anchored heparin-binding EGF-like growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ectodomain Shedding of Epidermal Growth Factor Receptor Ligands Is Required for Keratinocyte Migration in Cutaneous Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wound-induced HB-EGF ectodomain shedding and EGFR activation in corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heparin-Binding Epidermal Growth Factor–Like Growth Factor as a Critical Mediator of Tissue Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct roles for ADAM10 and ADAM17 in ectodomain shedding of six EGFR ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The heparin-binding domain of HB-EGF mediates localization to sites of cell-cell contact and prevents HB-EGF proteolytic release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spatiotemporal visualization of proHB-EGF ectodomain shedding in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine: An Essential Scaffold in Medicinal Chemistry
The 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine core is a privileged scaffold in modern drug discovery, forming the backbone of a variety of biologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a range of biological targets. Notably, derivatives of this heterocycle have shown promise as potent inhibitors of various enzymes, making the development of efficient and versatile synthetic routes to this core structure of paramount importance for medicinal chemists and researchers in drug development.[1][2]
This guide provides a comparative analysis of two distinct and prominent synthetic strategies for the construction of the this compound ring system. We will delve into a classical two-step approach involving condensation followed by reduction, and a more modern one-pot annelation strategy starting from a highly functionalized pyridine precursor. Each route will be examined for its efficiency, versatility, scalability, and overall practicality in a research and development setting.
Route 1: The Classical Approach - Condensation and Subsequent Reduction
This well-established, two-step methodology first involves the construction of the aromatic pyrido[3,4-b]pyrazine ring system, which is subsequently reduced to the desired saturated derivative.
Step 1: Condensation of 3,4-Diaminopyridine with a 1,2-Dicarbonyl Compound
The initial step involves the condensation of 3,4-diaminopyridine with a 1,2-dicarbonyl compound, such as glyoxal or a substituted derivative like phenylglyoxal. This reaction proceeds through the formation of a dihydropyrazine intermediate, which readily oxidizes under the reaction conditions to the stable aromatic pyrido[3,4-b]pyrazine.
A representative example is the reaction of 3,4-diaminopyridine with phenylglyoxal monohydrate, which provides 2-phenylpyrido[3,4-b]pyrazine in high yield.[3] The choice of the 1,2-dicarbonyl compound allows for the introduction of a substituent at the 2-position of the resulting heterocyclic system, offering a degree of synthetic flexibility.
Step 2: Catalytic Hydrogenation of the Pyrido[3,4-b]pyrazine Core
The second step involves the reduction of the pyridine ring of the pyrido[3,4-b]pyrazine intermediate. Catalytic hydrogenation is the most common and efficient method to achieve this transformation. Various catalysts can be employed, with platinum(IV) oxide (PtO2, Adams' catalyst) and rhodium on carbon being particularly effective for the reduction of pyridine and its derivatives. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as acetic acid or ethanol.
The hydrogenation of the pyridine ring is generally chemoselective, leaving the pyrazine ring intact. This method provides a reliable means to access the this compound core.
Caption: Synthetic pathway for Route 1.
Route 2: One-Pot Annelation of Pentafluoropyridine
A more contemporary approach involves the direct, one-pot synthesis of a highly functionalized this compound scaffold from pentafluoropyridine.[4][5] This method leverages the high reactivity of the fluorine-substituted pyridine ring towards nucleophilic substitution.
In this strategy, pentafluoropyridine is treated with a suitable 1,2-diamine, such as ethane-1,2-diamine. The reaction proceeds via a cascade of nucleophilic aromatic substitution and subsequent intramolecular cyclization to form the tetrahydropyridopyrazine ring system. A key advantage of this route is the direct formation of the saturated heterocyclic core in a single step, often with the retention of some fluorine atoms on the pyridine ring, which can be valuable for further diversification or for their potential to modulate the physicochemical properties of the final molecule.
Sources
- 1. Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine-based Compounds
Introduction: The Rise of the Tetrahydropyrido[3,4-B]pyrazine Scaffold and the Imperative of Selectivity
The 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine (THPBP) core is a privileged scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with substituents to achieve potent and specific interactions within the ATP-binding pocket of protein kinases. Compounds based on this scaffold have shown promise in targeting a range of kinases implicated in oncology and inflammatory diseases.
However, the very feature that makes the ATP-binding site an attractive target—its conservation across the human kinome of over 500 members—also presents the greatest challenge: achieving selectivity. Off-target kinase inhibition by a drug candidate can lead to unexpected toxicities or a polypharmacology profile that may be beneficial or detrimental. Therefore, rigorous, early-stage cross-reactivity profiling is not merely a regulatory checkbox; it is a critical step in understanding a compound's true mechanism of action and predicting its safety profile.
This guide provides a framework for the comprehensive cross-reactivity profiling of novel THPBP-based compounds. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer a comparative analysis of hypothetical compounds to illustrate the interpretation of selectivity data.
Pillar 1: Foundational Strategy - Large-Scale In Vitro Kinase Panel Screening
The initial and most crucial step in profiling a new chemical entity is to assess its activity against a broad panel of purified kinases. This high-throughput approach provides a panoramic view of a compound's selectivity landscape. The choice of panel size is a strategic one; while larger panels (e.g., the 468-kinase scanSAFE panel) offer a more comprehensive screen, a smaller, more focused panel representing all branches of the kinome tree can be a cost-effective starting point.
The primary goal is to identify all kinases inhibited by a certain threshold (e.g., >50% inhibition at a fixed concentration) to flag potential off-targets for further investigation.
Experimental Workflow: In Vitro Kinase Profiling
The following diagram outlines a typical workflow for a large-scale kinase panel screen.
Caption: Workflow for in vitro kinase panel screening.
Protocol: Single-Dose (1 µM) In Vitro Kinase Inhibition Assay
This protocol describes a common industry-standard method for an initial cross-reactivity screen. The use of a luminescent ADP-detection platform is widespread due to its high sensitivity and low interference.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test THPBP compound in 100% DMSO.
-
Perform a serial dilution to create intermediate concentrations. For a final assay concentration of 1 µM, with a 2.5% final DMSO concentration, a 40 µM working stock is required.
-
-
Assay Plate Preparation:
-
Using a liquid handler, dispense 2.5 µL of the 40 µM compound working stock into the appropriate wells of a 384-well assay plate.
-
For control wells, dispense 2.5 µL of 4% DMSO (for 100% activity/negative control) or 2.5 µL of a pan-kinase inhibitor like Staurosporine (for 0% activity/positive control).
-
-
Kinase Reaction:
-
Add 2.5 µL of a 4X kinase/substrate solution to each well. This solution contains one specific kinase from the panel and its corresponding peptide substrate in a buffered solution.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure a sensitive measurement of competitive inhibition. This is a critical detail, as using excessively high ATP concentrations can mask the effect of ATP-competitive inhibitors.
-
The final reaction volume is 10 µL.
-
-
Incubation:
-
Shake the plate gently for 60 seconds.
-
Incubate the reaction at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Signal Detection (Using ADP-Glo™ as an example):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each well using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Identify any kinase where inhibition is >50% as a "hit" for further follow-up.
-
Pillar 2: Cellular Validation - Confirming Target Engagement in a Biological Context
An in vitro hit is not a guarantee of cellular activity. Cell permeability, efflux pumps, and intracellular ATP concentrations (which are much higher than those used in many biochemical assays) can all prevent a compound from engaging its target in a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free method to verify intracellular target engagement.
The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein. When a compound binds to its protein target, the resulting complex is more resistant to thermal denaturation.
Principle of the Cellular Thermal Shift Assay (CETSA®)
Caption: The principle of ligand-induced thermal stabilization in CETSA®.
Protocol: CETSA® Melt-Curve Analysis for a Primary Target
This protocol determines the optimal temperature for assessing compound-induced stabilization.
-
Cell Culture and Treatment:
-
Culture cells known to express the target kinase to ~80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Divide the cell suspension into two aliquots: one treated with the THPBP compound (e.g., 10 µM) and one with a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into separate PCR tubes for each temperature point.
-
Heat the samples across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction from the aggregated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein remaining at each temperature point using a standard protein detection method like Western Blot or ELISA.
-
Plot the relative amount of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward "shift" in the melting curve for the compound-treated sample indicates target engagement.
-
Pillar 3: Comparative Analysis - Interpreting the Data
The ultimate goal of profiling is to enable a direct, data-driven comparison between lead candidates. Let us consider two hypothetical THPBP-based compounds, THPBP-A (the desired lead) and THPBP-B (an analogue with a minor structural modification), screened against a small, representative kinase panel at a single 1 µM concentration.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target Family | Kinase | THPBP-A (% Inhibition @ 1µM) | THPBP-B (% Inhibition @ 1µM) |
| Tyrosine Kinase | Primary Target (e.g., ABL1) | 98% | 99% |
| SRC | 45% | 85% | |
| EGFR | 15% | 12% | |
| VEGFR2 | 22% | 75% | |
| Serine/Threonine Kinase | CDK2 | 8% | 9% |
| ROCK1 | 12% | 68% | |
| AKT1 | 5% | 4% |
Analysis and Interpretation
-
On-Target Potency: Both compounds demonstrate excellent and comparable potency against the intended primary target, ABL1, with nearly complete inhibition at 1 µM.
-
Selectivity Profile of THPBP-A: THPBP-A displays a promising selectivity profile. It shows moderate activity against SRC, a kinase often co-targeted with ABL1, but minimal activity against other kinases in the panel. This suggests a relatively clean profile.
-
Cross-Reactivity of THPBP-B: The minor structural change in THPBP-B has resulted in a significant loss of selectivity. It potently inhibits multiple off-target kinases, including SRC, VEGFR2, and ROCK1.
-
VEGFR2 Inhibition: This is a critical finding, as VEGFR2 inhibition is associated with cardiovascular side effects such as hypertension. This would be a major red flag for the development of THPBP-B.
-
ROCK1 Inhibition: Inhibition of ROCK1 could lead to effects on blood pressure and smooth muscle function.
-
-
Decision Making: Based on this initial screen, THPBP-A is clearly the superior candidate to advance. The next steps for THPBP-A would include:
-
Determining the IC50 values for the primary target (ABL1) and the main off-target (SRC) to quantify the selectivity ratio.
-
Performing a CETSA experiment to confirm that THPBP-A engages ABL1 inside the cell.
-
If SRC inhibition is undesirable, initiating a structure-activity relationship (SAR) study to modify the THPBP-A scaffold to reduce its activity against SRC while maintaining ABL1 potency.
-
Conclusion
The this compound scaffold is a valuable starting point for the design of potent kinase inhibitors. However, its potential can only be realized through a disciplined and multi-faceted approach to cross-reactivity profiling. By integrating comprehensive in vitro panel screening with cellular target engagement assays, researchers can build a robust understanding of a compound's selectivity. This data-driven approach, as illustrated by our comparative analysis, is essential for identifying high-quality drug candidates like THPBP-A and, just as importantly, for de-prioritizing problematic compounds like THPBP-B early in the discovery process, ultimately saving time and resources.
References
- Title: A simple and universal method for measuring the binding affinity of inhibitors to protein kinases in real time. Source: Journal of Biological Chemistry URL:[Link]
- Title: The cellular thermal shift assay for evaluating drug target interactions in cells.
- Title: Cardiotoxicity of targeted cancer therapies. Source: Journal of Clinical Oncology URL:[Link]
A Tale of Two Scaffolds: A Comparative Guide to 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine and its Dihydropyrido[3,4-b]pyrazine Analogs in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrido[3,4-b]pyrazine core is a privileged scaffold, offering a versatile template for the design of novel therapeutics. The degree of saturation within the pyridine ring, however, dramatically influences the molecule's three-dimensional shape, physicochemical properties, and ultimately, its biological activity. This guide provides an in-depth, objective comparison between the fully saturated 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine and its partially unsaturated dihydropyrido[3,4-b]pyrazine analogs, supported by experimental evidence to inform rational drug design.
At a Glance: Structural and Conformational Differences
The core distinction between these two scaffolds lies in the hybridization and geometry of the pyridine ring. The this compound features a fully saturated, sp3-hybridized piperidine ring fused to the pyrazine. This imparts significant conformational flexibility, allowing the piperidine ring to adopt various chair and boat conformations. In contrast, dihydropyrido[3,4-b]pyrazine analogs possess a partially unsaturated dihydropyridine ring, which introduces sp2-hybridized centers, resulting in a more planar and rigid structure. This fundamental difference in molecular architecture is a key determinant of their divergent biological activities.
The Saturated Scaffold: this compound - A Platform for Potent Enzyme Inhibitors
The conformational flexibility of the tetrahydropyrido[3,4-b]pyrazine scaffold has been effectively leveraged in the development of potent enzyme inhibitors. The non-planar structure allows for optimal positioning of substituents to interact with the often complex and non-planar binding sites of enzymes.
A notable example is the development of this compound-based hydroxamic acids as inhibitors of heparin-binding EGF-like growth factor (HB-EGF) shedding. HB-EGF shedding is a key process in the proliferation of keratinocytes, and its inhibition is a promising strategy for treating skin diseases. Structure-activity relationship (SAR) studies have revealed that the presence of the hydroxamic acid, a sulfonamide, and a phenyl moiety are crucial for potent inhibitory activity. The stereochemistry at the alpha-carbon of the hydroxamic acid is also a critical factor, highlighting the importance of the scaffold's three-dimensional arrangement for precise interaction with the enzyme's active site.
Similarly, derivatives of the isomeric 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine have been developed as potent and selective inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain cancers. The ring-constrained nature of this scaffold provided a template for designing analogs with high inhibitory activity, with IC50 values in the nanomolar range.
Table 1: Representative Biological Activities of this compound Derivatives
| Compound Class | Target | Biological Activity | Reference |
| Hydroxamic acid derivatives | HB-EGF shedding | Potent inhibition, with some derivatives showing significantly higher activity than the reference compound CGS 27023A. | |
| Substituted analogs | Anaplastic Lymphoma Kinase (ALK) | Potent and selective inhibition with IC50 values around 10 nM (enzyme) and 150 nM (cell). |
The Unsaturated Analogs: Dihydropyrido[3,4-b]pyrazines - Targeting Cellular Division
In stark contrast to their saturated counterparts, 1,2-dihydropyrido[3,4-b]pyrazine analogs have emerged as potent antimitotic agents, demonstrating significant activity against various cancer cell lines. Their more planar structure appears to be a critical feature for their mechanism of action, which is believed to involve the inhibition of tubulin polymerization.
Crucially, studies have shown that the 1,2-dihydro structure is essential for this anticancer activity. Oxidation to the fully aromatic pyrido[3,4-b]pyrazine or reduction to the this compound leads to a significant diminution or complete loss of activity. This underscores the profound impact of the pyridine ring's saturation level on the biological target and mechanism of action.
These dihydropyrazine derivatives have been shown to induce mitotic arrest in cultured L1210 cells and have demonstrated significant in vivo activity in mice bearing P388 leukemia. Further mechanistic studies indicate that these compounds may compete with colchicine for binding to tubulin, thereby disrupting microtubule dynamics, a critical process for cell division.
Table 2: Anticancer Activity of 1,2-Dihydropyrido[3,4-b]pyrazine Derivatives
| Compound Feature | Effect on Activity | Reference |
| 1,2-Dihydropyridine ring | Essential for activity | |
| Amino or masked amino groups at positions 5 and 7 | Necessary for activity | |
| Reduction to tetrahydropyridine | Diminished or destroyed activity | |
| Oxidation to aromatic pyridine | Diminished or destroyed activity |
Experimental Protocols: A Glimpse into the Lab
To provide a practical context for the data presented, this section outlines the fundamental experimental procedures for the synthesis and biological evaluation of these compounds.
General Synthesis of the this compound Scaffold
A versatile method for the synthesis of polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds involves a one-pot annelation reaction of pentafluoropyridine with appropriate diamines.
Caption: General synthetic scheme for polysubstituted tetrahydropyrido[3,4-b]pyrazines.
Step-by-step methodology:
-
Annelation: To a solution of the chosen diamine in a suitable solvent (e.g., ethanol), add pentafluoropyridine dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Isolation of Intermediate: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting trifluorinated pyridopyrazine intermediate can often be used in the next step without further purification or can be purified by column chromatography.
-
Nucleophilic Substitution: Dissolve the intermediate in an appropriate solvent (e.g., acetonitrile) and add the desired nucleophile. The reaction may require heating and the presence of a base (e.g., triethylamine).
-
Final Product Purification: After the reaction is complete, purify the final polysubstituted tetrahydropyrido[3,4-b]pyrazine product by column chromatography on silica gel.
In Vitro Tubulin Polymerization Assay
The effect of dihydropyrido[3,4-b]pyrazine analogs on tubulin polymerization can be assessed using a fluorescence-based assay.
Caption: Workflow for in vitro tubulin polymerization assay.
Step-by-step methodology:
-
Preparation of Reagents: Prepare a solution of purified tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). Prepare stock solutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and a fluorescent reporter such as DAPI.
-
Addition of Test Compounds: Add the dihydropyrido[3,4-b]pyrazine analogs at various concentrations to the wells. Include appropriate controls (vehicle, known inhibitor like colchicine, and a known stabilizer like paclitaxel).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a plate reader. An increase in fluorescence corresponds to tubulin polymerization.
-
Data Analysis: Plot the fluorescence intensity against time for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Concluding Remarks for the Drug Discovery Professional
The comparative analysis of this compound and its dihydropyrido[3,4-b]pyrazine analogs reveals a compelling narrative of how subtle changes in molecular architecture can lead to a dramatic shift in biological activity.
-
For the pursuit of enzyme inhibitors , the conformationally flexible this compound scaffold offers a superior starting point. Its ability to present substituents in a defined three-dimensional space is advantageous for achieving high-affinity interactions with complex enzyme active sites.
-
For the development of novel antimitotic agents , the more rigid and planar 1,2-dihydropyrido[3,4-b]pyrazine scaffold is the clear choice. The planarity of the dihydropyridine ring appears to be a prerequisite for its interaction with tubulin and subsequent disruption of microtubule dynamics.
This guide underscores the importance of considering the degree of saturation as a critical design element in medicinal chemistry. The choice between a tetrahydro- and a dihydro-pyridopyrazine scaffold should be a deliberate one, guided by the nature of the biological target and the desired mechanism of action. Future research aimed at a more direct comparison of the physicochemical and pharmacokinetic properties of these two scaffolds would further enhance our ability to rationally design the next generation of pyridopyrazine-based therapeutics.
References
- Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors. Bioorganic & Medicinal Chemistry, [Link].
- Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry, [Link].
- Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines. Journal of Medicinal Chemistry, [Link].
- 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY.
- 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, [Link].
- Comparison of 1,2-dihydropyrido[3,4-b]pyrazines (1-deaza-7,8-dihydropteridines) with several other inhibitors of mitosis. Cancer Research, [Link].
- Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. The Journal of Organic Chemistry, [Link].
In Vivo Efficacy Validation of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine Derivatives: A Comparative Guide for Preclinical Oncology
This guide provides a comprehensive framework for the in vivo validation of novel compounds based on the 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine scaffold. Drawing from established preclinical methodologies for targeted cancer therapies, we will objectively compare the potential performance of a representative compound from this class, hereafter designated THPB-88 , with alternative therapies. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology.
Introduction: The Therapeutic Promise of the Tetrahydropyrido[3,4-B]pyrazine Scaffold
The this compound core is a heterocyclic scaffold of significant interest in medicinal chemistry.[1] Its structural features make it a versatile starting point for the synthesis of novel therapeutic agents.[2] Research into derivatives of this and related structures has revealed potent inhibitory activity against key oncogenic signaling pathways. Specifically, derivatives have been developed as inhibitors of Heparin-Binding EGF-like Growth Factor (HB-EGF) shedding and Extracellular signal-regulated kinase (ERK), both of which are critical drivers in many human cancers.[3][4]
This guide will focus on validating the efficacy of a hypothetical, optimized derivative, THPB-88 , designed as a potent and selective ERK1/2 inhibitor. The rationale for this focus is the central role of the ERK pathway in approximately 40% of human cancers, making it a high-value therapeutic target.[5] We will detail the necessary in vivo studies to establish proof-of-concept, benchmark its performance against established ERK inhibitors, and provide the foundational data required for further clinical development.
Mechanistic Landscape: Targeting the ERK Signaling Cascade
The RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway) is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation, survival, and differentiation.[3][6] In many cancers, mutations in genes like BRAF and RAS lead to the constant, uncontrolled activation of this pathway, driving tumor growth.[7]
ERK1 and ERK2 are the terminal kinases in this cascade. Their inhibition is a compelling therapeutic strategy, particularly in tumors that have developed resistance to upstream inhibitors (e.g., RAF or MEK inhibitors) through pathway reactivation.[2][8][9] THPB-88 is posited to be an ATP-competitive inhibitor of ERK1/2, preventing the phosphorylation of its numerous downstream substrates.
Caption: The MAPK signaling pathway and the inhibitory action of THPB-88.
A secondary potential mechanism for this scaffold class is the inhibition of HB-EGF shedding.[3] This process, often mediated by metalloproteinases (MMPs), releases soluble HB-EGF that can activate the EGFR pathway, another key driver of cancer growth.[10][11] While our primary focus is on ERK inhibition, this dual-action potential warrants consideration during off-target screening.
Comparative Landscape: Benchmarking THPB-88 Against Other ERK Inhibitors
To establish the therapeutic potential of THPB-88, its efficacy must be compared to other ERK inhibitors that have undergone preclinical or clinical evaluation. The following table provides a representative comparison based on published data for prominent ERK inhibitors. The values for THPB-88 are hypothetical targets for a successful drug discovery program.
| Compound | Target(s) | Representative In Vivo Model | Dosing (Mouse) | Key Efficacy Result | Reference |
| THPB-88 (Hypothetical) | ERK1/2 | A375 Melanoma Xenograft (BRAF V600E) | 25-50 mg/kg, oral, BID | >80% Tumor Growth Inhibition (TGI) | N/A |
| Ulixertinib (BVD-523) | ERK1/2 | BRAF-mutant Xenograft Models | 25-100 mg/kg, oral | Induces tumor regression | [12][13] |
| Ravoxertinib (GDC-0994) | ERK1/2 | BRAF-mutant Xenograft Models | 10-150 mg/kg, oral, QD | Significant single-agent activity | [7][14][15] |
| LY3214996 | ERK1/2 | KRAS-mutant Colorectal Xenograft (HCT116) | 2.5-10 mg/kg, oral, BID | Dose-dependent tumor growth inhibition | [2] |
| SCH772984 | ERK1/2 | BRAF-mutant Melanoma Xenograft (LOX) | 25-50 mg/kg, IP, BID | 84-98% tumor regression | [9] |
Note: TGI (Tumor Growth Inhibition) is a standard metric calculated as %TGI = (1 - ΔT/ΔC) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
In Vivo Validation Workflow: A Step-by-Step Approach
The objective of the in vivo validation is to assess the efficacy, target engagement, and safety of THPB-88 in a living system that recapitulates key aspects of human cancer. A typical workflow is outlined below.
Caption: Standard workflow for in vivo efficacy validation of an oral anti-cancer agent.
Detailed Experimental Protocols
The following protocols are standardized methodologies for assessing an ERK inhibitor like THPB-88.
Protocol 1: Human Tumor Xenograft Model
This protocol establishes the tumor model in which the compound's efficacy will be tested.
-
1. Animal Model: Use female athymic nude mice, 6-8 weeks old. These mice lack a functional thymus and cannot mount an effective T-cell response, preventing rejection of human tumor cells.
-
2. Cell Line: Select a human cancer cell line with a known activating mutation in the MAPK pathway (e.g., A375 melanoma for BRAF V600E, Colo205 colorectal for BRAF V600E, or HCT116 colorectal for KRAS G13D).[2][15]
-
3. Cell Culture: Culture cells in appropriate media (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).
-
4. Implantation:
-
Harvest cells during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 10x10⁶ cells/mL. Matrigel provides a scaffold that supports initial tumor growth.
-
Inject 0.1 mL of the cell suspension (1x10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
5. Tumor Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Use digital calipers to measure the length (L) and width (W) of the tumor. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
6. Randomization: When mean tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
Protocol 2: Dosing, Efficacy, and Tolerability Assessment
This protocol describes the treatment and monitoring phase of the study.
-
1. Formulation: Prepare THPB-88 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose with 0.2% Tween 80). The formulation must be validated for stability and homogeneity.
-
2. Treatment Groups:
-
Group 1: Vehicle control (oral gavage, BID)
-
Group 2: THPB-88, Low Dose (e.g., 25 mg/kg, oral gavage, BID)
-
Group 3: THPB-88, High Dose (e.g., 50 mg/kg, oral gavage, BID)
-
Group 4: Comparator drug (e.g., Ravoxertinib, 50 mg/kg, oral gavage, QD)
-
-
3. Administration: Administer the designated treatment for a period of 14-21 days.
-
4. Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of overall animal health and treatment tolerability. A body weight loss exceeding 15-20% is a common endpoint criterion.
-
5. Study Endpoints: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at the end of the treatment period.
Protocol 3: Pharmacodynamic (PD) Marker Analysis
This protocol is critical for demonstrating that THPB-88 is engaging its target in vivo.
-
1. Satellite Group: Include a separate cohort of tumor-bearing mice (n=3 per timepoint) for PD analysis.
-
2. Dosing and Tissue Collection: Administer a single dose of vehicle or THPB-88. At selected time points post-dose (e.g., 2, 8, and 24 hours), euthanize the mice and immediately excise the tumors.[2]
-
3. Sample Processing: Snap-freeze a portion of the tumor in liquid nitrogen for Western blot analysis and fix the remaining portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
4. Western Blot Analysis:
-
Homogenize the frozen tumor tissue and extract proteins.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-RSK (p-RSK), and total RSK. p-RSK is a direct substrate of ERK and serves as a robust biomarker of pathway inhibition.[15]
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
5. Interpretation: A significant reduction in the p-ERK/total ERK and p-RSK/total RSK ratios in the THPB-88 treated groups compared to the vehicle control confirms target engagement. The time course data provides insight into the duration of pathway inhibition.
Conclusion and Future Directions
The successful in vivo validation of a this compound derivative like THPB-88 hinges on a methodologically sound and comparative approach. By demonstrating potent tumor growth inhibition in a relevant xenograft model, confirming on-target pathway modulation through pharmacodynamic studies, and establishing an acceptable safety profile, researchers can build a compelling case for further development. The protocols outlined in this guide provide a robust framework for generating the pivotal data needed to advance this promising chemical scaffold toward clinical investigation for the treatment of MAPK-driven cancers.
References
- Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors. PubMed.
- Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits. PubMed.
- ERK Inhibitor LY3214996 Targets ERK Pathway–Driven Cancers: A Therapeutic Approach Toward Precision. AACR Journals.
- Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. PubMed.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.
- ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo. Biomed Valley Discoveries.
- A 18F-radiolabeled analogue of CGS 27023A as a potential agent for assessment of matrix-metalloproteinase activity in vivo. PubMed.
- Pre-clinical Study of BK-UM, a Novel Inhibitor of HB-EGF, for Ovarian Cancer Therapy. International Institute of Anticancer Research.
- Current and Emerging Therapies for Targeting the ERK1/2 & PI3K Pathways in Cancer. Cureus.
- Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib). PubMed.
- Matrix metalloproteinase inhibitor, MMI270 (CGS27023A) inhibited hematogenic metastasis of B16 melanoma cells in both experimental and spontaneous metastasis models. PubMed.
- The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models. PubMed Central.
- Ravoxertinib Improves Long-Term Neurologic Deficits after Experimental Subarachnoid Hemorrhage through Early Inhibition of Erk1/2. PubMed Central.
- ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo. MDPI.
- Lactate-Induced HBEGF Shedding and EGFR Activation: Paving the Way to a New Anticancer Therapeutic Opportunity. MDPI.
- First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study. AACR Journals.
- Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression. NIH.
- The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells. NIH.
- Combination Treatment With Inhibitors of ERK and Autophagy Enhances Antitumor Activity of Betulinic Acid in Non–small-Cell Lung Cancer In Vivo and In Vitro. Frontiers.
- ERK1/2 inhibitors display distinct binding modes which influence their... ResearchGate.
- Role of HB-EGF in cancer. Atlas of Genetics and Cytogenetics in Oncology and Haematology.
- (PDF) Discovery of a Novel ERK Inhibitor with Activity in Models of Acquired Resistance to BRAF and MEK Inhibitors. ResearchGate.
- ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion. PubMed Central.
- Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. PubMed Central.
Sources
- 1. Blockade of the extracellular signal-regulated kinase pathway enhances the therapeutic efficacy of microtubule-destabilizing agents in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. championsoncology.com [championsoncology.com]
- 4. Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The ERK inhibitor GDC-0994 selectively inhibits growth of BRAF mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term ERK Inhibition in KRAS-mutant Pancreatic Cancer Is Associated with MYC Degradation and Senescence-like Growth Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 11. ADAM17-mediated EGFR ligand shedding directs macrophage-promoted cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
Benchmarking 5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine Scaffolds: A Comparative Guide for Drug Discovery Professionals
Introduction: The Emergence of Tetrahydropyridopyrazines in Modern Drug Discovery
The 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine core is a heterocyclic scaffold of growing importance in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, making it an attractive starting point for the design of novel therapeutics.[1][2] This guide provides a comprehensive analysis of this scaffold in two distinct, yet significant, therapeutic contexts: inhibition of Heparin-Binding EGF-like growth factor (HB-EGF) shedding and the modulation of the Ras-Raf-MEK-ERK signaling pathway via Erk2 inhibition.
To provide a clear benchmark of its potential, we will compare derivatives of the this compound scaffold against established clinical and preclinical candidates. For HB-EGF shedding inhibition, we will use the well-characterized matrix metalloproteinase (MMP) inhibitor, CGS 27023A . For Erk2 inhibition, our comparator will be Ulixertinib (BVD-523) , a first-in-class ERK1/2 inhibitor that has undergone extensive clinical investigation.[2][3]
This guide is structured to provide not only a direct comparison of performance metrics but also to elucidate the scientific rationale behind the experimental designs used to generate this data. By understanding the "why" behind the protocols, researchers can better design their own screening and lead optimization campaigns.
Part 1: Inhibition of HB-EGF Shedding for Dermatological and Oncological Applications
The ectodomain shedding of HB-EGF is a critical biological process mediated by metalloproteases, such as A Disintegrin and Metalloproteinase (ADAM) family members.[4] This process releases soluble HB-EGF, a potent mitogen that can activate the Epidermal Growth Factor Receptor (EGFR), leading to downstream signaling that promotes cell proliferation.[5][6] Dysregulation of this pathway is implicated in skin diseases characterized by keratinocyte hyperproliferation and in various cancers.[6][7]
The Candidate: this compound-based Hydroxamic Acids
Researchers have synthesized hydroxamic acid derivatives of the this compound scaffold as potent inhibitors of HB-EGF shedding.[7][8] The hydroxamic acid moiety is a well-known zinc-chelating group, crucial for interacting with the active site of metalloproteases. Structure-activity relationship (SAR) studies have demonstrated that the sulfonamide and phenyl moieties are also critical for potent inhibitory activity.[7][8][9] Notably, specific derivatives have shown more potent HB-EGF shedding inhibitory activity than the benchmark compound, CGS 27023A.[7][8]
The Benchmark: CGS 27023A (MMI270B)
CGS 27023A is a broad-spectrum, non-peptidic hydroxamic acid-based MMP inhibitor.[9][10] It has been evaluated in clinical trials for various cancers and demonstrates good oral bioavailability.[11][12] Its inhibitory profile against several MMPs makes it a relevant, albeit not perfectly specific, benchmark for novel HB-EGF shedding inhibitors.
Comparative Data Summary
| Compound/Parameter | This compound Derivative (e.g., 3o/3p) | CGS 27023A |
| Target | HB-EGF Shedding (Presumably ADAMs) | MMP-1, MMP-2, MMP-3, MMP-9 |
| In Vitro Potency | Reported as "much more potent" than CGS 27023A[7][8] | Ki (nM): MMP-1 (33), MMP-2 (20), MMP-3 (43), MMP-9 (8)[10] |
| Key Structural Features | Tetrahydropyridopyrazine core, Hydroxamic acid, Sulfonamide, Phenyl moiety[7][8][9] | Hydroxamic acid, Sulfonamide |
| Pharmacokinetics | Preclinical data not available in snippets | Human Data: Orally bioavailable, exposure not significantly affected by food[1][9] |
Experimental Protocol: In Vitro HB-EGF Shedding Assay
This protocol is designed to quantify the inhibition of HB-EGF shedding from the surface of cultured cells.
Causality of Experimental Choices:
-
Cell Line: A human cell line endogenously expressing proHB-EGF (e.g., MDA-MB-231 or HT-29) is chosen to mimic a physiologically relevant system.[5]
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA) is a potent activator of Protein Kinase C (PKC), a key upstream regulator of ADAM17-mediated shedding, ensuring a robust and reproducible signal.[13]
-
Detection Method: An Enzyme-Linked Immunosorbent Assay (ELISA) specific for the shed ectodomain of HB-EGF provides a sensitive and quantitative readout.
Step-by-Step Methodology:
-
Cell Culture: Plate MDA-MB-231 cells in a 96-well plate at a density of 5 x 104 cells/well and culture overnight to allow for adherence.
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives and the benchmark (CGS 27023A) in serum-free media.
-
Pre-incubation: Wash the cells with serum-free media and then pre-incubate with varying concentrations of the test compounds for 1 hour.
-
Stimulation: Add PMA to a final concentration of 100 nM to all wells (except for the negative control) to induce HB-EGF shedding. Incubate for 2 hours.
-
Supernatant Collection: Carefully collect the conditioned media from each well.
-
ELISA: Quantify the amount of soluble HB-EGF in the collected supernatants using a commercially available human HB-EGF ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the PMA-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Part 2: Targeting the MAPK Pathway via Erk2 Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell growth, proliferation, differentiation, and survival. Extracellular signal-regulated kinases 1 and 2 (Erk1/2) are critical nodes in this pathway. Hyperactivation of the MAPK pathway, often through mutations in BRAF or RAS, is a hallmark of many cancers, making Erk1/2 attractive therapeutic targets.
The Candidate: 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives
While distinct, the closely related 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold has been successfully developed into potent Erk2 inhibitors.[14][15] These compounds act as ATP-competitive inhibitors and have demonstrated potent and selective inhibition of Erk2 in both biochemical and cellular assays.[14]
The Benchmark: Ulixertinib (BVD-523)
Ulixertinib is a first-in-class, potent, and reversible inhibitor of Erk1/2.[3][8][16][17] It has shown promising anti-tumor activity in preclinical models and has been evaluated in multiple clinical trials for patients with advanced solid tumors harboring MAPK pathway mutations.[2][18][19] Its well-documented preclinical and clinical profile makes it an excellent benchmark for novel Erk inhibitors.[8]
Comparative Data Summary
| Compound/Parameter | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivative (Compound 6) | Ulixertinib (BVD-523) |
| Target | Erk1/2 | Erk1/2 |
| Mechanism of Action | ATP-competitive | ATP-competitive, reversible[16][17] |
| In Vitro Potency | IC50: Erk1 (0.19 µM), Erk2 (0.16 µM)[14][20] | IC50: Erk2 (<0.3 nM)[17][21] |
| Cellular Activity | A375 (BRAF mutant) IC50: 0.13 µM[14][20] | Potent inhibition of pRSK in BRAF- and RAS-mutant cell lines[17] |
| Pharmacokinetics | Reported to have poor PK properties[14] | Human Data: Orally bioavailable. Preclinical (mouse/rat): >92% oral bioavailability, t1/2 ~1.0-2.5h[8][22] |
| Clinical Status | Preclinical | Phase I/II clinical trials completed/ongoing[2][18][19] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Erk2)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Erk2.
Causality of Experimental Choices:
-
Enzyme: Recombinant, purified active Erk2 is used to ensure the measured activity is specific to this kinase.
-
Substrate: A specific peptide substrate for Erk2 is used, which upon phosphorylation, can be detected.
-
Detection Method: A variety of methods can be used, such as radiometric assays (32P-ATP) or, more commonly, fluorescence-based assays (e.g., LanthaScreen™) that measure the phosphorylation of a fluorescently labeled substrate. The latter avoids the use of radioactivity and is amenable to high-throughput screening.
Step-by-Step Methodology (LanthaScreen™ Eu Kinase Binding Assay):
-
Reagent Preparation: Prepare assay buffer, a mixture of fluorescently labeled antibody, Europium (Eu)-labeled anti-tag antibody, and the kinase substrate.
-
Compound Plating: Dispense the serially diluted 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives and Ulixertinib into a low-volume 384-well plate.
-
Kinase Addition: Add purified, active Erk2 kinase to each well.
-
ATP Addition: Initiate the kinase reaction by adding ATP at a concentration close to its Km value for Erk2. Incubate at room temperature.
-
Detection: Stop the reaction and add the detection mix containing the Eu-labeled antibody.
-
Signal Reading: Read the plate on a fluorescence plate reader capable of detecting Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: Calculate the ratio of the emission signals. Determine the IC50 values by plotting the emission ratio against the inhibitor concentration and fitting to a suitable dose-response curve.
Visualization of Key Concepts
Signaling Pathway: HB-EGF Shedding and EGFR Activation
Caption: HB-EGF shedding pathway and point of inhibition.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro TR-FRET kinase assay.
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a promising foundation for the development of novel, targeted therapeutics. In the context of HB-EGF shedding, derivatives have demonstrated superior potency in preclinical models compared to established benchmarks like CGS 27023A, warranting further investigation into their selectivity against specific ADAM proteases and their pharmacokinetic profiles.
For Erk2 inhibition, while the related tetrahydropyrido[3,4-d]pyrimidine scaffold has yielded potent compounds, overcoming the challenge of poor pharmacokinetic properties is paramount. The benchmark, Ulixertinib, sets a high bar for both potency and drug-like properties. Future optimization of the tetrahydropyridopyrazine core in this context should focus on improving metabolic stability and oral bioavailability to translate potent in vitro activity into in vivo efficacy.
This guide provides the foundational data and methodologies for researchers to rationally benchmark their own compounds based on the this compound scaffold. A rigorous, data-driven comparative approach is essential for the successful progression of these promising molecules from discovery to clinical candidates.
References
- Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors. PubMed.
- 5,6,7,8-TETRAHYDROPYRIDO[3,4-d]PYRIMIDINES: A RECENT PERSPECTIVE ON SYNTHESIS AND BIOACTIVITY. ResearchGate.
- Tetrahydropyrido[3,4-b]pyrazine scaffolds from pentafluoropyridine. PubMed.
- Phase I and pharmacological study of the oral matrix metalloproteinase inhibitor, MMI270 (CGS27023A), in patients with advanced solid cancer. PubMed.
- Study of Ulixertinib for Patients With Advanced Malignancies Harboring MEK or Atypical BRAF Alterations. ClinicalTrials.gov.
- Pharmacokinetics and pharmacodynamics of ulixertinib. ResearchGate.
- Expanded Access to Ulixertinib (BVD-523) in Patients with Advanced MAPK Pathway-Altered Malignancies. ClinicalTrials.gov.
- A dose-finding and pharmacokinetic study of the matrix metalloproteinase inhibitor MMI270 (previously termed CGS27023A) with 5-FU and folinic acid. PubMed.
- ulixertinib. My Cancer Genome.
- Preclinical assessment of ulixertinib, a novel ERK1/2 inhibitor. ADMET and DMPK.
- Effect of Food on the Pharmacokinetics of Oral MMI270B (CGS 27023A), a Novel Matrix Metalloproteinase Inhibitor. Clinical Cancer Research - AACR Journals.
- A Phase II Study of ERK Inhibition by Ulixertinib (BVD-523) in Metastatic Uveal Melanoma. The Oncologist.
- Ulixertinib. Biomed Valley Discoveries.
- Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. ResearchGate.
- Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors. PubMed.
- Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits. PubMed.
- Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2. PubMed.
- Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. PubMed Central.
- Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy. PubMed.
- Lactate-Induced HBEGF Shedding and EGFR Activation: Paving the Way to a New Anticancer Therapeutic Opportunity. MDPI.
- Ectodomain shedding of HB-EGF: a potential target for cancer therapy. PubMed.
- PKCα and PKCδ Regulate ADAM17-Mediated Ectodomain Shedding of Heparin Binding-EGF through Separate Pathways. PMC - PubMed Central.
Sources
- 1. Effect of food on the pharmacokinetics of oral MMI270B (CGS 27023A), a novel matrix metalloproteinase inhibitor. — Department of Oncology [oncology.ox.ac.uk]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. biomed-valley.com [biomed-valley.com]
- 4. Cardiac hypertrophy is inhibited by antagonism of ADAM12 processing of HB-EGF: metalloproteinase inhibitors as a new therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactate-Induced HBEGF Shedding and EGFR Activation: Paving the Way to a New Anticancer Therapeutic Opportunity [mdpi.com]
- 6. Ectodomain shedding of HB-EGF: a potential target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of Human Pharmacokinetics of Ulixertinib, a Novel ERK1/2 Inhibitor from Mice, Rats, and Dogs Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Phase I and pharmacological study of the oral matrix metalloproteinase inhibitor, MMI270 (CGS27023A), in patients with advanced solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A dose-finding and pharmacokinetic study of the matrix metalloproteinase inhibitor MMI270 (previously termed CGS27023A) with 5-FU and folinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PKCα and PKCδ Regulate ADAM17-Mediated Ectodomain Shedding of Heparin Binding-EGF through Separate Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine inhibitors of Erk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. Preclinical assessment of ulixertinib, a novel ERK1/2 inhibitor | ADMET and DMPK [pub.iapchem.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5,6,7,8-Tetrahydropyrido[b]pyrazine Isomers
In the landscape of medicinal chemistry and drug discovery, nitrogen-containing heterocyclic scaffolds are of paramount importance. Among these, the tetrahydropyridopyrazine core is a privileged structure found in a variety of biologically active compounds.[1] The precise arrangement of nitrogen atoms within this bicyclic system gives rise to several positional isomers, each with unique electronic and steric properties that can profoundly influence its pharmacological profile. Consequently, the unambiguous identification of these isomers is a critical step in the synthesis and development of novel therapeutics.
This guide provides a comprehensive spectroscopic comparison of three key isomers of 5,6,7,8-tetrahydropyrido[b]pyrazine:
-
5,6,7,8-tetrahydropyrido[3,4-b]pyrazine
-
5,6,7,8-tetrahydropyrido[2,3-b]pyrazine
-
5,6,7,8-tetrahydropyrido[4,3-b]pyrazine
We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to elucidate the distinct spectral signatures of each isomer. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
The Isomers: A Structural Overview
The fundamental difference between these three isomers lies in the position of the nitrogen atom within the pyridine ring relative to the fused pyrazine ring. This seemingly subtle variation has significant implications for the molecule's symmetry, electron distribution, and, therefore, its interaction with electromagnetic radiation.
Figure 1: Structures of the three key isomers of 5,6,7,8-tetrahydropyrido[b]pyrazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can glean detailed information about the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy: A Fingerprint of the Proton Environment
The chemical shift, multiplicity, and integration of proton signals in a ¹H NMR spectrum provide a detailed map of the proton environment. The position of the nitrogen atom in the pyridine ring of our isomers will have a pronounced effect on the chemical shifts of the aromatic and aliphatic protons.
Causality of Chemical Shift Differences:
-
Aromatic Protons: The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a deshielding of adjacent protons and a downfield shift in their resonance frequency. The extent of this deshielding will vary depending on the proton's proximity to the nitrogen.
-
Aliphatic Protons: The protons on the tetrahydro portion of the molecule will also experience subtle differences in their electronic environment based on the overall electron distribution of the aromatic system.
Predicted ¹H NMR Data:
| Proton | This compound (Predicted) | 5,6,7,8-tetrahydropyrido[2,3-b]pyrazine (Predicted from[2]) | 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine (Predicted) |
| H-2 | ~8.2 ppm (s) | ~7.6 ppm (s) | ~8.0 ppm (d) |
| H-3 | ~8.0 ppm (s) | - | - |
| H-5 | ~3.4-3.6 ppm (t) | ~3.4-3.6 ppm (t) | ~3.5-3.7 ppm (t) |
| H-6 | ~3.0-3.2 ppm (t) | ~2.8-3.0 ppm (t) | ~3.0-3.2 ppm (t) |
| H-7 | ~2.0-2.2 ppm (m) | ~1.9-2.1 ppm (m) | ~2.0-2.2 ppm (m) |
| H-8 | - | - | ~8.0 ppm (d) |
| NH | ~5.0-5.5 ppm (br s) | ~5.0-5.5 ppm (br s) | ~5.0-5.5 ppm (br s) |
Note: Predictions are based on data for 2-methyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine[2] and established trends for pyridine and pyrazine derivatives.[3] The presence of a methyl group in the experimental data will slightly alter the chemical shifts.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.
Causality of Chemical Shift Differences:
-
Aromatic Carbons: Carbons directly bonded to nitrogen atoms will be significantly deshielded and appear at higher chemical shifts. The position of these downfield signals is a key diagnostic feature for differentiating the isomers.
-
Aliphatic Carbons: The chemical shifts of the aliphatic carbons will be less affected but may still show subtle variations.
Predicted ¹³C NMR Data:
| Carbon | This compound (Predicted) | 5,6,7,8-tetrahydropyrido[2,3-b]pyrazine (Predicted from[2]) | 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine (Predicted) |
| C-2 | ~145-150 ppm | ~150-155 ppm | ~140-145 ppm |
| C-3 | ~135-140 ppm | ~130-135 ppm | ~145-150 ppm |
| C-4a | ~130-135 ppm | ~138-142 ppm | ~130-135 ppm |
| C-5 | ~40-45 ppm | ~40-45 ppm | ~40-45 ppm |
| C-6 | ~30-35 ppm | ~30-35 ppm | ~30-35 ppm |
| C-7 | ~20-25 ppm | ~20-25 ppm | ~20-25 ppm |
| C-8a | ~140-145 ppm | ~135-140 ppm | ~140-145 ppm |
| C-9 | - | ~150-155 ppm | - |
| C-9a | - | - | ~150-155 ppm |
Note: Predictions are based on data for 2-methyl-5,6,7,8-tetrahydropyrido[2,3-b]pyrazine[2] and general trends for N-heterocycles.
Experimental Protocol for NMR Spectroscopy
Figure 2: Standard workflow for NMR analysis of tetrahydropyrido[b]pyrazine isomers.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified isomer.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. Ensure the chosen solvent does not have signals that overlap with key analyte signals.[4]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a DEPT experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
For unambiguous signal assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups
IR spectroscopy probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. While the IR spectra of these isomers will share many similarities due to their common structural features, subtle differences in the fingerprint region can be diagnostic.
Key Vibrational Modes for Isomer Differentiation:
-
N-H Stretch: A characteristic broad peak in the region of 3200-3500 cm⁻¹ is expected for the secondary amine in the tetrahydropyrazine ring. The exact position and shape may vary slightly between isomers due to differences in hydrogen bonding.
-
C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
-
C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds in the aromatic rings will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. The pattern and position of these bands are highly sensitive to the substitution pattern of the aromatic system and can serve as a key differentiator.[5][6]
-
C-N Stretch: The C-N stretching vibrations of the aliphatic and aromatic amines will appear in the 1200-1350 cm⁻¹ range.
-
Aromatic C-H Bending (Out-of-Plane): These vibrations, typically found in the 700-900 cm⁻¹ region, are characteristic of the number of adjacent hydrogen atoms on the aromatic ring. This can be a powerful tool for distinguishing between the isomers.
Predicted IR Absorption Data:
| Vibrational Mode | This compound (Predicted) | 5,6,7,8-tetrahydropyrido[2,3-b]pyrazine (from[2]) | 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine (Predicted) |
| N-H Stretch | ~3250 cm⁻¹ (broad) | 3251 cm⁻¹ (broad) | ~3250 cm⁻¹ (broad) |
| Aromatic C-H Stretch | ~3050 cm⁻¹ | ~3050 cm⁻¹ | ~3050 cm⁻¹ |
| Aliphatic C-H Stretch | ~2930, 2850 cm⁻¹ | 2946, 2854 cm⁻¹ | ~2930, 2850 cm⁻¹ |
| C=N, C=C Stretch | ~1610, 1580, 1480 cm⁻¹ | 1572, 1454 cm⁻¹ | ~1600, 1570, 1490 cm⁻¹ |
| C-N Stretch | ~1340, 1280 cm⁻¹ | 1346, 1292 cm⁻¹ | ~1350, 1290 cm⁻¹ |
| Aromatic C-H Bend | ~850-900 cm⁻¹ (isolated H) | ~871 cm⁻¹ (isolated H) | ~800-850 cm⁻¹ (2 adjacent H's) |
Experimental Protocol for IR Spectroscopy (ATR)
Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR analysis.
-
Sample Preparation:
-
Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂, water vapor).
-
Lower the press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Apply an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the IR beam.
-
Identify and label the major absorption bands and compare the fingerprint region (below 1500 cm⁻¹) of the different isomers.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the conjugated system.
Expected UV-Vis Absorption Characteristics:
The UV-Vis spectra of these isomers are expected to be dominated by π → π* and n → π* transitions within the aromatic pyridopyrazine system.[7][8] The exact λ_max values will be sensitive to the extent of conjugation and the position of the nitrogen atoms. While the differences may be subtle, high-resolution spectrophotometry should be able to distinguish them.
Predicted UV-Vis Absorption Data (in Methanol):
| Isomer | Predicted λ_max (π → π) | Predicted λ_max (n → π) |
| This compound | ~280-290 nm, ~320-330 nm | ~340-350 nm |
| 5,6,7,8-tetrahydropyrido[2,3-b]pyrazine | ~275-285 nm, ~315-325 nm | ~335-345 nm |
| 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine | ~285-295 nm, ~325-335 nm | ~345-355 nm |
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., methanol, ethanol) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to determine a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the solvent to be used as a blank and place it in the reference beam path.
-
Fill another quartz cuvette with the sample solution and place it in the sample beam path.
-
Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Expected Mass Spectral Data:
All three isomers have the same molecular formula (C₇H₉N₃) and therefore the same nominal molecular weight (135 g/mol ). The key to differentiating them by MS lies in the analysis of their fragmentation patterns upon ionization.
Key Fragmentation Pathways:
-
Molecular Ion (M⁺˙): A prominent molecular ion peak at m/z 135 is expected for all isomers.
-
Loss of H˙: A peak at m/z 134 corresponding to the loss of a hydrogen radical is likely.
-
Retro-Diels-Alder (RDA) Fragmentation: The tetrahydropyrazine ring can undergo a characteristic RDA fragmentation, leading to the loss of ethylene (28 Da). This would result in a fragment ion at m/z 107. The relative abundance of this fragment may vary between the isomers.
-
Cleavage of the Pyridine Ring: Fragmentation of the pyridine ring will lead to a series of characteristic ions. The specific fragmentation pattern will depend on the position of the nitrogen atom. For example, the loss of HCN (27 Da) is a common fragmentation pathway for pyridine-containing compounds.
Figure 4: Generalized fragmentation pathways for tetrahydropyrido[b]pyrazine isomers.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or a GC inlet for volatile samples.
-
-
Ionization:
-
Ionize the sample using electron impact (EI) at a standard energy of 70 eV.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Analysis:
-
The detector records the abundance of each ion.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
-
Propose fragmentation mechanisms to account for the observed fragments and compare the fragmentation patterns of the different isomers.
-
Conclusion
The spectroscopic differentiation of 5,6,7,8-tetrahydropyrido[b]pyrazine isomers is a tractable but nuanced challenge. While each spectroscopic technique provides valuable information, a combination of methods is essential for unambiguous identification. ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural elucidation, with the chemical shifts of the aromatic protons and carbons being particularly diagnostic. IR spectroscopy provides valuable confirmation of functional groups and can offer clues in the fingerprint region. Mass spectrometry confirms the molecular weight and can provide structural information through careful analysis of fragmentation patterns. Finally, UV-Vis spectroscopy, while offering more subtle distinctions, can be a useful complementary technique.
By understanding the principles behind each of these techniques and following robust experimental protocols, researchers can confidently characterize these important heterocyclic scaffolds, paving the way for the discovery and development of novel therapeutic agents.
References
- Rao, C. N. R. (1963). Chemical Applications of Infrared Spectroscopy. Academic Press.
- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectra of Heterocyclic Compounds. In Physical Methods in Heterocyclic Chemistry (Vol. 2, pp. 161-360). Academic Press.
- Royal Society of Chemistry. (2017).
- Nagano, M., et al. (2009). Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors. Bioorganic & Medicinal Chemistry, 17(18), 6649-6661.
- Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.
- National Institute of Standards and Technology. (n.d.). Pyrazine. In NIST Chemistry WebBook.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Hikichi, M., et al. (2023). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets.
- Zhang, S., et al. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Journal of Food Biochemistry, 2024, 4373558.
Sources
- 1. Synthesis and structure-activity relationships of this compound-based hydroxamic acids as HB-EGF shedding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. epfl.ch [epfl.ch]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine. As a valued researcher, your safety and the protection of our environment are paramount. This document is designed to provide clear, actionable steps to manage waste containing this chemical, ensuring compliance with regulatory standards and promoting a culture of safety within your laboratory. The procedures outlined are based on established best practices for handling heterocyclic amines and general chemical waste.
Disclaimer: This guide is intended for informational purposes and is based on general chemical safety principles. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling and disposal. Institutional and local regulations for chemical waste disposal must also be followed.
Hazard Assessment and Initial Precautions
While a specific Safety Data Sheet (SDS) for this compound is not universally available and properties can vary between suppliers and salt forms, related compounds such as 5,6,7,8-Tetrahydropyrido[2,3-b]pyrazine-2-carboxylate and 5,6,7,8-Tetrahydro-3-(trifluoromethyl)[1][2][3]triazolo[4,3-a]pyrazine hydrochloride are known to be harmful if swallowed and may cause skin and eye irritation.[4][5] Therefore, it is prudent to handle this compound as a hazardous substance.
Immediate Actions Upon Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid Inhalation and Contact: Take measures to avoid inhaling dust or fumes and prevent contact with skin and eyes.
Waste Segregation and Container Management
Proper segregation and labeling of chemical waste are critical to prevent hazardous reactions and ensure compliant disposal.
Key Principles:
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled container for all waste containing this compound.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and an approximate concentration.
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. Amines are generally incompatible with strong oxidizing agents and acids.[6]
| Waste Type | Container | Labeling | Storage Location |
| Solid this compound | Sealable, high-density polyethylene (HDPE) or glass container. | "Hazardous Waste: Solid this compound" | Designated and properly ventilated Satellite Accumulation Area (SAA). |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Lined, sealable container. | "Hazardous Waste: this compound Contaminated Debris" | SAA, segregated from liquid waste. |
| Solutions of this compound | Sealable, compatible solvent-resistant container (e.g., HDPE or glass). | "Hazardous Waste: [Solvent Name] with this compound" | SAA, with secondary containment. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][7]
Protocol for Waste Accumulation and Disposal:
-
Preparation: Before starting any work that will generate waste, ensure you have the correct, labeled waste container ready in your designated Satellite Accumulation Area (SAA).
-
Collection of Solid Waste:
-
Carefully transfer any unused or waste solid this compound into the designated solid waste container.
-
Minimize the generation of dust.
-
Place any contaminated disposables, such as weighing paper or gloves, into the same container.
-
-
Collection of Liquid Waste:
-
Pour solutions containing this compound into the designated liquid waste container.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
-
Container Sealing and Storage:
-
Securely close the waste container lid after each addition of waste.
-
Store the container in your lab's SAA, away from incompatible chemicals.
-
-
Arranging for Pickup:
-
Once the waste container is full, or as per your institution's guidelines, contact your EHS office or the designated hazardous waste management service to schedule a pickup.[7]
-
Ensure all necessary paperwork is completed accurately.
-
Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Spill: If it is safe to do so, prevent the spread of the spill using appropriate absorbent materials for liquids (e.g., vermiculite, sand) or by carefully covering a solid spill.
-
Cleanup:
-
Wearing appropriate PPE, carefully clean up the spill.
-
For liquid spills, use an inert absorbent material. Avoid using combustible materials like paper towels for large spills.
-
For solid spills, gently sweep or scoop the material to avoid creating dust.
-
-
Dispose of Cleanup Materials: Place all contaminated cleanup materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
Regulatory Compliance
Disposal of chemical waste is regulated by federal and state agencies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[8] Academic laboratories may have specific regulations that provide more flexibility while ensuring safety and environmental protection.[1][2] It is your responsibility to be aware of and comply with all applicable regulations.
References
- Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. [Link]
- U.S. Environmental Protection Agency. (2025).
- Technology C
- Collect and Recycle. Amine Disposal For Businesses. [Link]
- U.S. Environmental Protection Agency. Hazardous Waste. [Link]
- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. [Link]
- Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]
- Cole-Parmer.
Sources
- 1. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 2. epa.gov [epa.gov]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. vumc.org [vumc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for 5,6,7,8-Tetrahydropyrido[3,4-B]pyrazine, a conservative approach based on the hazard profiles of analogous heterocyclic amines and pyrazine derivatives is warranted. Safety data for similar compounds indicate potential for skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazardous properties.
Key Potential Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][3]
-
Eye Irritation: Can cause serious irritation, potentially leading to damage if not promptly addressed.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the level of protection they afford.
| Protection Level | Personal Protective Equipment (PPE) | Rationale |
| Primary Engineering Control | Chemical Fume Hood | To minimize inhalation exposure to dusts or vapors, especially when handling the solid compound or preparing solutions. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant splash hazard.[5] | To protect against accidental splashes to the eyes. Goggles provide a more complete seal. |
| Skin and Body Protection | Flame-resistant lab coat.[5] | To protect the skin and personal clothing from contamination. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent direct skin contact with the compound. |
| Foot Protection | Closed-toe shoes.[5] | To protect feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for ensuring safety and experimental reproducibility. The following workflow is designed to guide you through the key stages of handling this compound.
Experimental Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents, including the compound, solvents, glassware, and waste containers.
-
-
Handling:
-
Perform all manipulations of the solid compound, including weighing and transferring, within the certified chemical fume hood to prevent inhalation of dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Upon completion of the experimental work, thoroughly clean the work area.
-
Decontaminate all glassware that has come into contact with the compound.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper), should be collected in a designated and clearly labeled hazardous waste container.
-
Disposal: The disposal of chemical waste must be handled by a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[1][2][7] Do not discharge to sewer systems.[7]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
- CHEMM. Personal Protective Equipment (PPE). [Link]
- U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
- Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
